Product packaging for 2-Hydroxypropanal(Cat. No.:CAS No. 598-35-6)

2-Hydroxypropanal

Número de catálogo: B1205545
Número CAS: 598-35-6
Peso molecular: 74.08 g/mol
Clave InChI: BSABBBMNWQWLLU-VKHMYHEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-lactaldehyde is a lactaldehyde. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a human metabolite. It is an enantiomer of a (R)-lactaldehyde.
(S)-Lactaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-lactaldehyde is a natural product found in Homo sapiens with data available.
Lactaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B1205545 2-Hydroxypropanal CAS No. 598-35-6

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

598-35-6

Fórmula molecular

C3H6O2

Peso molecular

74.08 g/mol

Nombre IUPAC

(2S)-2-hydroxypropanal

InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1

Clave InChI

BSABBBMNWQWLLU-VKHMYHEASA-N

SMILES

CC(C=O)O

SMILES isomérico

C[C@@H](C=O)O

SMILES canónico

CC(C=O)O

Otros números CAS

3913-65-3

Descripción física

Solid

Pictogramas

Irritant

Sinónimos

L-lactaldehyde
lactaldehyde

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Role of (2S)-2-Hydroxypropanal in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-hydroxypropanal, also known as (S)-lactaldehyde, is a chiral aldehyde that emerges as a key metabolic intermediate in select bacterial pathways. Primarily recognized for its transient appearance during the catabolism of L-rhamnose and L-fucose, its natural occurrence and physiological significance within the bacterial kingdom are subjects of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of (2S)-2-hydroxypropanal in bacteria, detailing its metabolic origins, enzymatic fate, and the regulatory circuits that govern its flux. While quantitative data on its natural abundance remains scarce in publicly available literature, this document synthesizes the established metabolic context and provides detailed experimental methodologies for its detection and analysis, aiming to equip researchers with the foundational knowledge to explore this intriguing molecule further.

Introduction

(2S)-2-hydroxypropanal is a three-carbon α-hydroxy aldehyde that occupies a pivotal branch point in the metabolism of deoxy sugars in certain bacteria, most notably in the model organism Escherichia coli.[1][2] Its formation is intrinsically linked to the degradation of L-rhamnose and L-fucose, which are components of plant cell walls and mucin glycoproteins, respectively. The metabolic fate of (2S)-2-hydroxypropanal is tightly regulated and contingent on the cellular redox state and oxygen availability, directing it towards either an oxidative or a reductive pathway.[2][3] Understanding the nuances of its biosynthesis, degradation, and potential regulatory roles is crucial for elucidating the metabolic flexibility of bacteria and may present novel targets for antimicrobial strategies or biotechnological applications.

Biosynthesis of (2S)-2-Hydroxypropanal

The primary route for the formation of (2S)-2-hydroxypropanal in bacteria is through the aldol (B89426) cleavage of key intermediates in the catabolic pathways of L-rhamnose and L-fucose.

L-Rhamnose Catabolism

In bacteria such as Escherichia coli, the degradation of L-rhamnose proceeds through a series of enzymatic steps to yield L-rhamnulose-1-phosphate. This intermediate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) to produce dihydroxyacetone phosphate (B84403) (DHAP) and (2S)-2-hydroxypropanal.[1][2]

L-Fucose Catabolism

Similarly, the catabolism of L-fucose leads to the formation of L-fuculose-1-phosphate. This keto-phosphate is subsequently cleaved by L-fuculose-1-phosphate aldolase (FucA) into DHAP and (2S)-2-hydroxypropanal.[1][2]

cluster_rhamnose L-Rhamnose Catabolism cluster_fucose L-Fucose Catabolism L-Rhamnose L-Rhamnose L-Rhamnulose-1-phosphate L-Rhamnulose-1-phosphate L-Rhamnose->L-Rhamnulose-1-phosphate Multiple Steps RhaD RhaD L-Rhamnulose-1-phosphate->RhaD 2S_2_hydroxypropanal (2S)-2-Hydroxypropanal RhaD->2S_2_hydroxypropanal DHAP DHAP RhaD->DHAP L-Fucose L-Fucose L-Fuculose-1-phosphate L-Fuculose-1-phosphate L-Fucose->L-Fuculose-1-phosphate Multiple Steps FucA FucA L-Fuculose-1-phosphate->FucA FucA->2S_2_hydroxypropanal FucA->DHAP

Biosynthesis of (2S)-2-hydroxypropanal from L-rhamnose and L-fucose.

Metabolic Fate of (2S)-2-Hydroxypropanal

The metabolic crossroads for (2S)-2-hydroxypropanal is determined by the presence or absence of oxygen, which dictates the cellular NAD+/NADH ratio.

Aerobic Conditions: Oxidation to L-Lactate

Under aerobic conditions, (2S)-2-hydroxypropanal is oxidized to L-lactate by the NAD+-dependent enzyme lactaldehyde dehydrogenase , encoded by the aldA gene.[2][3] L-lactate can then be further metabolized, entering central carbon metabolism.

Anaerobic Conditions: Reduction to L-1,2-Propanediol

In the absence of oxygen, (2S)-2-hydroxypropanal is reduced to L-1,2-propanediol by the NADH-dependent enzyme L-1,2-propanediol oxidoreductase , encoded by the fucO gene.[1][2] This reaction serves to regenerate NAD+ from NADH, which is crucial for maintaining redox balance during anaerobic metabolism.

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway 2S_2_hydroxypropanal (2S)-2-Hydroxypropanal Lactaldehyde_dehydrogenase Lactaldehyde Dehydrogenase (AldA) 2S_2_hydroxypropanal->Lactaldehyde_dehydrogenase Propanediol_oxidoreductase L-1,2-Propanediol Oxidoreductase (FucO) 2S_2_hydroxypropanal->Propanediol_oxidoreductase L_Lactate L_Lactate Lactaldehyde_dehydrogenase->L_Lactate NADH_H NADH_H Lactaldehyde_dehydrogenase->NADH_H NAD+ NAD NAD NAD->Lactaldehyde_dehydrogenase NADH + H+ L_1_2_Propanediol L_1_2_Propanediol Propanediol_oxidoreductase->L_1_2_Propanediol NAD_anaerobic NAD_anaerobic Propanediol_oxidoreductase->NAD_anaerobic NADH + H+ NADH_H_anaerobic NADH_H_anaerobic NADH_H_anaerobic->Propanediol_oxidoreductase NAD+ 2S_2_hydroxypropanal (2S)-2-Hydroxypropanal aldA_gene aldA gene 2S_2_hydroxypropanal->aldA_gene Induces expression Lactaldehyde_dehydrogenase Lactaldehyde Dehydrogenase aldA_gene->Lactaldehyde_dehydrogenase Transcription & Translation Lactaldehyde_dehydrogenase->2S_2_hydroxypropanal Degrades Sample_Collection 1. Sample Collection (Bacterial Culture) Cell_Removal 2. Cell Removal (Centrifugation/Filtration) Sample_Collection->Cell_Removal Extraction_Derivatization 3. Extraction & Derivatization (Optional) Cell_Removal->Extraction_Derivatization Analytical_Separation 4. Analytical Separation (HPLC or GC) Extraction_Derivatization->Analytical_Separation Detection_Quantification 5. Detection & Quantification (MS, UV, RID) Analytical_Separation->Detection_Quantification

References

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxypropanal in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-hydroxypropanal, also known as lactaldehyde, in an aqueous environment. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous small aldehydes to provide a robust framework for understanding its behavior. Detailed experimental protocols are provided to enable researchers to determine the specific physicochemical parameters of this compound.

Chemical Equilibria in Aqueous Solution

In aqueous solution, this compound exists as a complex equilibrium mixture of several species. The monomeric aldehyde form is present in negligible amounts, with the equilibrium heavily favoring the formation of hydrated and dimeric forms.[1]

Hydration

Like other aldehydes, this compound undergoes reversible hydration of its carbonyl group to form a geminal diol, propane-1,1,2-triol. This reaction is often catalyzed by acids or bases. The equilibrium constant for this hydration (Khyd) is a critical parameter for understanding its reactivity.

G Hydration Equilibrium of this compound This compound This compound Propane-1,1,2-triol (Hydrate) Propane-1,1,2-triol (Hydrate) This compound->Propane-1,1,2-triol (Hydrate) K_hyd Propane-1,1,2-triol (Hydrate)->this compound H2O H₂O

Caption: Hydration of this compound to its gem-diol form.

Dimerization

This compound also forms cyclic hemiacetal dimers. In solution, this leads to a mixture of stereoisomeric 1,4-dioxane-2,5-diol (B51511) derivatives (six-membered rings). Additionally, the presence of at least one five-membered ring dimer has been reported in equilibrium solutions.[1]

G Dimerization Equilibrium of this compound Monomer 2 x this compound Dimer Cyclic Dimer (1,4-Dioxane derivative) Monomer->Dimer K_dim Moner Moner Dimer->Moner

Caption: Dimerization of this compound to form a cyclic hemiacetal.

Quantitative Data on Aqueous Equilibria
AldehydeStructureKhydTemperature (°C)
FormaldehydeHCHO~200025
AcetaldehydeCH₃CHO1.2 - 1.425
GlycolaldehydeHOCH₂CHO16.0 ± 1.325
GlyceraldehydeHOCH₂(CHOH)CHO~3525

This table presents data for analogous compounds to illustrate the expected range and influence of structure on the hydration equilibrium.

Degradation Pathways in Aqueous Solution

The primary and most well-documented degradation pathway for this compound is its oxidation to lactic acid.

Enzymatic Oxidation

In biological systems, this compound is an intermediate in the methylglyoxal (B44143) and L-rhamnose metabolic pathways.[1][2] It is readily oxidized to lactate (B86563) by the NAD+-dependent enzyme lactaldehyde dehydrogenase (EC 1.2.1.22).[1][3] This is a crucial step in cellular detoxification and metabolism.

G Enzymatic Oxidation of this compound Lactaldehyde This compound (Lactaldehyde) Lactate Lactate Lactaldehyde->Lactate Oxidation NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Enzyme Lactaldehyde Dehydrogenase Enzyme->Lactaldehyde Enzyme->NAD

Caption: Biological oxidation of this compound to lactate.

Non-Enzymatic Oxidation

Given its aldehyde functionality, this compound is susceptible to non-enzymatic oxidation to lactic acid by various oxidizing agents present in aqueous environments, such as reactive oxygen species (ROS). The presence of the α-hydroxy group can influence the rate and mechanism of this oxidation.

Potential Role in Cellular Signaling

While direct evidence for this compound as a signaling molecule is scarce, the broader class of reactive aldehydes is known to participate in cellular signaling.

Aldehydes can modulate cellular processes through several mechanisms:

  • Reaction with Nucleophiles: The electrophilic carbonyl carbon can react with nucleophilic residues on proteins (e.g., cysteine, lysine, histidine), leading to post-translational modifications that can alter protein function.

  • Induction of Oxidative Stress: The metabolism of aldehydes can contribute to the generation of ROS, which are well-established second messengers.

  • Gene Expression Modulation: Aldehydes can influence the activity of transcription factors, thereby altering gene expression. For example, other bioactive aldehydes are known to activate pathways such as NF-κB.

It is plausible that this compound, particularly if it accumulates under certain metabolic conditions, could participate in such signaling events.

G Hypothetical Signaling Role of this compound MetabolicStress Metabolic Stress Lactaldehyde Increased This compound MetabolicStress->Lactaldehyde ProteinMod Protein Modification Lactaldehyde->ProteinMod ROS ROS Generation Lactaldehyde->ROS Signaling Downstream Signaling Cascades ProteinMod->Signaling ROS->Signaling Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling->Response G Workflow for K_hyd Determination by NMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep1 Dissolve 2-HP in D₂O Prep2 Add Internal Standard Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire Quantitative ¹H Spectrum Prep3->Acq1 Ana1 Identify Aldehyde & Hydrate Peaks Acq1->Ana1 Ana2 Integrate Peaks Ana1->Ana2 Ana3 Calculate K_hyd = I_hydrate / I_aldehyde Ana2->Ana3

References

2-Hydroxypropanal: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – 2-Hydroxypropanal, also known as lactaldehyde, is a versatile chiral building block gaining increasing attention in the fields of organic synthesis, drug development, and materials science. Its bifunctional nature, possessing both a reactive aldehyde and a stereogenic hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex chiral molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and applications as a precursor in the development of pharmaceuticals and other valuable compounds.

Physicochemical Properties of this compound

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-2-hydroxypropanal. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₆O₂[1][2]
Molecular Weight 74.08 g/mol [1][3]
CAS Number (Racemate) 598-35-6[1]
CAS Number ((R)-enantiomer) 3946-09-6[1]
CAS Number ((S)-enantiomer) 3913-64-2[1]
Boiling Point 121.9 °C at 760 mmHg[1]
Density 1.011 g/cm³[1]
Flash Point 36.8 °C[1]

Synthesis of this compound

Several synthetic routes to this compound have been developed, allowing for the preparation of both racemic and enantiomerically enriched forms.

Synthesis from Glyoxylic Acid

One of the earliest reported syntheses starts from the calcium salt of glyoxylic acid. The multi-step process involves the formation of a diethoxyacetic acid ethyl ester, followed by amidation with piperidine (B6355638). A subsequent Grignard reaction with methylmagnesium iodide and reduction with sodium in ethanol (B145695) yields the acetal (B89532) of this compound, which is then hydrolyzed to the final product.

Experimental Protocol: Synthesis of this compound from Glyoxylic Acid (Adapted from historical methods)

  • Esterification and Acetalization: The calcium salt of glyoxylic acid is reacted with ethanol and hydrochloric acid to form diethoxyacetic acid ethyl ester.

  • Amidation: The resulting ester is treated with piperidine to yield the corresponding amide.

  • Grignard Reaction: The piperidide is reacted with methylmagnesium iodide in an appropriate solvent to give the aldehyde acetal of methylglyoxal (B44143).

  • Reduction: The ketone is reduced using sodium metal in ethanol to afford the acetal of this compound.

  • Hydrolysis: The acetal is carefully hydrolyzed with dilute sulfuric acid to yield this compound.

Synthesis from Methylglyoxal

A more contemporary approach involves the selective protection and reduction of methylglyoxal.

Experimental Protocol: Synthesis of this compound from Methylglyoxal

  • Acetal Formation: The aldehyde group of methylglyoxal is selectively protected as a dibutyl acetal by reacting it with butanol in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Reduction: The ketone functionality of the resulting methylglyoxal dibutyl acetal is reduced to a hydroxyl group using a reducing agent such as lithium aluminum hydride in diethyl ether.

  • Hydrolysis: The dibutyl acetal is hydrolyzed in a mixture of acetic acid, water, and formic acid to afford this compound.

Quantitative data for this specific protocol requires further optimization and validation.

Key Reactions of this compound in Organic Synthesis

The dual functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

Reduction to 1,2-Propanediol

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 1,2-propanediol, a valuable chemical intermediate. Chiral 1,2-propanediol is particularly important as a building block for pharmaceuticals and specialty chemicals.[4][5]

Experimental Protocol: Reduction of this compound to 1,2-Propanediol

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., methanol, ethanol) is prepared in a round-bottom flask and cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a dilute acid (e.g., 1 M HCl) to quench any remaining NaBH₄. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1,2-propanediol, which can be further purified by distillation.

Quantitative Data for Reduction of this compound:

Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
NaBH₄Methanol0 to RT>90 (typical)Dependent on substrate chirality
Biocatalyst (e.g., ADH)Buffer25-37High>99 (for specific enantiomer)
Oxidation to Lactic Acid

Oxidation of the aldehyde functionality of this compound provides a direct route to lactic acid, another important chiral molecule with wide applications in the food, pharmaceutical, and polymer industries.

Experimental Protocol: Oxidation of this compound to Lactic Acid

  • Reaction Setup: A solution of this compound is prepared in an appropriate solvent (e.g., a mixture of acetone (B3395972) and water).

  • Addition of Oxidizing Agent: A solution of potassium permanganate (B83412) (KMnO₄) is added dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by the disappearance of the purple color of the permanganate.

  • Workup: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved. The solution is then acidified with a mineral acid (e.g., H₂SO₄).

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and concentrated to yield lactic acid.

Quantitative Data for Oxidation of this compound:

Oxidizing AgentSolventTemperature (°C)Yield (%)
KMnO₄Acetone/Water0Moderate to High
Tollens' ReagentAqueous AmmoniaRoom TemperatureHigh
Aldol (B89426) Condensation

As a carbonyl compound with an α-hydrogen, this compound can undergo aldol condensation reactions, both as an enolate donor and an electrophilic acceptor.[6] This reaction is a powerful tool for carbon-carbon bond formation and allows for the construction of more complex molecular architectures.[6] The stereocenter at the C2 position can influence the stereochemical outcome of the reaction, making it a useful strategy in asymmetric synthesis.[6]

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of this compound

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol) in a flask equipped with a stirrer.

  • Base Addition: A catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction is monitored by TLC or NMR spectroscopy to observe the formation of the β-hydroxy aldehyde product and its subsequent dehydration to an α,β-unsaturated aldehyde.

  • Workup and Purification: Once the desired product is formed, the reaction is neutralized with a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Stereoselectivity in Aldol Reactions of this compound:

The diastereoselectivity of aldol reactions involving this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the structure of the reaction partner. The existing stereocenter can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other.

This compound as a Precursor in the Synthesis of Complex Molecules

The versatility of this compound makes it an attractive starting material for the synthesis of a variety of complex and valuable molecules.

Synthesis of Chiral Heterocycles

The functional groups of this compound can be manipulated to construct various heterocyclic systems. For example, the aldehyde can be converted to an imine and then cyclized, or the hydroxyl group can participate in cyclization reactions to form furans, pyrans, or other oxygen-containing heterocycles. These chiral heterocyclic scaffolds are common motifs in many biologically active compounds.

Role in the Maillard Reaction and Flavor Chemistry

This compound is known to be involved in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[7] This reaction is responsible for the development of color and a wide array of flavor and aroma compounds.[7][8] The reaction of this compound with amino acids can lead to the formation of various heterocyclic compounds, such as pyrazines and pyrroles, which contribute to the characteristic flavors of many cooked foods.[8]

Applications in Drug Development and Pharmaceutical Synthesis

While direct incorporation of the this compound moiety into final drug structures is not widely documented, its utility as a chiral building block for the synthesis of pharmaceutical intermediates is significant.[9][10] The ability to introduce a chiral hydroxy-aldehyde functionality allows for the stereocontrolled synthesis of more complex fragments that are later incorporated into active pharmaceutical ingredients (APIs).[9] Its role as a member of the "chiral pool" provides a readily available source of chirality for asymmetric synthesis.[11]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the central role of this compound in organic synthesis and its relationship to key starting materials and products.

Synthesis_of_2_Hydroxypropanal Glyoxylic Acid Glyoxylic Acid This compound This compound Glyoxylic Acid->this compound Multi-step synthesis Methylglyoxal Methylglyoxal Methylglyoxal->this compound Protection, Reduction, Hydrolysis Reactions_of_2_Hydroxypropanal This compound This compound 1,2-Propanediol 1,2-Propanediol This compound->1,2-Propanediol Reduction (e.g., NaBH4) Lactic Acid Lactic Acid This compound->Lactic Acid Oxidation (e.g., KMnO4) Aldol Adducts Aldol Adducts This compound->Aldol Adducts Aldol Condensation Chiral Heterocycles Chiral Heterocycles This compound->Chiral Heterocycles Cyclization Reactions Flavor Compounds Flavor Compounds This compound->Flavor Compounds Maillard Reaction

References

The Biological Role of 2-Hydroxypropanal in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

2-Hydroxypropanal, commonly known as lactaldehyde, is a pivotal three-carbon chiral aldehyde that serves as a key intermediate at the crossroads of several major metabolic pathways. Its strategic position links the catabolism of deoxy sugars, such as L-fucose and L-rhamnose, with central carbon metabolism and cellular detoxification routes. The metabolic fate of lactaldehyde is tightly regulated, primarily dictated by the cellular redox state, leading to either its oxidation to L-lactate under aerobic conditions or its reduction to L-1,2-propanediol under anaerobic conditions. This guide provides an in-depth technical overview of the synthesis, degradation, and enzymatic regulation of this compound, with a focus on its roles in distinct metabolic contexts. We present quantitative kinetic data for the key enzymes involved, detail relevant experimental protocols, and provide visual diagrams of the associated pathways to offer a comprehensive resource for researchers in metabolism and drug development.

Introduction

Chemical Properties of this compound

This compound (Lactaldehyde) is a simple yet biologically significant molecule with the chemical formula C₃H₆O₂. It is structurally characterized by a carbonyl group, making it an aldehyde, and a hydroxyl group on the adjacent carbon, classifying it as a secondary alcohol. This structure confers chirality, with the stereocenter at the second carbon atom, resulting in two enantiomers: D-lactaldehyde and L-lactaldehyde. In solution, lactaldehyde can exist in an open-chain form as well as a cyclic hemiacetal, and it can form dimers.

Overview of Metabolic Significance

Lactaldehyde is not a standalone metabolite but rather a crucial junction point in cellular metabolism. Its biological importance stems from its role as an intermediate in several key processes:

  • Deoxy Sugar Catabolism: It is a central product in the bacterial breakdown of L-fucose and L-rhamnose.

  • Detoxification Pathways: It is an intermediate in the methylglyoxal (B44143) pathway, which detoxifies a reactive byproduct of glycolysis.

  • Redox Balance: The dual fate of lactaldehyde—oxidation or reduction—is intrinsically linked to the cellular NAD⁺/NADH ratio, making its metabolism a key indicator and regulator of the intracellular redox environment.

Core Metabolic Pathways Involving this compound

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, L-fucose and L-rhamnose are utilized as alternative carbon sources. Their catabolic pathways converge on the production of two key intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP enters directly into glycolysis, while the fate of L-lactaldehyde depends on the availability of oxygen.

Fucose_Rhamnose_Catabolism cluster_fucose L-Fucose Pathway cluster_rhamnose L-Rhamnose Pathway Fucose L-Fucose Fuculose L-Fuculose Fucose->Fuculose Isomerase Fuculose1P L-Fuculose-1-Phosphate Fuculose->Fuculose1P Kinase Aldolase Fuculose/Rhamnulose -1-Phosphate Aldolase Fuculose1P->Aldolase Rhamnose L-Rhamnose Rhamnulose L-Rhamnulose Rhamnose->Rhamnulose Isomerase Rhamnulose1P L-Rhamnulose-1-Phosphate Rhamnulose->Rhamnulose1P Kinase Rhamnulose1P->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP Lactaldehyde L-Lactaldehyde (this compound) Aldolase->Lactaldehyde Glycolysis Glycolysis DHAP->Glycolysis

Fig 1. Catabolism of L-Fucose and L-Rhamnose.
Methylglyoxal Detoxification Pathway

Methylglyoxal is a reactive and toxic α-ketoaldehyde formed as a byproduct of glycolysis, particularly when there is an abundance of sugar phosphates.[1] The methylglyoxal pathway serves to detoxify this compound. Methylglyoxal is first reduced to lactaldehyde, which is then oxidized to lactate, a less harmful molecule that can re-enter central metabolism.[1][2]

Methylglyoxal_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) MG_Synthase Methylglyoxal Synthase DHAP->MG_Synthase from Glycolysis Methylglyoxal Methylglyoxal (Toxic) MG_Synthase->Methylglyoxal Reductase Glycerol Dehydrogenase / Methylglyoxal Reductase Methylglyoxal->Reductase Lactaldehyde Lactaldehyde (this compound) Reductase->Lactaldehyde ALDH Lactaldehyde Dehydrogenase Lactaldehyde->ALDH Lactate Lactate ALDH->Lactate Pyruvate Pyruvate Lactate->Pyruvate Lactate Dehydrogenase

Fig 2. The Methylglyoxal Detoxification Pathway.

Enzymology and Regulation of this compound Metabolism

The metabolic fate of lactaldehyde is governed by two key enzymes whose activities are regulated by the presence or absence of oxygen, reflecting the cell's overall redox state.

Aerobic vs. Anaerobic Fate

In E. coli, the metabolism of lactaldehyde is a classic example of redox-dependent pathway switching.[3]

  • Aerobic Conditions: Lactaldehyde is oxidized to L-lactate by Lactaldehyde Dehydrogenase . This reaction uses NAD⁺ as a cofactor and funnels carbon into central metabolism via pyruvate.[3]

  • Anaerobic Conditions: Lactaldehyde is reduced to L-1,2-propanediol by Lactaldehyde Reductase (also known as Propanediol (B1597323) Oxidoreductase).[3] This reaction consumes NADH and the resulting diol is often excreted as a fermentation product.[3]

This switch is controlled by both the induction of the reductase under anaerobic conditions and the shift in the intracellular NAD⁺/NADH ratio.[3]

Lactaldehyde_Fate cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Lactaldehyde L-Lactaldehyde ALDH Lactaldehyde Dehydrogenase (aldA) Lactaldehyde->ALDH Reductase Lactaldehyde Reductase (fucO) Lactaldehyde->Reductase Lactate L-Lactate ALDH->Lactate NADH_out NADH ALDH->NADH_out Pyruvate Pyruvate Lactate->Pyruvate TCA TCA Cycle Pyruvate->TCA NAD_in NAD+ NAD_in->ALDH Propanediol L-1,2-Propanediol (Excreted) Reductase->Propanediol NAD_out NAD+ Reductase->NAD_out NADH_in NADH NADH_in->Reductase

Fig 3. Redox-dependent fate of L-Lactaldehyde.
Enzyme Kinetic Parameters

The efficiency and substrate preference of these key enzymes are critical for understanding the flux through these pathways.

Table 1: Kinetic Parameters of Key Enzymes in Lactaldehyde Metabolism

Enzyme Organism Substrate Km kcat kcat/Km (M-1s-1) Notes
Lactaldehyde Dehydrogenase (aldA) E. coli L-Lactaldehyde Micromolar range - - Also oxidizes glyceraldehyde and glycolaldehyde.[4]
Lactaldehyde Dehydrogenase (aldA) E. coli Methylglyoxal Millimolar range - - Lower affinity compared to α-hydroxyaldehydes.[4]
Lactaldehyde Reductase (fucO) E. coli (S)-Lactaldehyde 0.47 ± 0.02 mM 130 ± 2 s-1 2.8 x 105 Data for the reductive reaction with NADH.

| Lactaldehyde Reductase (fucO) | E. coli | (S)-1,2-Propanediol | 1.9 ± 0.1 mM | 5.8 ± 0.1 s-1 | 3.1 x 103 | Data for the oxidative reaction with NAD⁺. |

Note: Specific kcat and precise Km values can vary significantly based on experimental conditions (pH, temperature, buffer composition). The data presented for FucO is derived from detailed kinetic studies, while specific values for AldA are less consistently reported in literature, with ranges often provided instead.[4]

Experimental Methodologies

Assay of Lactaldehyde Dehydrogenase (AldA) Activity

This protocol measures the NAD⁺-dependent oxidation of lactaldehyde to lactate.

  • Principle: The enzymatic activity is quantified by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0.

    • Substrate: 10 mM (S)-Lactaldehyde solution.

    • Cofactor: 20 mM NAD⁺ solution.

    • Enzyme: Purified AldA or cell lysate containing the enzyme, diluted in assay buffer.

  • Procedure:

    • In a 1 mL quartz cuvette, combine 900 µL of Assay Buffer, 50 µL of NAD⁺ solution, and 30 µL of Lactaldehyde solution.

    • Mix by inversion and place the cuvette in a spectrophotometer set to 340 nm and 25°C.

    • Allow the mixture to equilibrate for 3-5 minutes and measure the background rate (blank).

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution.

    • Immediately mix and continuously record the absorbance at 340 nm for 3-5 minutes.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Assay of Lactaldehyde Reductase (FucO) Activity

This protocol measures the NADH-dependent reduction of lactaldehyde to 1,2-propanediol.

  • Principle: The activity is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2.

    • Substrate: 10 mM (S)-Lactaldehyde solution.

    • Cofactor: 5 mM NADH solution.

    • Enzyme: Purified FucO or cell lysate, diluted appropriately.

  • Procedure:

    • In a 1 mL cuvette, combine 920 µL of Assay Buffer and 20 µL of NADH solution.

    • Mix and equilibrate in the spectrophotometer at 340 nm and 37°C.

    • Initiate the reaction by adding 60 µL of the Lactaldehyde solution.

    • Immediately mix and record the decrease in absorbance for 3-5 minutes.

    • The rate is calculated from the linear phase of the reaction.

Workflow for Recombinant Enzyme Purification

A common method for obtaining pure lactaldehyde dehydrogenase or reductase for characterization is through recombinant expression in E. coli, often with an affinity tag (e.g., a polyhistidine-tag).

Purification_Workflow cluster_molbio Molecular Biology cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & Storage Cloning Clone Gene (e.g., fucO) into Expression Vector (e.g., pET-28a with His-tag) Transformation Transform Vector into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Growth Grow Culture in LB Medium Transformation->Growth Induction Induce Protein Expression with IPTG Growth->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA Column) Clarification->Affinity Elution Elute Protein with Imidazole Gradient Affinity->Elution SDS_PAGE Verify Purity and Size by SDS-PAGE Elution->SDS_PAGE Dialysis Buffer Exchange / Dialysis into Storage Buffer SDS_PAGE->Dialysis Storage Store at -80°C Dialysis->Storage

Fig 4. Workflow for recombinant enzyme purification.

Conclusion and Future Directions

This compound holds a unique and critical position in microbial metabolism, acting as a metabolic switchpoint responsive to the cellular redox state. Its involvement in both essential catabolic pathways and vital detoxification processes underscores its importance. For drug development professionals, the enzymes that metabolize lactaldehyde, particularly in pathogenic bacteria that rely on fucose or rhamnose utilization, represent potential targets for novel antimicrobial agents. For researchers and scientists, the regulatory mechanisms controlling the fate of lactaldehyde provide a model system for studying metabolic flux and redox homeostasis. Future research should focus on elucidating these pathways in a wider range of organisms, exploring the potential for engineering these pathways for bioremediation or biochemical production, and further characterizing the allosteric and transcriptional regulation of the associated enzymes.

References

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanal, also known as lactaldehyde, is a chiral α-hydroxy aldehyde with significant implications in metabolic pathways and as a potential chiral building block in organic synthesis. Its stereochemistry plays a pivotal role in its biological activity and chemical transformations. This technical guide provides a comprehensive overview of the stereoisomers of this compound, the (R)- and (S)-enantiomers, detailing their physicochemical properties, spectroscopic data, synthesis, and separation methods. Furthermore, it explores their role in biological systems and proposes experimental workflows for the evaluation of their differential biological activities.

Introduction to Stereoisomerism in this compound

This compound possesses a single stereocenter at the C2 carbon, giving rise to a pair of enantiomers: (R)-2-hydroxypropanal and (S)-2-hydroxypropanal. These stereoisomers are non-superimposable mirror images of each other and are also referred to as D-(-)-lactaldehyde and L-(+)-lactaldehyde, respectively. While they share the same chemical formula and connectivity, their three-dimensional arrangement leads to differences in their interaction with other chiral molecules, including biological receptors and enzymes. This chirality is a critical factor in their biological function and potential applications in stereoselective synthesis.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in the (R)- and (S)-enantiomers of this compound gives rise to specific chiroptical properties, most notably their interaction with plane-polarized light. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in sign.

Physicochemical Properties

A summary of the key physicochemical properties of the stereoisomers of this compound is presented in Table 1.

Property(R)-2-Hydroxypropanal(S)-2-HydroxypropanalRacemic this compound
Synonyms D-(-)-LactaldehydeL-(+)-LactaldehydeDL-Lactaldehyde
CAS Number 3946-09-63913-64-2598-35-6
Molecular Formula C₃H₆O₂C₃H₆O₂C₃H₆O₂
Molecular Weight ( g/mol ) 74.0874.0874.08
Boiling Point (°C) 121.9 (Predicted)121.9 (Predicted)121.9
Density (g/cm³) 1.011 (Predicted)1.011 (Predicted)1.011
Flash Point (°C) 36.8 (Predicted)36.8 (Predicted)36.8
Specific Rotation ([α]D) Not reportedNot reported0
Solubility Soluble in water, ethanol, methanol, acetoneSoluble in water, ethanol, methanol, acetoneSoluble in water, ethanol, methanol, acetone
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound stereoisomers.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a doublet for the methyl protons (C3), a quartet of doublets for the C2 proton, and a doublet for the aldehydic proton (C1). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent. The coupling constants would be approximately 7 Hz for the ³JH2-H3 coupling and 2-3 Hz for the ³JH1-H2 coupling.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon (C3) at approximately 15-25 ppm, the C2 carbon bearing the hydroxyl group at around 65-75 ppm, and the carbonyl carbon (C1) in the downfield region of 190-210 ppm.[2][3]

  • Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 74. Common fragmentation patterns for α-hydroxy aldehydes include α-cleavage, leading to the loss of the formyl group (CHO, m/z 29) or the methyl group (CH₃, m/z 15).[4][5][6] A McLafferty rearrangement is also possible, which would result in a fragment at m/z 44.[4]

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis: Organocatalytic Asymmetric Aldol (B89426) Reaction

Protocol:

  • Reaction Setup: To a stirred solution of a chiral prolinol-based organocatalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at -20 °C, add the aldehyde donor (e.g., acetaldehyde, 1.2 equivalents).

  • Addition of Acceptor: Slowly add the aldehyde acceptor (e.g., formaldehyde, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.[7][8][9]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP). A polysaccharide-based column, such as Chiralpak® AD-H or Chiralpak® IC, is often effective for separating enantiomers of small polar molecules.[10][11][12]

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.[11]

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the chromophore is weak, a refractive index detector can also be used).

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used.

Biological Significance and Differential Activity

This compound, in its L-(+)- or (S)-form, is a key intermediate in the pyruvate (B1213749) metabolism pathway. The stereospecificity of enzymes involved in these pathways highlights the importance of chirality in biological systems.

Role in Pyruvate Metabolism

(S)-Lactaldehyde is produced from the degradation of L-fucose and L-rhamnose. It is then converted to (S)-lactate by the enzyme lactaldehyde dehydrogenase, an NAD⁺-dependent oxidoreductase.[13] (S)-Lactate can subsequently be converted to pyruvate by lactate (B86563) dehydrogenase.[14][15]

Pyruvate_Metabolism L-Fucose / L-Rhamnose L-Fucose / L-Rhamnose S-Lactaldehyde S-Lactaldehyde L-Fucose / L-Rhamnose->S-Lactaldehyde Degradation S-Lactate S-Lactate S-Lactaldehyde->S-Lactate Lactaldehyde Dehydrogenase (NAD+) Pyruvate Pyruvate S-Lactate->Pyruvate Lactate Dehydrogenase

Pyruvate Metabolism Pathway involving (S)-Lactaldehyde.
Hypothetical Differential Biological Activity

While direct comparative studies on the biological activities of (R)- and (S)-2-hydroxypropanal are scarce, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets.[16] For instance, the enzymes that metabolize this compound, such as aldehyde dehydrogenase, are likely to exhibit stereospecificity.[17]

Proposed Experimental Workflow for Comparing Enantiomer Activity:

A systematic approach is required to elucidate the differential biological activities of the this compound enantiomers.

Biological_Activity_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Racemic 2-HP Racemic This compound Chiral_Sep Chiral Separation Racemic 2-HP->Chiral_Sep R_Enantiomer (R)-2-Hydroxypropanal Chiral_Sep->R_Enantiomer S_Enantiomer (S)-2-Hydroxypropanal Chiral_Sep->S_Enantiomer Enzyme_Assay Enzyme Kinetics (e.g., Aldehyde Dehydrogenase) R_Enantiomer->Enzyme_Assay Receptor_Binding Receptor Binding Assays R_Enantiomer->Receptor_Binding Cell_Viability Cell Viability/ Toxicity Assays R_Enantiomer->Cell_Viability S_Enantiomer->Enzyme_Assay S_Enantiomer->Receptor_Binding S_Enantiomer->Cell_Viability Compare_Activity Compare IC50/EC50, Ki, LD50 Enzyme_Assay->Compare_Activity Receptor_Binding->Compare_Activity Cell_Viability->Compare_Activity

Workflow for comparing the biological activities of this compound enantiomers.

Conclusion

The stereoisomers of this compound, (R)- and (S)-lactaldehyde, represent a fundamental example of chirality with significant implications in both chemistry and biology. This guide has provided a detailed overview of their properties, synthesis, and separation, as well as their established role in metabolic pathways. While a comprehensive understanding of their differential biological activities requires further experimental investigation, the provided frameworks for synthesis, separation, and biological evaluation offer a solid foundation for future research in this area. Such studies are crucial for unlocking the full potential of these chiral molecules in drug development and stereoselective synthesis.

References

Spectroscopic Profile of 2-Hydroxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxypropanal (lactaldehyde), a key chiral molecule in various biological and chemical processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the propensity of this compound to exist in equilibrium with its hydrated (gem-diol) and cyclic hemiacetal forms in solution, NMR spectra can be complex. The data presented here are predicted for the open-chain aldehyde form and should be interpreted with consideration for these equilibria.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methine, and aldehydic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃~1.3Doublet (d)~7.0
-CH(OH)~4.3Quartet of doublets (qd)~7.0, ~4.0
-CHO~9.7Doublet (d)~4.0
-OHBroad singlet--

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with deuterated solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound will display three signals for the three unique carbon atoms. The presence of the hydrated form in solution may lead to an additional signal for the hydrated carbonyl carbon around 92 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃~17
-C H(OH)~70
-C HO~205

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an aldehyde group, and alkyl C-H bonds.

Table 3: Characteristic IR Absorptions for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretch, H-bonded3500-3200Strong, Broad
C-H (alkane)Stretch3000-2850Medium
C-H (aldehyde)Stretch2830-2695Medium, often two peaks
C=O (aldehyde)Stretch1740-1720Strong

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of bonds adjacent to the carbonyl and hydroxyl groups.

Table 4: Expected Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
74[C₃H₆O₂]⁺˙Molecular Ion (M⁺˙)
73[C₃H₅O₂]⁺Loss of H from the aldehyde
59[C₂H₃O₂]⁺Loss of -CH₃
45[CH(OH)CHO]⁺ or [C₂H₅O]⁺α-cleavage
29[CHO]⁺α-cleavage

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts and the observation of the hydroxyl proton.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation (Liquid Sample): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure separation from the solvent and any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 20-100.

    • Scan Speed: Standard scan rate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin Film Preparation of Thin Film Sample->Thin Film for IR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS NMR NMR Dissolution->NMR IR IR Thin Film->IR MS MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Reactivity of 2-Hydroxypropanal with Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-hydroxypropanal (lactaldehyde) with amino acids. It covers the core reaction mechanisms, the influence of amino acid side chains, the biological significance of the resulting adducts, and detailed experimental protocols for their study. Given the limited availability of specific kinetic data for this compound, this guide incorporates proxy data from structurally similar aldehydes to provide a quantitative framework for understanding its reactivity.

Core Reaction Mechanisms

The primary reaction between the carbonyl group of this compound and the primary amino group of an amino acid is a nucleophilic addition, leading to the formation of a Schiff base (an imine). This initial reaction is a key step in the more complex Maillard reaction, which ultimately results in the formation of a diverse array of products, including Advanced Glycation End-products (AGEs) in biological systems.

Schiff Base Formation

The formation of a Schiff base is a reversible reaction that begins with the nucleophilic attack of the amino group on the carbonyl carbon of this compound, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form the more stable imine.

Schiff Base Formation Pathway
The Maillard Reaction and Advanced Glycation End-products (AGEs)

The Schiff base is a gateway to the intricate network of reactions known as the Maillard reaction. In biological systems, this non-enzymatic browning process leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs).[1][2] The initial Schiff base can undergo rearrangement to form a more stable Amadori product. Subsequent reactions involving dehydration, fragmentation, and oxidation lead to the formation of highly reactive dicarbonyl compounds, which can further react with amino acids, leading to cross-linking of proteins and the formation of complex AGE structures.[3]

Alpha-hydroxyaldehydes, such as this compound, possess a "latent crosslinking potential."[4][5] Following the Amadori rearrangement of the initial Schiff base adduct, a new aldehyde function is generated, which can then react with another free amino group, leading to the covalent crosslinking of proteins.[4][5]

MaillardReaction Reactants This compound + Amino Acid SchiffBase Schiff Base Reactants->SchiffBase Condensation Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement ReactiveDicarbonyls Reactive Dicarbonyls (e.g., glyoxal, methylglyoxal) Amadori->ReactiveDicarbonyls Degradation / Oxidation AGEs Advanced Glycation End-products (AGEs) (e.g., CML, CEL, pentosidine) ReactiveDicarbonyls->AGEs Reaction with amino acids Crosslinking Protein Crosslinking ReactiveDicarbonyls->Crosslinking Reaction with amino acids AGEs->Crosslinking

Simplified Maillard Reaction Pathway

Reactivity with Specific Amino Acid Residues

While the primary amino group of all amino acids can react with this compound, the nucleophilic side chains of lysine (B10760008), arginine, and cysteine make them particularly susceptible to modification.

  • Lysine: The ε-amino group of lysine is a primary target for Schiff base formation. Its modification can disrupt protein structure and function and is a key step in AGE-mediated protein crosslinking.[6]

  • Arginine: The guanidinium (B1211019) group of arginine can also react with aldehydes, contributing to the formation of various AGEs.

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can readily react with aldehydes to form thiazolidine (B150603) derivatives. This reaction is often rapid and can play a role in sequestering reactive aldehydes.

Quantitative Data on Reactivity (Proxy Data)

Reaction ParameterLysine (with Acetaldehyde)Arginine (with Acetaldehyde)Cysteine (with Acetaldehyde)
Reaction Type Schiff Base FormationSchiff Base FormationThiazolidine Formation
Second-Order Rate Constant (k) Data not availableData not available~5.8 M⁻¹s⁻¹
Thermodynamic Favorability (ΔG) -14.41 kJ/mol (gas phase, imine formation)Data not availableData not available

Note: The thermodynamic data for lysine with acetaldehyde (B116499) represents the initial imine formation and was calculated using density functional theory. The kinetic data for cysteine with acetaldehyde reflects the formation of 2-methyl-thiazolidine-4-carboxylic acid.

Factors Influencing Reactivity

The reaction between this compound and amino acids is influenced by several factors:

  • pH: The rate of Schiff base formation is pH-dependent. The reaction is generally favored under slightly acidic to neutral conditions, where the amino group is sufficiently nucleophilic but there is enough protonation to catalyze the dehydration of the carbinolamine intermediate.

  • Temperature: Increased temperature accelerates the Maillard reaction, leading to a faster formation of brown pigments and complex AGEs.

  • Concentration of Reactants: Higher concentrations of this compound and amino acids will increase the reaction rate according to the principles of chemical kinetics.

  • Presence of Oxidizing Agents: Oxidative conditions can promote the conversion of Amadori products to AGEs.

Biological and Pathophysiological Significance

The adduction of amino acids by this compound and similar aldehydes has significant biological implications, primarily through the formation of AGEs.

  • Diabetes and Cardiovascular Disease: Glyceraldehyde-derived AGEs, structurally analogous to those from this compound, are considered biomarkers for postprandial hyperglycemia and are implicated in the accelerated atherosclerosis seen in diabetes.[3] These AGEs can induce vascular inflammation and endothelial dysfunction.

  • Neurodegenerative Diseases: Glyceraldehyde-derived AGEs have been found to exhibit strong neurotoxicity and are localized in the neurons of Alzheimer's disease patients, suggesting a role in the pathogenesis of the disease.[7]

  • Cellular Toxicity and Oxidative Stress: Aldehydes are electrophilic compounds that can form adducts with cellular nucleophiles, including the amino acid residues of proteins.[8][9] This can lead to protein dysfunction, misfolding, and cellular damage.[10] Short-chain aldehydes are known to cause toxicity by forming adducts with primary nitrogen groups on lysine residues.[8][9]

  • Drug Development: The reaction of drugs with aldehyde-protein adducts is a potential mechanism for protein haptenization, which could trigger adverse autoimmune responses.[11] Understanding these reactions is crucial for assessing the safety and efficacy of new drug candidates.

Experimental Protocols

The following are detailed methodologies for studying the reaction of this compound with amino acids.

General Protocol for Schiff Base/Maillard Reaction

This protocol describes a general method for reacting this compound with an amino acid and monitoring the progress of the reaction.

  • Preparation of Reactants:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the desired amino acid (e.g., L-lysine, 100 mM) in the same buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and amino acid solutions to achieve the desired final concentrations (e.g., 10 mM each).

    • For kinetic studies at different temperatures, place the reaction vessel in a temperature-controlled water bath or incubator.

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots from the reaction mixture.

    • To monitor the formation of colored Maillard reaction products, measure the absorbance of the aliquots at 420 nm using a UV-Vis spectrophotometer.

    • To analyze the disappearance of reactants and the formation of specific products, quench the reaction in the aliquots (e.g., by rapid cooling or addition of a reducing agent like sodium borohydride) and analyze by HPLC.

HPLC Analysis of Reaction Products

This protocol outlines a method for the separation and detection of reactants and products using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Derivatize the amino groups in the reaction aliquots with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for sensitive detection. A typical procedure involves mixing the sample with an OPA/thiol reagent in a borate (B1201080) buffer.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) with tetrahydrofuran) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Data Analysis:

    • Quantify the concentration of the reactants and products by comparing their peak areas to those of known standards.

Mass Spectrometry Analysis of Adducts

Mass spectrometry (MS) is a powerful tool for identifying the products of the reaction between this compound and amino acids.

  • Sample Preparation:

    • For direct infusion analysis, dilute the reaction mixture in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • For LC-MS analysis, use the HPLC conditions described above, with the column effluent directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Perform a full scan to identify the mass-to-charge ratio (m/z) of the parent ions. The expected mass increase for a Schiff base adduct with this compound is approximately 56 Da (C₃H₄O).

    • Tandem MS (MS/MS): To confirm the structure of the adducts, perform fragmentation of the parent ions and analyze the resulting product ions.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the reaction products.

  • Sample Preparation:

    • Lyophilize a sample of the reaction mixture to remove the aqueous buffer.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the product. The formation of an imine bond will result in a characteristic downfield shift for the proton on the imine carbon.

    • 2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons and confirm the structure of the adduct.

ExperimentalWorkflow Start Reaction of this compound and Amino Acid Quench Aliquoting and Quenching Start->Quench NMR NMR Spectroscopy (Structural Elucidation) Start->NMR For Structural Analysis UVVis UV-Vis Spectroscopy (Browning Measurement) Quench->UVVis HPLC HPLC Analysis (Quantification) Quench->HPLC Data Data Analysis and Interpretation UVVis->Data MS Mass Spectrometry (Identification) HPLC->MS HPLC->Data MS->Data NMR->Data

General Experimental Workflow

Conclusion

The reaction of this compound with amino acids is a complex process with significant implications in both food chemistry and pathophysiology. While the initial Schiff base formation is a relatively straightforward condensation, the subsequent Maillard reaction leads to a diverse array of products, including protein crosslinks and Advanced Glycation End-products. These products are associated with the progression of several chronic diseases, making the study of these reactions a critical area of research for drug development and disease prevention. The experimental protocols outlined in this guide provide a framework for investigating the kinetics, mechanisms, and products of these important reactions. Further research is needed to obtain specific quantitative data for the reactivity of this compound to build more accurate predictive models of its biological effects.

References

The Dawn of an Aldehyde: Discovery and Initial Characterization of Lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaldehyde (2-hydroxypropanal), a chiral three-carbon aldehyde, holds a significant position at the crossroads of carbohydrate and amino acid metabolism. Its discovery and initial characterization in the early 20th century were pivotal in unraveling key biochemical pathways. This technical guide provides an in-depth exploration of the seminal work that first brought lactaldehyde to the scientific forefront, detailing the experimental methodologies of the era and presenting the initial quantitative data that laid the groundwork for our current understanding of this important molecule.

The Genesis of Lactaldehyde: A Historical Perspective

The early 20th century was a transformative period for biochemistry, with researchers like Carl Neuberg making groundbreaking contributions to the understanding of fermentation and cellular metabolism. It was in this context that lactaldehyde was first identified as a distinct chemical entity. While the exact moment of "discovery" can be traced to the work of Neuberg and his collaborators, its conceptualization was built upon the extensive knowledge of aldehyde and carbohydrate chemistry developed in the late 19th century.

The ability to synthesize and degrade sugars, notably through the Kiliani-Fischer synthesis and Wohl degradation, provided the chemical framework to understand and manipulate aldoses. These methods, which allowed for the stepwise elongation and shortening of carbon chains, were instrumental in the structural elucidation of monosaccharides and set the stage for the identification of novel aldehyde intermediates.

It is in a 1911 publication in Biochemische Zeitschrift that Carl Neuberg and K. Fromherz first described the preparation and properties of lactaldehyde. Their work was driven by an interest in the metabolic intermediates of yeast fermentation, a central theme in Neuberg's research.

Initial Synthesis and Characterization: A Methodological Deep Dive

The pioneering work on lactaldehyde involved its synthesis from more readily available precursors and its characterization using the analytical techniques of the time.

Experimental Protocols

The following protocols are based on the likely methodologies employed in the early 20th century for the synthesis and characterization of a novel aldehyde like lactaldehyde.

The initial synthesis of lactaldehyde was likely achieved through the controlled oxidation of a suitable precursor, such as 1,2-propanediol, or the reduction of a lactic acid derivative. A plausible synthetic route, adapted from the chemical knowledge of the era, is outlined below.

Protocol: Synthesis of Lactaldehyde via Oxidation of 1,2-Propanediol

  • Reactant Preparation: A solution of 1,2-propanediol in a suitable solvent (e.g., water or a dilute acid) is prepared.

  • Oxidation: A mild oxidizing agent, such as hydrogen peroxide in the presence of a ferrous salt (Fenton's reagent), is slowly added to the propanediol (B1597323) solution while maintaining a controlled temperature, likely at or below room temperature, to prevent over-oxidation to pyruvic acid or other byproducts.

  • Reaction Quenching: The reaction is quenched after a predetermined time by neutralizing the solution or removing the oxidizing agent.

  • Isolation: The resulting solution, containing lactaldehyde, is subjected to distillation under reduced pressure to separate the volatile aldehyde from non-volatile components.

  • Purification: The collected distillate is then redistilled to obtain a purified fraction of lactaldehyde.

To confirm the presence of an aldehyde, early 20th-century chemists would have employed colorimetric tests that are still fundamental to organic chemistry education today.

Protocol: Tollen's Test (The Silver Mirror Test)

  • Reagent Preparation: Tollen's reagent is freshly prepared by adding a dilute solution of sodium hydroxide (B78521) to a solution of silver nitrate (B79036) to precipitate silver oxide. This precipitate is then dissolved in a minimal amount of aqueous ammonia (B1221849) to form the diamminesilver(I) complex.

  • Reaction: A small amount of the purified lactaldehyde sample is added to the Tollen's reagent in a clean glass test tube.

  • Observation: The mixture is gently warmed in a water bath. The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver, indicates a positive result for an aldehyde.

Protocol: Fehling's Test

  • Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of Fehling's solution A (a blue aqueous solution of copper(II) sulfate) and Fehling's solution B (a colorless aqueous solution of potassium sodium tartrate and sodium hydroxide).

  • Reaction: The lactaldehyde sample is added to the freshly prepared Fehling's solution.

  • Observation: The mixture is heated in a water bath. The formation of a red precipitate of copper(I) oxide signifies the presence of an aldehyde.

Quantitative characterization was crucial for establishing the identity and purity of the newly synthesized compound.

Protocol: Boiling Point Determination

  • Apparatus: A distillation apparatus, consisting of a distillation flask, a condenser, a thermometer, and a collection flask, is assembled.

  • Procedure: A sample of purified lactaldehyde is placed in the distillation flask. The apparatus is heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For accuracy, this would have been performed at a known atmospheric pressure.

Protocol: Measurement of Optical Rotation

  • Instrumentation: A polarimeter is used for this measurement. Early 20th-century polarimeters consisted of a light source (often a sodium lamp), a fixed polarizer, a sample tube, and a rotatable analyzer with a graduated scale.

  • Sample Preparation: A solution of lactaldehyde of a known concentration is prepared in a suitable solvent (e.g., water).

  • Measurement: The sample solution is placed in the polarimeter tube of a known path length. The analyzer is rotated until the observed light intensity is at a minimum or matches a reference, and the angle of rotation is read from the scale.

  • Calculation of Specific Rotation: The specific rotation is calculated using Biot's law: [α] = α / (l * c) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length in decimeters

    • c is the concentration in g/mL

Initial Quantitative Data

The following table summarizes the likely physical properties of lactaldehyde as would have been determined in the early 20th century. It is important to note that these values may differ slightly from modern, more precise measurements due to variations in purity and instrumental accuracy.

PropertyReported Value (circa 1911)Modern Value
Molecular Formula C₃H₆O₂C₃H₆O₂
Molecular Weight ~74 g/mol 74.08 g/mol [1]
Boiling Point Not definitively found in searches97 °C (decomposes)
Appearance Colorless liquidColorless liquid[2]
Odor Sweet, pleasantSweet, pleasant[2]
Solubility in Water SolubleSoluble[2]
Specific Rotation ([α]D) Not definitively found in searchesVaries with enantiomer

Early Insights into the Metabolic Role of Lactaldehyde

Neuberg's interest in lactaldehyde stemmed from its potential role as an intermediate in alcoholic fermentation. The prevailing theory at the time, largely developed by Neuberg himself, proposed a pathway for the conversion of glucose to ethanol (B145695) and carbon dioxide in yeast. The discovery of lactaldehyde provided a plausible link in this metabolic chain.

The Postulated Glycolytic Pathway

The initial hypothesis positioned lactaldehyde as an intermediate in the metabolism of methylglyoxal, another key compound in early biochemical research. The proposed sequence of reactions was a critical step towards understanding the intricate process of glycolysis.

Glycolysis_Early_Hypothesis Glucose Glucose Methylglyoxal Methylglyoxal Glucose->Methylglyoxal Multiple Steps Lactaldehyde Lactaldehyde Methylglyoxal->Lactaldehyde Reduction Lactic_Acid Lactic Acid Lactaldehyde->Lactic_Acid Oxidation Ethanol Ethanol Lactic_Acid->Ethanol Further Metabolism Metabolic_Conversion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Yeast_Culture Yeast Culture Cell_Lysis Cell Lysis (e.g., grinding with sand) Yeast_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Yeast_Extract Cell-Free Yeast Extract Centrifugation->Yeast_Extract Incubation_Mix Incubation Mixture: Yeast Extract + Substrate (e.g., Methylglyoxal) Yeast_Extract->Incubation_Mix Incubation Incubation at Controlled Temperature and Time Incubation_Mix->Incubation Reaction_Quench Reaction Quenching (e.g., addition of acid) Incubation->Reaction_Quench Extraction Extraction of Products Reaction_Quench->Extraction Qualitative_Tests Qualitative Tests (Tollen's, Fehling's) Extraction->Qualitative_Tests Quantitative_Analysis Quantitative Analysis (e.g., Titration, Polarimetry) Extraction->Quantitative_Analysis

References

Chiral Synthesis of (R)-2-Hydroxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxypropanal, also known as (R)-lactaldehyde, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific construction is a critical step in the development of enantiomerically pure compounds. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining (R)-2-hydroxypropanal, focusing on asymmetric synthesis using chiral auxiliaries and biocatalytic reduction of methylglyoxal (B44143). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis utilizing chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. The temporary incorporation of a chiral molecule directs the formation of the desired stereoisomer. One effective method for the synthesis of α-hydroxy aldehydes involves the use of a chiral pyrrolidine (B122466) derivative, such as (S)-2-(anilinomethyl)pyrrolidine, to create a chiral keto aminal intermediate.

Workflow for Asymmetric Synthesis using a Chiral Auxiliary

cluster_0 Step 1: Formation of Keto Aminal cluster_1 Step 2: Diastereoselective Grignard Reaction cluster_2 Step 3: Hydrolysis Phenylglyoxal (B86788) Phenylglyoxal Keto_Aminal Chiral Keto Aminal Phenylglyoxal->Keto_Aminal Reaction Chiral_Auxiliary (S)-2-(anilinomethyl)pyrrolidine Chiral_Auxiliary->Keto_Aminal Hydroxy_Aminal Hydroxy Aminal Keto_Aminal->Hydroxy_Aminal Addition Grignard_Reagent Grignard Reagent (e.g., CH3MgBr) Grignard_Reagent->Hydroxy_Aminal Target_Molecule (R)-2-Hydroxypropanal Hydroxy_Aminal->Target_Molecule Acid Hydrolysis

Asymmetric synthesis of (R)-2-Hydroxypropanal workflow.
Experimental Protocol: Asymmetric Synthesis from Phenylglyoxal

This protocol is adapted from a general method for the asymmetric synthesis of α-hydroxy aldehydes.

Materials:

  • Phenylglyoxal

  • (S)-2-(anilinomethyl)pyrrolidine

  • Grignard reagent (e.g., Methylmagnesium bromide in a suitable solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (aq.)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Formation of the Keto Aminal: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylglyoxal in an anhydrous solvent. Add an equimolar amount of (S)-2-(anilinomethyl)pyrrolidine dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time until the formation of the chiral keto aminal is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Diastereoselective Grignard Reaction: Cool the solution of the keto aminal to a low temperature (e.g., -78 °C). Slowly add the Grignard reagent (e.g., methylmagnesium bromide) to the reaction mixture. The chiral auxiliary will direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl group, leading to the formation of the corresponding hydroxy aminal with high diastereoselectivity.

  • Hydrolysis to (R)-2-Hydroxypropanal: After the Grignard reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Subsequently, perform an acidic workup by adding a dilute solution of hydrochloric acid to hydrolyze the hydroxy aminal. This step will release the chiral (R)-2-hydroxypropanal and the chiral auxiliary.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the pure (R)-2-hydroxypropanal.

Quantitative Data
ParameterValue
Starting Material Phenylglyoxal
Chiral Auxiliary (S)-2-(anilinomethyl)pyrrolidine
Yield High
Enantiomeric Excess (ee) >90%

Biocatalytic Reduction of Methylglyoxal

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The enzymatic reduction of prochiral ketones, such as methylglyoxal, can produce chiral alcohols with high enantiomeric excess. Carbonyl reductases, often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), are particularly effective for this transformation.

Workflow for Biocatalytic Reduction

cluster_0 Bioreduction cluster_1 Downstream Processing Methylglyoxal Methylglyoxal Product (R)-2-Hydroxypropanal Methylglyoxal->Product Reduction Yeast Saccharomyces cerevisiae (Carbonyl Reductase) Yeast->Product Extraction Solvent Extraction Product->Extraction Purification Chromatography Extraction->Purification

Biocatalytic reduction of methylglyoxal workflow.
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

Materials:

  • Methylglyoxal

  • Saccharomyces cerevisiae (baker's yeast)

  • Glucose (or other carbon source)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Fermentation and purification equipment

Procedure:

  • Yeast Culture Preparation: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium containing a carbon source like glucose. Allow the yeast to grow to a desired cell density.

  • Biotransformation: To the yeast culture, add a solution of methylglyoxal in a buffer. The concentration of the substrate should be optimized to avoid toxicity to the yeast cells. The biotransformation is typically carried out at a controlled temperature (e.g., 30 °C) with agitation. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction has reached completion, separate the yeast cells from the culture medium by centrifugation or filtration. The supernatant, containing the product, is then subjected to extraction with an organic solvent.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude (R)-2-hydroxypropanal can be purified by distillation or column chromatography.

Quantitative Data
ParameterValue
Starting Material Methylglyoxal
Biocatalyst Saccharomyces cerevisiae
Yield Moderate to High
Enantiomeric Excess (ee) Generally >95%

Conclusion

Both asymmetric synthesis using chiral auxiliaries and biocatalytic reduction are viable and effective methods for the preparation of enantiomerically enriched (R)-2-hydroxypropanal. The choice of method will depend on factors such as the desired scale of the reaction, cost of reagents, and the availability of specialized equipment. The use of chiral auxiliaries offers a well-established chemical route with predictable outcomes, while biocatalysis provides a more environmentally friendly approach with the potential for high selectivity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chiral intermediate.

Enzymatic Production of 2-Hydroxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanal, also known as lactaldehyde, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often involve harsh conditions, toxic reagents, and result in racemic mixtures, necessitating challenging and costly resolution steps. Enzymatic synthesis offers a promising green alternative, providing high stereoselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the enzymatic production of this compound, with a primary focus on the utilization of threonine aldolases. This document details the underlying biochemical pathways, comprehensive experimental protocols for enzyme production and activity assays, and quantitative data to support process optimization. Furthermore, this guide presents visual workflows and metabolic pathway diagrams to facilitate a deeper understanding of the biocatalytic processes involved.

Introduction

This compound (lactaldehyde) is a three-carbon α-hydroxyaldehyde that exists as two enantiomers, (R)- and (S)-2-hydroxypropanal. Its chirality and bifunctional nature make it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and flavors. The growing demand for enantiomerically pure compounds has spurred the development of sustainable and selective synthetic methods. Biocatalysis, leveraging the inherent stereospecificity of enzymes, has emerged as a powerful tool to address this challenge.

This guide focuses on the enzymatic production of this compound, primarily through the action of threonine aldolases (TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible retro-aldol cleavage of threonine to glycine (B1666218) and acetaldehyde (B116499).[1][2] By manipulating reaction equilibria, TAs can be employed for the synthesis of β-hydroxy-α-amino acids, and by extension, the production of chiral aldehydes like this compound.

Enzymatic Pathways for this compound Production

The principal enzymatic route to this compound involves a two-step process centered around the catalytic activity of threonine aldolase (B8822740).

Step 1: Acetaldehyde Generation via Threonine Cleavage

Threonine aldolases catalyze the cleavage of L-threonine (B559522) into glycine and acetaldehyde.[3][4] This reaction serves as a biological source of acetaldehyde, a key precursor for the subsequent synthesis step. Various microorganisms, including Escherichia coli, Streptococcus thermophilus, and Clostridium pasteurianum, possess threonine aldolase activity.[3][5]

Step 2: Aldol (B89426) Condensation for this compound Synthesis

The reverse reaction, an aldol condensation of glycine and an aldehyde, can be harnessed to form a new carbon-carbon bond.[6] For the synthesis of a precursor to this compound, acetaldehyde (generated in situ from threonine or supplied exogenously) can react with glycine. This forms threonine, which exists in equilibrium with this compound. The direct enzymatic synthesis of this compound via an aldol reaction is an area of active research.

Key Enzymes and Their Properties

A variety of threonine aldolases with different stereoselectivities and substrate specificities have been identified and characterized. The choice of enzyme is critical for achieving the desired enantiomer of this compound.

EnzymeSource OrganismEC NumberSubstrate(s)Product(s)Optimal pHOptimal Temp. (°C)Reference
L-Threonine AldolaseEscherichia coli4.1.2.5L-Threonine, L-allo-ThreonineGlycine, Acetaldehyde8.030[7]
L-allo-Threonine AldolaseAeromonas jandaei DK-394.1.2.49L-allo-ThreonineGlycine, Acetaldehyde7.0-8.530-40[8]
D-Threonine (B559538) AldolaseDelftia sp. RIT3134.1.2.42D-Threonine, D-allo-ThreonineGlycine, Acetaldehyde6.050[9]
L-Threonine AldolaseThermotoga maritima4.1.2.5L-ThreonineGlycine, Acetaldehyde7.085[10]
Threonine AldolaseClostridium pasteurianum4.1.2.5L-ThreonineGlycine, Acetaldehyde6.5-7.0N/A[5]
Metabolic Context: Threonine Degradation

The enzymatic production of this compound is intrinsically linked to the metabolic pathways of threonine. Understanding these pathways is crucial for whole-cell biocatalysis and metabolic engineering approaches.

Threonine_Degradation_Pathway Threonine Threonine Two_Amino_Three_Ketobutyrate 2-Amino-3-ketobutyrate Threonine->Two_Amino_Three_Ketobutyrate Threonine Dehydrogenase Glycine Glycine Threonine->Glycine Threonine Aldolase Acetaldehyde Acetaldehyde Threonine->Acetaldehyde Threonine Aldolase Aminoacetone Aminoacetone Two_Amino_Three_Ketobutyrate->Aminoacetone 2-Amino-3-ketobutyrate CoA Ligase Methylglyoxal Methylglyoxal Aminoacetone->Methylglyoxal L_Lactaldehyde L-2-Hydroxypropanal Methylglyoxal->L_Lactaldehyde Methylglyoxal Reductase One_Two_Propanediol 1,2-Propanediol L_Lactaldehyde->One_Two_Propanediol Lactaldehyde Reductase Acetyl_CoA Acetyl-CoA Glycine->Acetyl_CoA Acetaldehyde->Acetyl_CoA

Figure 1: Simplified metabolic pathway of threonine degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic production of this compound.

Production and Purification of Recombinant Threonine Aldolase

This protocol describes the expression of a his-tagged threonine aldolase in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the desired threonine aldolase

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the his-tagged protein with 5 column volumes of elution buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol).

  • Determine the protein concentration using a Bradford assay.

Threonine Aldolase Activity Assay

This coupled enzyme assay measures the activity of threonine aldolase by quantifying the amount of acetaldehyde produced.[11]

Materials:

  • Purified threonine aldolase

  • Assay buffer (100 mM HEPES, pH 7.5)

  • L-Threonine stock solution (1 M)

  • Pyridoxal-5'-phosphate (PLP) stock solution (10 mM)

  • NAD⁺ stock solution (50 mM)

  • Yeast Alcohol Dehydrogenase (ADH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay buffer

    • PLP (final concentration 0.1 mM)

    • NAD⁺ (final concentration 2 mM)

    • A saturating amount of Alcohol Dehydrogenase (e.g., 10 units)

    • Varying concentrations of L-Threonine (e.g., 0.5 mM to 20 mM)

  • Bring the final volume to 1 mL with distilled water.

  • Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified threonine aldolase.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute under the assay conditions.

Enzymatic Synthesis of this compound (Proposed Protocol)

This protocol is a proposed method for the synthesis of this compound based on the reverse reaction of threonine aldolase. Optimization of substrate concentrations and reaction time will be necessary.

Materials:

  • Purified threonine aldolase

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • PLP (50 μM final concentration)

  • Acetaldehyde (e.g., 100 mM)

  • Glycine (e.g., 1 M)

  • Organic solvent (e.g., DMSO, 10% v/v) for substrate solubility if needed

Procedure:

  • Set up the reaction in a sealed vessel to prevent the evaporation of acetaldehyde.

  • Combine the reaction buffer, PLP, glycine, and any necessary organic solvent.

  • Add acetaldehyde to the mixture.

  • Initiate the reaction by adding the purified threonine aldolase.

  • Incubate the reaction at the optimal temperature for the chosen enzyme (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots and analyzing for the formation of this compound using GC-MS.

Quantification of this compound by GC-MS

This protocol outlines a general method for the analysis of this compound. Derivatization is often required to improve the volatility and chromatographic properties of the analyte.[12]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar HP-5MS)

  • Reaction aliquots

  • Internal standard (e.g., d4-Butanal)

  • Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)

  • Extraction solvent (e.g., hexane)

Procedure:

  • Sample Preparation and Derivatization:

    • To a reaction aliquot, add the internal standard.

    • Add the PFBHA solution and incubate to form the oxime derivative.

    • Extract the derivative with hexane.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 170°C, then at 1°C/min to 190°C, hold for 25 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Quantification:

    • Identify the peak corresponding to the this compound derivative based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Data Presentation

The following tables summarize key quantitative data for various threonine aldolases.

Table 1: Kinetic Parameters of Selected Threonine Aldolases

EnzymeSource OrganismSubstrateK_m (mM)V_max (U/mg)Reference
D-Threonine AldolaseDelftia sp. RIT313Glycine & Acetaldehyde-21.3[9]
L-allo-Threonine Aldolase (H128Y mutant)Aeromonas jandaeiL-Threonine-8.4-fold increase vs WT[8]
L-allo-Threonine Aldolase (H128Y mutant)Aeromonas jandaeiL-allo-Threonine-2.0-fold increase vs WT[8]
Threonine AldolaseClostridium pasteurianumL-Threonine0.42-[5]

Table 2: Influence of Reaction Conditions on Product Yield

EnzymeSubstratesCo-solventTemperature (°C)Conversion (%)Diastereomeric excess (de, %)Reference
D-Threonine AldolaseGlycine, 2'-fluoro-benzaldehyde-Optimized>90>90[9]
D-Threonine AldolaseGlycine, 3'-nitro-benzaldehyde-Optimized>90>90[9]
L-Threonine Aldolase (mutants)Glycine, BenzaldehydeDMSO (10%)30up to 60up to 80 (syn)[6]

Visualizations

Experimental Workflow for Enzymatic Production of this compound

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Gene Cloning Gene Cloning Expression in E. coli Expression in E. coli Gene Cloning->Expression in E. coli Cell Lysis & Extraction Cell Lysis & Extraction Expression in E. coli->Cell Lysis & Extraction Enzyme Purification (Ni-NTA) Enzyme Purification (Ni-NTA) Cell Lysis & Extraction->Enzyme Purification (Ni-NTA) Enzymatic Reaction Enzymatic Reaction (Threonine Aldolase) Enzyme Purification (Ni-NTA)->Enzymatic Reaction Reaction Monitoring (GC-MS) Reaction Monitoring (GC-MS) Enzymatic Reaction->Reaction Monitoring (GC-MS) Product Extraction Product Extraction Enzymatic Reaction->Product Extraction Purification Purification Product Extraction->Purification Final Product (2-HP) Final Product (this compound) Purification->Final Product (2-HP)

Figure 2: General workflow for the enzymatic production of this compound.
Logical Relationship of the Two-Step Enzymatic Synthesis

Two_Step_Synthesis Figure 3: Two-step enzymatic synthesis of this compound. Threonine Threonine TA1 Threonine Aldolase (Cleavage) Threonine->TA1 Glycine Glycine Acetaldehyde_1 Acetaldehyde TA1->Glycine TA1->Acetaldehyde_1 Glycine_2 Glycine TA2 Threonine Aldolase (Condensation) Glycine_2->TA2 Acetaldehyde_2 Acetaldehyde Acetaldehyde_2->TA2 Two_HP This compound TA2->Two_HP

Figure 3: Two-step enzymatic synthesis of this compound.

Challenges and Future Perspectives

While enzymatic synthesis of this compound holds great promise, several challenges remain. The equilibrium of the threonine aldolase-catalyzed reaction often favors the retro-aldol cleavage, leading to moderate yields in the synthetic direction.[13] Strategies to overcome this include using a high excess of substrates (e.g., glycine), in situ product removal, and enzyme engineering to shift the equilibrium. Furthermore, the diastereoselectivity of many wild-type threonine aldolases is low, necessitating protein engineering efforts to improve the stereochemical outcome of the reaction.

Future research will likely focus on:

  • Discovery of novel threonine aldolases with improved stability, activity, and stereoselectivity from diverse microbial sources.

  • Protein engineering of existing aldolases to enhance their synthetic capabilities.

  • Development of efficient multi-enzyme cascade reactions to couple the production and conversion of this compound in a one-pot system.

  • Immobilization of threonine aldolases to improve their stability and reusability in continuous flow reactors.[14]

  • Metabolic engineering of microbial hosts to overproduce this compound in vivo, minimizing the need for costly enzyme purification.

Conclusion

The enzymatic production of this compound using threonine aldolases represents a viable and sustainable alternative to conventional chemical methods. This technical guide has provided a comprehensive overview of the key enzymes, reaction pathways, and experimental protocols necessary for the development of efficient biocatalytic processes. The quantitative data and visual workflows presented herein serve as a valuable resource for researchers and drug development professionals seeking to harness the power of enzymes for the synthesis of this important chiral building block. Continued advancements in enzyme discovery, protein engineering, and bioprocess optimization will undoubtedly pave the way for the industrial-scale production of enantiomerically pure this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a three-carbon alpha-hydroxy aldehyde with the chemical formula C₃H₆O₂. It is a chiral molecule, existing as (R)- and (S)-enantiomers. This compound is of interest in various scientific fields, including atmospheric chemistry, food science, and pharmaceutical development, due to its reactive nature and its role as an intermediate in metabolic pathways. In drug development, understanding the stability and degradation of molecules like this compound is crucial, as it can be a potential impurity or a structural motif in active pharmaceutical ingredients (APIs). Its inherent reactivity, stemming from the presence of both an aldehyde and a hydroxyl group, makes it susceptible to various degradation pathways, which can impact the safety, efficacy, and shelf-life of pharmaceutical products.

This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the methodologies used to study these processes. It is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where the stability of alpha-hydroxy aldehydes is a concern.

Physicochemical Properties and Inherent Stability

This compound is a colorless liquid with a pungent odor. In solution, it exists in equilibrium between its open-chain aldehyde form and cyclic hemiacetal structures. Furthermore, it can form both monomeric and dimeric species. This complex equilibrium is a key factor influencing its stability and reactivity. The presence of a hydroxyl group on the carbon alpha to the carbonyl group makes the aldehydic proton acidic and susceptible to enolization.

Due to the lack of extensive published stability data specifically for this compound, this guide will also draw upon information from structurally similar short-chain alpha-hydroxy aldehydes to infer its stability profile.

Factors Influencing Stability

The stability of this compound is significantly influenced by several environmental factors:

  • pH: The rate of degradation is expected to be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions. Based on studies of similar compounds, this compound is likely to be most stable in the near-neutral pH range.

  • Temperature: Increased temperature accelerates the rate of all degradation reactions, following the principles of chemical kinetics. Thermal stress can lead to dehydration, oxidation, and polymerization.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, leading to the formation of free radicals and subsequent degradation products.

  • Oxygen: As an aldehyde, this compound is susceptible to oxidation, particularly in the presence of oxygen. This can lead to the formation of the corresponding carboxylic acid, lactic acid.

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation and other degradation reactions.

Degradation Pathways

Several degradation pathways are plausible for this compound, given its chemical structure.

Keto-Enol Tautomerism

Like other carbonyl compounds with alpha-hydrogens, this compound can undergo keto-enol tautomerism to form the corresponding enol isomer, 1-propene-1,2-diol. This equilibrium is a fundamental aspect of its chemistry and can influence its reactivity.

Keto-enol tautomerism of this compound.
Oxidation

The aldehyde group of this compound is readily oxidized to a carboxylic acid, yielding lactic acid. This can occur in the presence of atmospheric oxygen or other oxidizing agents. In atmospheric chemistry, oxidation initiated by hydroxyl radicals (•OH) can lead to the formation of acetaldehyde (B116499) and other products through a complex radical mechanism.

OxidationPathway This compound This compound Lactic Acid Lactic Acid This compound->Lactic Acid [O] Acetaldehyde + CO2 Acetaldehyde + CO2 This compound->Acetaldehyde + CO2 •OH radical

Proposed oxidative degradation pathways of this compound.
Reduction

The carbonyl group can be reduced to a primary alcohol, forming 1,2-propanediol. This reaction is relevant in metabolic pathways and can also be achieved using chemical reducing agents.

ReductionPathway This compound This compound 1,2-Propanediol 1,2-Propanediol This compound->1,2-Propanediol [H] ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) DegradedSamples Degraded Samples Acid->DegradedSamples Base Base Hydrolysis (0.1 M NaOH, RT) Base->DegradedSamples Oxidation Oxidation (3% H2O2, RT) Oxidation->DegradedSamples Thermal Thermal (80°C) Thermal->DegradedSamples Photo Photolytic (ICH Q1B) Photo->DegradedSamples HPLC HPLC-UV/MS Results Stability Profile & Degradation Products HPLC->Results GCMS GC-MS GCMS->Results NMR NMR NMR->Results Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo DegradedSamples->HPLC DegradedSamples->GCMS DegradedSamples->NMR

Quantum Chemical Blueprint of 2-Hydroxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Structure of 2-Hydroxypropanal

This compound is a chiral molecule that plays a role in various chemical and biological processes. Its structure, characterized by the presence of a hydroxyl (-OH) and an aldehyde (-CHO) group on adjacent carbons, allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions are crucial in determining the molecule's conformational preferences, which in turn influence its reactivity and biological activity.

The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 and C2-O2 single bonds. The relative orientations of the hydroxyl and aldehyde groups can lead to several stable conformers with distinct energies and structural parameters. Quantum chemical calculations are an indispensable tool for exploring this landscape, providing insights that are often difficult to obtain through experimental methods alone.

Methodologies for Quantum Chemical Calculations

The accurate theoretical characterization of this compound's structure requires a systematic computational approach. The following protocol outlines the standard workflow for performing such calculations, primarily relying on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Computational Protocol

A typical quantum chemical investigation of this compound's structure involves the following key steps:

  • Initial Structure Generation: Plausible initial geometries of this compound conformers are generated. This is often achieved by systematically rotating the dihedral angles corresponding to the C-C and C-O bonds.

  • Geometry Optimization: Each initial structure is then subjected to geometry optimization. This process finds the lowest energy arrangement of the atoms for that particular conformer. A common and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). The "tight" optimization convergence criterion is often employed to ensure a true energy minimum is reached.

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.

  • Energy Analysis: The relative energies of the different conformers are calculated from their ZPVE-corrected total energies. This allows for the determination of the most stable conformer and the energy differences between the various stable forms.

  • Analysis of Structural Parameters: Key structural parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the optimized geometries for detailed comparison.

The logical workflow for these calculations is depicted in the diagram below.

G cluster_input Input Phase cluster_calculation Computational Phase cluster_analysis Analysis Phase initial_structure Initial this compound Conformer Geometries geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) initial_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_analysis Relative Energy Analysis (with ZPVE correction) freq_calc->energy_analysis Energies & ZPVE structural_analysis Structural Parameter Analysis (Bond Lengths, Angles, etc.) freq_calc->structural_analysis Final Structure

Quantum chemical calculation workflow for this compound.

Data Presentation: Structural and Energetic Parameters

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented here are illustrative and based on typical results for small organic molecules. A dedicated research study would be required to populate these tables with precise data for this compound.

Table 1: Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)
Conformer A0.00
Conformer BValue
Conformer CValue
......

Relative energies are calculated with respect to the most stable conformer (Conformer A) and include zero-point vibrational energy corrections.

Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer of this compound
ParameterBond Length (Å) / Angle (°)
Bond Lengths
C1=O1Value
C1-C2Value
C2-O2Value
C2-C3Value
O2-HValue
Bond Angles
O1=C1-C2Value
C1-C2-O2Value
C1-C2-C3Value
C2-O2-HValue
Dihedral Angles
O1=C1-C2-O2Value
O1=C1-C2-C3Value
H-O2-C2-C1Value

Geometric parameters are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the three-dimensional structure and conformational energetics of this compound. The methodologies outlined in this guide represent a standard and reliable approach for obtaining detailed structural and energetic data. While specific published data for this molecule is sparse, the described protocols can be readily applied by researchers to generate high-quality theoretical data. Such data is invaluable for interpreting experimental results, understanding reaction mechanisms, and guiding the design of new molecules with desired properties in the fields of chemistry, biology, and drug development.

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of 2-Hydroxypropanal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a three-carbon alpha-hydroxyaldehyde involved in various metabolic pathways, including pyruvate (B1213749) and methylglyoxal (B44143) metabolism. Its quantification in biological samples such as plasma, serum, or tissue homogenates can provide valuable insights into cellular metabolism and disease pathogenesis. Due to its polar nature, containing both a hydroxyl and an aldehyde functional group, this compound requires derivatization to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

This document provides detailed protocols for the extraction, derivatization, and quantitative analysis of this compound in biological samples using GC-MS. Two effective derivatization strategies are presented: a two-step methoximation and silylation, and a one-step derivatization using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Metabolic Significance of this compound

This compound is an intermediate in the methylglyoxal pathway, where it is formed from methylglyoxal and subsequently oxidized to lactic acid.[1] It is also involved in the degradation of L-fucose and L-rhamnose.[2] Dysregulation of these pathways has been implicated in various pathological conditions, making the accurate measurement of this compound a key area of interest in metabolic research.

cluster_pathway Metabolic Pathway of this compound Methylglyoxal Methylglyoxal Two_HP This compound (Lactaldehyde) Methylglyoxal->Two_HP Glycerol dehydrogenase LacticAcid Lactic Acid Two_HP->LacticAcid Aldehyde dehydrogenase Pyruvate Pyruvate LacticAcid->Pyruvate L_Fucose_Rhamnose L-Fucose / L-Rhamnose Degradation L_Fucose_Rhamnose->Two_HP

Metabolic pathway of this compound.

Experimental Protocols

Biological Sample Preparation

This protocol is designed for the extraction of small molecules, including this compound, from blood plasma or serum.

Materials:

  • Blood plasma or serum samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a centrifuge tube, add 400 µL of ice-cold ACN:MeOH (80:20 v/v).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube without disturbing the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization.

Derivatization Protocols

Due to its polar nature, this compound must be derivatized to increase its volatility for GC-MS analysis. Two common and effective methods are provided below.

Method A: Methoximation followed by Silylation

This two-step method first protects the aldehyde group through methoximation, preventing the formation of multiple silylated derivatives, and then derivatizes the hydroxyl group with a silylating agent.[4][5]

Reagents:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine, anhydrous

  • Heating block or oven

Procedure:

  • Methoximation:

    • Add 50 µL of the MeOx solution to the dried sample extract.

    • Vortex briefly and incubate at 60°C for 60 minutes.[5]

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS.

    • Vortex and incubate at 60°C for another 30 minutes.[5]

  • Final Preparation:

    • Cool the sample to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Method B: PFBHA Derivatization

This method utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to derivatize the aldehyde group, forming a stable oxime derivative.[3][6] This is particularly useful for targeting carbonyl compounds. The hydroxyl group can be subsequently silylated if necessary, but for many applications, derivatization of the aldehyde alone provides sufficient volatility.

Reagents:

Procedure:

  • Derivatization:

    • Add 100 µL of PFBHA solution to the dried sample extract.

    • Vortex and heat at 70°C for 60 minutes.

  • Extraction:

    • After cooling, add 200 µL of hexane and 100 µL of deionized water.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Final Preparation:

    • Transfer the upper organic layer (hexane) containing the PFBHA-oxime derivative to a GC-MS vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu)

  • Capillary Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 10°C/min

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and specificity.

Proposed SIM ions for PFBHA-derivatized this compound: The derivatization of aldehydes with PFBHA typically results in a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation.[7] Other ions would be specific to the structure of this compound. A proposed fragmentation would also involve the loss of the side chain.

Data Presentation and Analysis

Quantitative data should be organized for clear comparison. Below is an example table summarizing typical validation parameters for the GC-MS analysis of derivatized this compound. Please note: The following data is illustrative and should be determined experimentally for your specific assay.

ParameterMethoxime-TMS DerivativePFBHA-Oxime Derivative
Retention Time (min) ~ 8.5~ 12.2
Quantifier Ion (m/z) 117181
Qualifier Ion 1 (m/z) 103224
Qualifier Ion 2 (m/z) 147269 (M+)
LOD (ng/mL) 1.00.5
LOQ (ng/mL) 3.01.5
Linear Range (ng/mL) 3 - 5001.5 - 500
Recovery (%) 85 - 9590 - 105
Intra-day Precision (%RSD) < 10< 8
Inter-day Precision (%RSD) < 15< 12

Visualizations

Experimental Workflow

cluster_workflow GC-MS Analysis Workflow for this compound Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (ACN/MeOH) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Derivatization Derivatization (e.g., PFBHA or MeOx-TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Experimental workflow for GC-MS analysis.
Mass Fragmentation of PFBHA-Derivatized this compound

The mass spectrum of PFBHA-derivatized aldehydes is typically characterized by a prominent ion at m/z 181, which corresponds to the [C7H2F5]+ fragment. The molecular ion and other fragments resulting from the cleavage of the this compound structure would also be observed.

cluster_fragmentation Proposed EI Fragmentation of PFBHA-derivatized this compound Parent Molecular Ion (M+) m/z 269 Frag1 [M-CH(OH)CH3]+ m/z 224 Parent:f0->Frag1:f0 α-cleavage Frag2 [C7H2F5]+ m/z 181 (Base Peak) Parent:f0->Frag2:f0 cleavage at N-O bond Frag3 [M-C7H2F5O]+ m/z 58 Parent:f0->Frag3:f0 rearrangement

Proposed fragmentation of PFBHA derivative.

Conclusion

The methods outlined in this application note provide a robust framework for the quantitative analysis of this compound in biological samples by GC-MS. The choice between methoximation-silylation and PFBHA derivatization will depend on the specific requirements of the study, including the desired sensitivity and the need to analyze other classes of compounds simultaneously. Proper validation of the chosen method is crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxypropanal for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a reactive bifunctional molecule containing both a hydroxyl and an aldehyde group. Its high polarity and potential for thermal instability make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape, tailing, and low sensitivity. Derivatization is a crucial sample preparation step to overcome these limitations by converting this compound into a more volatile and thermally stable derivative suitable for GC analysis.

This document provides detailed application notes and protocols for two primary derivatization methods for this compound: a two-step methoximation followed by silylation, and a direct oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). These methods are widely applicable in various research and development settings, including metabolomics, environmental analysis, and pharmaceutical development.

Methods Overview

The choice of derivatization method depends on the analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available detection system (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS, or Electron Capture Detector - ECD).

  • Two-Step Methoximation and Silylation: This is a robust and widely used method for compounds containing both carbonyl and hydroxyl groups.

    • Methoximation: The aldehyde group is first protected by reacting it with a methoximating agent, such as methoxyamine hydrochloride. This step prevents the formation of multiple silylated derivatives and reduces isomerization.

    • Silylation: The hydroxyl group is then converted to a non-polar trimethylsilyl (B98337) (TMS) ether using a silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This significantly increases the volatility of the analyte.

  • PFBHA Oximation: This method targets the aldehyde group, forming a stable oxime derivative.

    • The use of PFBHA is particularly advantageous for trace analysis when using an Electron Capture Detector (ECD), as the pentafluorobenzyl group is highly electronegative. This method can also be used with Mass Spectrometry (MS).

Quantitative Data Summary

Derivatization MethodAnalyteReagent(s)Limit of Detection (LOD)Linearity (R²)Recovery (%)Reference
Methoximation & Silylation Lactic AcidEthyl Chloroformate0.67 µmol/L>0.9999.6 - 106[1]
Chloropropanols1-trimethylsilylimidazole0.10 - 0.20 µg/kg>0.999Not Reported[2]
PFBHA Oximation Various AldehydesPFBHA0.01 - 0.17 µmol/L>0.99>85%[3][4]
GlyoxalPFBHANot Specified>0.99Not Reported[5]
Aldehydes in WinePFBHA0.003 - 3.44 µg/L>0.9988 - 114[6]

Disclaimer: The data presented above is for analogous compounds and should be used as a reference. Method validation with this compound standards is essential to determine the actual performance characteristics.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the derivatization of this compound and the chemical reaction for the two-step methoximation and silylation method.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Sample Containing This compound Extraction Extraction/Cleanup (if necessary) Sample->Extraction Drying Drying of Extract Extraction->Drying Deriv_Step1 Step 1: Methoximation (for two-step method) Drying->Deriv_Step1 Add Methoximation Reagent Deriv_Step2 Step 2: Silylation or PFBHA Oximation Drying->Deriv_Step2 Add PFBHA Reagent (direct) Deriv_Step1->Deriv_Step2 Add Silylation Reagent GC_Injection GC Injection Deriv_Step2->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID, MS, ECD) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

General experimental workflow for derivatization and GC analysis.

chemical_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_silylation Silylation cluster_product Final Product Hydroxypropanal This compound HO-CH(CH₃)-CHO Methoxime This compound Methoxime HO-CH(CH₃)-CH=N-OCH₃ Hydroxypropanal->Methoxime Methoximation (Pyridine, Heat) Methoxyamine + Methoxyamine HCl Final_Product TMS-Derivative of this compound Methoxime (CH₃)₃SiO-CH(CH₃)-CH=N-OCH₃ Methoxime->Final_Product Silylation (Heat) MSTFA + MSTFA

Two-step derivatization of this compound.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is adapted from established methods for the derivatization of metabolites containing carbonyl and hydroxyl groups.

Materials:

  • This compound standard or sample extract, dried.

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Heating block or oven.

  • GC vials (2 mL) with PTFE-lined caps.

  • Vortex mixer.

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods. Moisture can interfere with the derivatization reagents.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (+ 1% TMCS) to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC conditions (starting point, optimization required):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-500.

Protocol 2: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Oximation

This protocol is suitable for the derivatization of the aldehyde group in this compound, particularly for trace analysis using GC-ECD or GC-MS. The hydroxyl group may or may not be derivatized depending on the subsequent steps and analytical goals. For improved chromatography, a subsequent silylation of the hydroxyl group can be performed.

Materials:

  • This compound standard or aqueous sample.

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in water or buffer).

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

  • Sodium sulfate (B86663) (anhydrous).

  • Heating block or water bath.

  • GC vials (2 mL) with PTFE-lined caps.

  • Vortex mixer.

Procedure:

  • Sample Preparation:

    • Prepare an aqueous solution of the this compound standard or sample.

  • Oximation Reaction:

    • In a vial, combine 1 mL of the aqueous sample with 1 mL of the PFBHA solution.

    • Adjust the pH to approximately 4-5 with a suitable buffer if necessary.

    • Cap the vial tightly and vortex.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane (or another suitable organic solvent) to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate. A centrifugation step may be required to break any emulsion.

    • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-ECD/MS Analysis:

    • Inject 1 µL of the organic extract into the GC system.

    • Typical GC conditions (starting point, optimization required):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, hold for 5 minutes.

      • Carrier Gas: Helium or Nitrogen at a constant flow of 1-2 mL/min.

      • Detector (ECD) Temperature: 300°C.

      • MS conditions: Similar to Protocol 1, may require optimization for the PFBHA derivative.

Concluding Remarks

The derivatization of this compound is essential for its reliable and sensitive quantification by gas chromatography. The choice between the two-step methoximation-silylation and PFBHA oximation methods will depend on the specific analytical goals and available instrumentation. The provided protocols offer a solid starting point for method development. It is crucial to perform thorough method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, using appropriate standards and quality control samples.

References

Application Notes and Protocols for the Use of 2-Hydroxypropanal as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the identification and validation of reliable biomarkers to assess oxidative stress are of paramount importance in both basic research and clinical drug development. 2-Hydroxypropanal, also known as lactaldehyde, is emerging as a potential biomarker for oxidative stress, primarily arising from the oxidative degradation of the amino acid threonine. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker for oxidative stress.

Biological Rationale

Under conditions of oxidative stress, increased levels of ROS can lead to the damage of cellular macromolecules, including proteins. Threonine, an essential amino acid, is susceptible to oxidative damage. One of the proposed pathways involves the oxidative deamination and decarboxylation of threonine, a process that can be initiated by hydroxyl radicals (•OH), leading to the formation of this compound. Elevated levels of this compound in biological fluids such as plasma and urine could, therefore, serve as an indicator of increased protein oxidation and systemic oxidative stress.

Signaling Pathway: Formation of this compound from Threonine Oxidation

Formation of this compound via Threonine Oxidation oxidative_stress Oxidative Stress ros Increased ROS (e.g., •OH) oxidative_stress->ros threonine Threonine ros->threonine Oxidative Attack oxidative_deamination Oxidative Deamination & Decarboxylation threonine->oxidative_deamination protein_degradation Protein Degradation protein_degradation->threonine hydroxypropanal This compound (Lactaldehyde) oxidative_deamination->hydroxypropanal biomarker Biomarker of Oxidative Stress hydroxypropanal->biomarker

Caption: Oxidative stress leads to the generation of this compound from threonine.

Quantitative Data

While this compound is a promising biomarker, extensive quantitative data in various disease models and clinical settings are still being established. The following tables provide a representative summary of expected concentration ranges for established biomarkers of oxidative stress for comparative purposes. Researchers should aim to establish baseline and oxidative stress-induced levels of this compound within their specific experimental systems.

Table 1: Comparative Plasma Biomarkers of Oxidative Stress

BiomarkerNormal RangeOxidative Stress ConditionFold Change (Approx.)
F2-Isoprostanes 10 - 50 pg/mLSevere Sepsis1.5 - 3
Malondialdehyde (MDA) 1 - 3 µMCardiovascular Disease1.5 - 2.5
Protein Carbonyls 0.1 - 0.5 nmol/mg proteinAging1.5 - 2
This compound To be determinedTo be determinedTo be determined

Table 2: Comparative Urinary Biomarkers of Oxidative Stress

Biomarker (normalized to creatinine)Normal RangeOxidative Stress ConditionFold Change (Approx.)
8-iso-PGF2α 10 - 100 ng/mmolSmoking1.5 - 2
8-OHdG 2 - 10 ng/mgCancer2 - 4
Malondialdehyde (MDA) 0.5 - 2 µmol/mmolDiabetes1.5 - 3
This compound To be determinedTo be determinedTo be determined

Experimental Protocols

The accurate quantification of the polar and reactive this compound molecule in complex biological matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques.

Protocol 1: Quantification of this compound in Plasma/Urine by GC-MS

This protocol involves a two-step derivatization to increase the volatility and thermal stability of this compound for GC-MS analysis.

Materials:

  • Plasma or urine samples

  • Internal Standard (IS): 2-Hydroxybutanal (or a stable isotope-labeled this compound if available)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Pyridine

  • Standard this compound

Experimental Workflow:

GC-MS Workflow for this compound Quantification sample_prep Sample Preparation (Plasma/Urine + IS) derivatization1 Step 1: Oximation (PFBHA) sample_prep->derivatization1 extraction Liquid-Liquid Extraction (Ethyl Acetate) derivatization1->extraction derivatization2 Step 2: Silylation (BSTFA + TMCS) extraction->derivatization2 gcms_analysis GC-MS Analysis derivatization2->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine in a glass vial, add 10 µL of the internal standard solution (e.g., 10 µg/mL in water).

    • Vortex briefly.

  • Derivatization (Step 1: Oximation):

    • Add 50 µL of 10 mg/mL PFBHA in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 500 µL of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a new vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Derivatization (Step 2: Silylation):

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • MS Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound in Plasma/Urine by LC-MS/MS

This protocol utilizes derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be readily analyzed by reverse-phase LC-MS/MS.

Materials:

  • Plasma or urine samples

  • Internal Standard (IS): A stable isotope-labeled this compound-DNPH derivative or a structurally similar aldehyde-DNPH derivative.

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Standard this compound

Experimental Workflow:

LC-MS/MS Workflow for this compound Quantification sample_prep Sample Preparation (Plasma/Urine + IS) derivatization DNPH Derivatization sample_prep->derivatization protein_precipitation Protein Precipitation (Acetonitrile) derivatization->protein_precipitation centrifugation Centrifugation & Filtration protein_precipitation->centrifugation lcmsms_analysis LC-MS/MS Analysis centrifugation->lcmsms_analysis data_analysis Data Analysis (Quantification) lcmsms_analysis->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Procedure:

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma or urine, add 10 µL of internal standard.

    • Add 200 µL of the DNPH derivatizing solution.

    • Vortex and incubate at 40°C for 30 minutes.

  • Protein Precipitation (for plasma samples):

    • Add 600 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Cleanup:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (initial conditions).

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the this compound-DNPH derivative and the internal standard.

Method Validation

For both GC-MS and LC-MS/MS methods, a full validation according to regulatory guidelines (e.g., FDA, EMA) is required. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

This compound holds promise as a novel biomarker for assessing oxidative stress, particularly in the context of protein damage. The detailed protocols provided herein for GC-MS and LC-MS/MS analysis offer robust and sensitive methods for its quantification in biological samples. Further research to establish its concentration in various pathological conditions will be crucial for its validation and eventual application in clinical and pharmaceutical research.

Application of 2-Hydroxypropanal in Food Chemistry and Flavor Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a reactive carbonyl compound that plays a significant role in food chemistry, particularly in the formation of desirable flavors during thermal processing. Its ability to participate in Maillard reactions and other chemical transformations makes it a key precursor to a variety of potent aroma compounds. This document provides detailed application notes and protocols for researchers and scientists interested in the study and application of this compound in food and flavor chemistry.

Role of this compound in Flavor Formation

This compound is a versatile flavor precursor involved in several key chemical pathways that contribute to the characteristic aromas of cooked foods.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This compound, as a reactive carbonyl compound, readily participates in the Maillard reaction, leading to the formation of a diverse range of flavor compounds.

Key Involvement:

  • Intermediate Formation: this compound can be formed as an intermediate during the Maillard reaction from the degradation of sugars.

  • Reaction with Amino Acids: It reacts with amino acids, particularly proline, to form important roast-smelling food odorants.

  • Precursor to Heterocyclic Compounds: It is a key building block for the synthesis of heterocyclic compounds such as pyrazines, pyrroles, and furanones, which are known for their nutty, roasted, and caramel-like aromas.

Strecker Degradation

Strecker degradation is a component of the Maillard reaction that involves the reaction of α-dicarbonyl compounds with amino acids to produce Strecker aldehydes, which are potent flavor compounds. While not a primary α-dicarbonyl, this compound can participate in Strecker-type reactions, contributing to the overall flavor profile.

Precursor to Specific Flavor Compounds

This compound is a direct precursor to several high-impact aroma compounds:

  • 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, Furaneol®): This compound possesses a strong caramel-like, fruity aroma and is a key flavor component in many fruits, such as strawberries, and thermally processed foods.

  • Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone): Known for its intense maple syrup, caramel, and spicy aroma, sotolon is a significant flavor compound in products like fenugreek, aged rum, and some wines. This compound can contribute to its formation pathways.

Quantitative Data

The concentration of this compound in food is highly variable and depends on factors such as the food matrix, processing conditions (temperature, time), and the presence of precursors like sugars and amino acids. The following table summarizes hypothetical but plausible concentration ranges of this compound found in various food products, based on the understanding of its formation pathways.

Food ProductProcessing MethodPlausible Concentration Range of this compound (µg/kg)Reference
Coffee Beans (roasted) Roasting50 - 500Hypothetical
Bread Crust Baking100 - 1000Hypothetical
Processed Meat (cooked) Grilling, Roasting20 - 200Hypothetical
Strawberry Puree (heated) Pasteurization10 - 150Hypothetical

Experimental Protocols

Synthesis of this compound (Lactaldehyde)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Acrolein

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Epoxidation of Acrolein: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve acrolein in a suitable solvent like methanol. Cool the solution in an ice bath. Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

  • Hydrolysis of the Epoxide: After the addition is complete, slowly add a dilute solution of sodium hydroxide to catalyze the hydrolysis of the epoxide. Stir the reaction mixture at room temperature for several hours.

  • Neutralization and Extraction: Neutralize the reaction mixture with dilute sulfuric acid. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator at low temperature to obtain crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Analysis of this compound in Food Matrices using GC-MS

This protocol outlines a general method for the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Food sample

  • Internal standard (e.g., 2-hydroxybutanal)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

  • Solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a solvent extraction may be necessary. For liquid samples, direct derivatization may be possible.

  • Extraction (for solid samples): Extract the homogenized sample with a suitable solvent. Centrifuge and collect the supernatant. Repeat the extraction process. Combine the extracts.

  • Derivatization: Add the internal standard to the extract. Add an aqueous solution of PFBHA and adjust the pH to be slightly acidic. Heat the mixture to facilitate the derivatization reaction, forming the PFBHA-oxime derivative of this compound.

  • Extraction of Derivatives: After cooling, extract the derivatives with a non-polar solvent like hexane. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven program: Start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the PFBHA-oxime derivatives of this compound and the internal standard.

  • Quantification: Create a calibration curve using standard solutions of this compound treated with the same derivatization procedure. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Maillard Reaction Model System with this compound and Glycine (B1666218)

This protocol describes a model experiment to study the flavor compounds formed from the reaction of this compound and glycine.

Materials:

  • This compound

  • Glycine

  • Phosphate (B84403) buffer (pH 7.0)

  • Reaction vials with screw caps

  • Heating block or oven

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, dissolve this compound (e.g., 0.1 M) and glycine (e.g., 0.1 M) in phosphate buffer.

  • Heating: Tightly cap the vial and heat the mixture in a heating block or oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 30 minutes).

  • Volatile Compound Extraction (HS-SPME): After cooling the vial to room temperature, expose the SPME fiber to the headspace of the reaction mixture for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • GC-MS Analysis: Immediately desorb the extracted volatile compounds from the SPME fiber in the hot injector of the GC-MS system.

  • Compound Identification: Identify the separated compounds by comparing their mass spectra with a mass spectral library (e.g., NIST) and by comparing their retention indices with literature data.

Sensory Evaluation of this compound

This protocol provides a basic framework for the sensory evaluation of this compound.

Materials:

  • This compound solutions at different concentrations (e.g., in deionized water)

  • Reference standards for specific aroma attributes (e.g., caramel, nutty, burnt sugar)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Odor-free sample cups with lids

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Procedure:

  • Panelist Selection and Training: Select 8-12 trained panelists with demonstrated sensory acuity. Train them to recognize and rate the intensity of relevant aroma attributes using reference standards.

  • Sample Preparation: Prepare a series of this compound solutions in deionized water at concentrations above its odor threshold. Prepare a blank (deionized water) as a control.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask panelists to evaluate the aroma of each sample and rate the intensity of predefined sensory attributes (e.g., sweet, caramel, burnt, nutty, malty) on a line scale (e.g., 0 = not perceptible, 10 = very strong).

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities between different concentrations of this compound.

Visualizations (DOT Language)

Maillard_Reaction_Pathway Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product This compound This compound Amadori Product->this compound Degradation Flavor Compounds Flavor Compounds Amadori Product->Flavor Compounds Strecker Degradation, etc. This compound->Flavor Compounds Further Reactions

Caption: Maillard reaction pathway involving this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Derivatization (PFBHA) Derivatization (PFBHA) Extraction->Derivatization (PFBHA) LLE_Extraction Liquid-Liquid Extraction Derivatization (PFBHA)->LLE_Extraction GC_MS_Analysis GC-MS Analysis LLE_Extraction->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: GC-MS analysis workflow for this compound.

Flavor_Formation_Relationship This compound This compound Maillard Reaction Maillard Reaction This compound->Maillard Reaction Strecker Degradation Strecker Degradation This compound->Strecker Degradation DMHF 2,5-Dimethyl-4-hydroxy- 3(2H)-furanone This compound->DMHF precursor Sotolon Sotolon This compound->Sotolon contributor Roasted_Nutty_Aromas Roasted & Nutty Aromas Maillard Reaction->Roasted_Nutty_Aromas Strecker Degradation->Roasted_Nutty_Aromas

Caption: Relationship of this compound to key flavor formation pathways.

Application Notes and Protocols: 2-Hydroxypropanal as a Substrate for Aldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is an alpha-hydroxyaldehyde that serves as a substrate for aldehyde dehydrogenase (ALDH) enzymes. It is an intermediate in the methylglyoxal (B44143) metabolic pathway, where it is oxidized to lactic acid.[1] This reaction is a crucial step in the detoxification of reactive aldehydes and the metabolism of certain sugars. Understanding the interaction between this compound and ALDH is vital for research in metabolic disorders, toxicology, and drug development, as ALDH enzymes are implicated in a variety of physiological and pathological processes.

Data Presentation

Due to the limited availability of specific kinetic data for this compound with human ALDH isozymes in the current literature, this section provides a summary of kinetic parameters for human ALDH1A1 and ALDH2 with other relevant aldehyde substrates. This information can serve as a valuable reference for designing experiments and for comparison once the kinetic constants for this compound are determined.

ALDH IsozymeSubstrateK_m_ (µM)V_max_ (U/mg)Catalytic Efficiency (V_max_/K_m_) (U/(mg·µM))Reference
Human ALDH1A1 Acetaldehyde (B116499)180 ± 10--[3]
Propionaldehyde~15-2.7 min⁻¹·µM⁻¹[4]
Hexanal---[5][6]
trans-2-Hexenal---[5][6]
Citral---[5][6]
Benzaldehyde---[7]
Retinaldehyde---[8]
Human ALDH2 Acetaldehyde< 1--[4]
Propionaldehyde< 1--[4]

Note: The table above summarizes kinetic data for various aldehyde substrates with human ALDH1A1 and ALDH2. Researchers will need to experimentally determine the specific kinetic parameters for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for determining the kinetic parameters of aldehyde dehydrogenase with this compound as a substrate. These are adaptable for various purified ALDH isozymes and cellular preparations.

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters for ALDH with this compound

This protocol describes a spectrophotometric assay to measure the initial reaction velocity of ALDH with varying concentrations of this compound to determine the Michaelis constant (K_m_) and maximum velocity (V_max_).

Materials:

  • Purified human ALDH isozyme (e.g., recombinant ALDH1A1)

  • This compound (Lactaldehyde)

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Assay Buffer: 50 mM Sodium Pyrophosphate or 100 mM Sodium Phosphate, pH 8.0-9.0

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NAD⁺ in assay buffer (e.g., 20 mM).

    • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 µM to 1000 µM).

    • Dilute the purified ALDH enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear rate of NADH production over the measurement period.

  • Assay Setup:

    • Set up the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C).

    • In a 96-well plate or cuvette, add the following in order:

      • Assay Buffer

      • NAD⁺ solution to a final concentration of at least 10 times the expected K_m_ for NAD⁺ (typically 1-2 mM).

      • Varying concentrations of this compound.

    • Pre-incubate the mixture at the assay temperature for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ALDH enzyme solution.

    • Immediately start recording the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Collect data at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes, ensuring the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot for each this compound concentration. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the K_m_ and V_max_ values.

Protocol 2: Cell-Based ALDH Activity Assay using this compound

This protocol outlines a method to measure ALDH activity in cell lysates using this compound as a substrate.

Materials:

  • Cultured cells of interest

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent or similar for protein quantification

  • The same reagents as in Protocol 1

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

    • Determine the total protein concentration of the lysate.

  • ALDH Activity Assay:

    • Follow the assay setup and measurement steps as described in Protocol 1.

    • Instead of a purified enzyme, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to initiate the reaction.

    • Run a parallel control reaction without the substrate (this compound) to account for any background NADH production.

  • Data Analysis:

    • Calculate the specific activity of ALDH in the cell lysate (e.g., in nmol NADH/min/mg protein) by subtracting the background rate and normalizing to the amount of protein used.

    • This assay can be used to compare ALDH activity across different cell lines or treatment conditions.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_products Products Methylglyoxal Methylglyoxal Hydroxypropanal This compound (Lactaldehyde) Methylglyoxal->Hydroxypropanal Glycerol Dehydrogenase LacticAcid Lactic Acid Hydroxypropanal->LacticAcid Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of this compound to lactic acid by ALDH.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Reagents Prepare Reagents (ALDH, this compound, NAD+) AssaySetup Set up Spectrophotometric Assay Reagents->AssaySetup InitiateReaction Initiate Reaction with Enzyme AssaySetup->InitiateReaction MeasureAbsorbance Measure NADH Production (340 nm) InitiateReaction->MeasureAbsorbance CalcVelocity Calculate Initial Velocities (V₀) MeasureAbsorbance->CalcVelocity PlotData Plot V₀ vs. [Substrate] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams

Caption: Workflow for determining ALDH kinetic parameters with this compound.

Conceptual Signaling Role of ALDH

ALDH_Signaling_Role cluster_inputs Cellular Aldehydes cluster_outputs Downstream Effects Endogenous Endogenous Aldehydes (e.g., this compound) ALDH Aldehyde Dehydrogenase (ALDH) Endogenous->ALDH Exogenous Exogenous Aldehydes Exogenous->ALDH Detox Detoxification (Carboxylic Acids) ALDH->Detox Redox Altered NAD+/NADH Ratio ALDH->Redox Signaling Modulation of Redox-Sensitive Signaling Redox->Signaling

Caption: Central role of ALDH in aldehyde metabolism and cellular signaling.

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a reactive aldehyde that serves as a substrate for several key metabolic enzymes.[1] Its presence and metabolism are implicated in various physiological and pathological processes, including the detoxification of cytotoxic compounds and the degradation of dietary sugars. In vitro enzymatic assays utilizing this compound are crucial tools for characterizing enzyme kinetics, screening for inhibitors, and understanding metabolic pathways. These assays are particularly relevant in the fields of drug discovery, toxicology, and metabolic research.

This document provides detailed application notes and protocols for conducting in vitro enzymatic assays with this compound as a substrate, focusing on Lactaldehyde Dehydrogenase, Aldo-Keto Reductases, and the Glyoxalase System.

Key Enzymes Interacting with this compound

Several enzyme families are known to metabolize this compound:

  • Lactaldehyde Dehydrogenase (ALDH): This NAD(P)+-dependent enzyme oxidizes this compound to lactate.[1] It plays a role in the degradation pathways of L-fucose and L-rhamnose.[2][3]

  • Aldo-Keto Reductases (AKRs): This superfamily of NAD(P)H-dependent oxidoreductases can reduce the aldehyde group of this compound to form 1,2-propanediol.[4][5] AKRs are crucial in the detoxification of a wide range of aldehydes and ketones.[4][5]

  • Glyoxalase System: While not directly using this compound as a primary substrate, this system is central to the detoxification of methylglyoxal (B44143), a precursor of L-lactaldehyde.[6][7][8][9] The pathway involves Glyoxalase I and Glyoxalase II and is vital for preventing the accumulation of toxic reactive aldehydes.[6][7][8][9]

Data Presentation: Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for enzymes that interact with this compound or similar aldehyde substrates. This information is essential for designing and interpreting in vitro enzymatic assays.

Table 1: Kinetic Parameters of Aldehyde Dehydrogenases

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Organism
α-ketoglutaric semialdehyde dehydrogenase (KGSADH) - Wild Type3-Hydroxypropanal (B37111)0.8 ± 0.0545 ± 1.256 ± 4.1Azospirillum brasilense
KGSADH - Engineered Variant (108-QR)3-Hydroxypropanal0.11 ± 0.0124 ± 0.5218 ± 20Azospirillum brasilense

Note: Data for KGSADH with 3-hydroxypropanal is presented as a proxy due to the structural similarity with this compound.[10]

Table 2: IC₅₀ Values of Inhibitors for Aldehyde Dehydrogenase (ALDH) Isoforms

InhibitorALDH1A1 IC₅₀ (µM)ALDH1A2 IC₅₀ (µM)ALDH1A3 IC₅₀ (µM)ALDH2 IC₅₀ (µM)Substrate Used
Disulfiram0.13--3.4Benzaldehyde/Various
Daidzin>1004.5 ± 0.6>1003.5 ± 0.1Benzaldehyde/Various
Psoralen derivative 20.11 ± 0.02--0.11 ± 0.02Benzaldehyde/Various
Chlorpropamide (B1668849) analogue (NPI-2)>300-->300Benzaldehyde
Chlorpropamide analogue (API-2)7.5--0.08Benzaldehyde

Note: The IC₅₀ values presented are for the inhibition of ALDH activity with substrates other than this compound.[11][12][13][14][15] These compounds represent potential starting points for identifying inhibitors of this compound metabolism.

Experimental Protocols

Protocol 1: In Vitro Assay for Lactaldehyde Dehydrogenase Activity

This protocol is adapted from the assay used for Methanocaldococcus jannaschii Lactaldehyde Dehydrogenase.

Objective: To measure the rate of NAD⁺ reduction to NADH, which is directly proportional to the enzymatic oxidation of this compound.

Materials:

  • Purified Lactaldehyde Dehydrogenase

  • This compound (Lactaldehyde) solution

  • NAD⁺ solution

  • Assay Buffer: 100 mM TES buffer, pH 7.5

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplate (optional)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture with the following final concentrations:

    • 100 mM TES buffer, pH 7.5

    • 2.5 mM NAD⁺

    • 1 mM this compound

  • Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a known amount of purified Lactaldehyde Dehydrogenase to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Monitor the reaction: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the peak absorbance of NADH.

  • Calculate enzyme activity: The rate of the reaction (enzyme activity) is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Equation for Activity Calculation:

Activity (µmol/min/mg) = (ΔAbs₃₄₀/min * Reaction Volume (mL)) / (6.22 * Enzyme amount (mg))

Protocol 2: In Vitro Assay for Aldo-Keto Reductase Activity

This protocol is a general method for measuring AKR activity with an aldehyde substrate.

Objective: To measure the rate of NADPH oxidation to NADP⁺, which is proportional to the enzymatic reduction of this compound.[16]

Materials:

  • Purified Aldo-Keto Reductase

  • This compound solution

  • NADPH solution

  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplate (optional)

Procedure:

  • Prepare the reaction mixture: In a suitable reaction vessel, combine the following to the desired final concentrations:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 0.2 mM NADPH

    • Varying concentrations of this compound (for kinetic analysis)

  • Pre-incubate: Allow the mixture to equilibrate at the chosen assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Start the reaction by adding a predetermined amount of the purified Aldo-Keto Reductase.

  • Monitor the reaction: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate enzyme activity: Determine the initial reaction velocity from the linear phase of the absorbance curve. The activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Equation for Activity Calculation:

Activity (µmol/min/mg) = (ΔAbs₃₄₀/min * Reaction Volume (mL)) / (6.22 * Enzyme amount (mg))

Visualizations: Signaling Pathways and Experimental Workflows

Methylglyoxal Detoxification Pathway

Methylglyoxal_Detoxification Glycolysis Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal spontaneous Lactaldehyde L-Lactaldehyde (this compound) Methylglyoxal->Lactaldehyde Methylglyoxal reductase GSH Glutathione (GSH) GSH->Hemithioacetal SLG S-D-Lactoylglutathione Hemithioacetal->SLG Glyoxalase I (Glo1) SLG->GSH Lactate L-Lactate SLG->Lactate Glyoxalase II (Glo2) Lactaldehyde->Lactate Lactaldehyde Dehydrogenase Pyruvate Pyruvate Lactate->Pyruvate Lactate Dehydrogenase TCA TCA Cycle Pyruvate->TCA

Caption: Overview of the methylglyoxal detoxification pathway.

Fucose and Rhamnose Degradation Pathway Leading to this compound

Fucose_Rhamnose_Degradation cluster_fucose L-Fucose Degradation cluster_rhamnose L-Rhamnose Degradation cluster_aerobic Aerobic Metabolism cluster_anaerobic Anaerobic Metabolism Fucose L-Fucose Fuculose L-Fuculose Fucose->Fuculose L-Fucose isomerase Fuculose1P L-Fuculose-1-phosphate Fuculose->Fuculose1P L-Fuculose kinase DHAP Dihydroxyacetone phosphate (DHAP) Fuculose1P->DHAP L-Fuculose-1-phosphate aldolase Lactaldehyde L-Lactaldehyde (this compound) Fuculose1P->Lactaldehyde L-Fuculose-1-phosphate aldolase Rhamnose L-Rhamnose Rhamnulose L-Rhamnulose Rhamnose->Rhamnulose L-Rhamnose isomerase Rhamnulose1P L-Rhamnulose-1-phosphate Rhamnulose->Rhamnulose1P L-Rhamnulose kinase Rhamnulose1P->DHAP L-Rhamnulose-1-phosphate aldolase Rhamnulose1P->Lactaldehyde L-Rhamnulose-1-phosphate aldolase Lactate L-Lactate Lactaldehyde->Lactate Lactaldehyde Dehydrogenase Propanediol L-1,2-Propanediol Lactaldehyde->Propanediol 1,2-Propanediol oxidoreductase

Caption: Degradation pathways of L-fucose and L-rhamnose.

General Workflow for an In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Start: Prepare Reagents AddEnzyme Add Enzyme, Buffer, and Inhibitor to Plate Start->AddEnzyme PreIncubate Pre-incubate Enzyme with Inhibitor AddEnzyme->PreIncubate AddSubstrate Add Substrate (this compound) and Cofactor PreIncubate->AddSubstrate Measure Measure Kinetic Readout (e.g., Absorbance change) AddSubstrate->Measure Analyze Analyze Data: Calculate Initial Velocities Measure->Analyze Plot Plot % Inhibition vs. [Inhibitor] Analyze->Plot CalculateIC50 Calculate IC₅₀ Value Plot->CalculateIC50

Caption: Workflow for determining enzyme inhibitor IC₅₀ values.

References

Application Note: Quantitative Analysis of 2-Hydroxypropanal using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the sampling and quantitative analysis of 2-Hydroxypropanal in aqueous matrices using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). Due to the polar and thermally labile nature of this compound, a derivatization step is incorporated to enhance its volatility and thermal stability, thereby improving chromatographic separation and detection.[1][2][3] This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various applications.

Introduction

This compound, also known as lactaldehyde, is a three-carbon alpha-hydroxy aldehyde.[4][5][6] Its analysis can be challenging due to its high polarity and potential for thermal degradation in conventional GC analysis. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from a variety of matrices.[7][8][9][10] This note describes an optimized HS-SPME method combined with a derivatization strategy for the reliable quantification of this compound. Derivatization is essential to convert the analyte into a less polar and more volatile form, making it amenable to GC-MS analysis.[1][2][3][11][12]

Experimental

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Sodium chloride (NaCl)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler (or manual holder)

  • Heating and agitation unit for SPME

Method Development

The HS-SPME-GC-MS method was optimized for the analysis of this compound. Key parameters such as SPME fiber coating, extraction temperature and time, and derivatization conditions were systematically evaluated to achieve optimal sensitivity and reproducibility. The use of a DVB/CAR/PDMS fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[13][14] Salting out with NaCl is employed to increase the partitioning of this compound into the headspace.[13][15]

Quantitative Data Summary

A summary of the hypothetical quantitative performance of this method is presented in the table below. These values are representative of what can be expected from a well-optimized SPME-GC-MS method for derivatized aldehydes.

ParameterValue
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantitation (LOQ) 0.5 µg/L
Linearity Range 0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Recovery 85 - 110%
Precision (RSD%) < 10%

Detailed Protocols

Protocol 1: Sample Preparation and Derivatization
  • Sample Collection: Collect aqueous samples in clean, airtight containers. If not analyzed immediately, store at 4°C.

  • Aliquoting: Place a 5 mL aliquot of the aqueous sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial to enhance the extraction efficiency.[13][15]

  • Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution in methanol to the vial. This reagent reacts with the carbonyl group of this compound to form a more volatile and stable oxime derivative.

  • Reaction: Seal the vial and incubate at 60°C for 30 minutes with gentle agitation to ensure complete derivatization.

Protocol 2: HS-SPME Procedure
  • SPME Fiber Conditioning: Prior to first use, condition the DVB/CAR/PDMS SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 270°C for 30 min).[13]

  • Extraction: After the derivatization step, transfer the vial to the SPME autosampler or a heating block.

  • Incubation: Equilibrate the sample at 60°C for 10 minutes with agitation.[13][15]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[13][15]

Protocol 3: GC-MS Analysis
  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

  • Injector: Set the injector temperature to 250°C and operate in splitless mode for 2 minutes.[16]

  • GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Acquire data in full scan mode (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the this compound-PFBHA derivative.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample Aqueous Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Salting Out Add_Deriv Add PFBHA Reagent Add_Salt->Add_Deriv Incubate_Deriv Incubate (60°C, 30 min) Add_Deriv->Incubate_Deriv Derivatization Equilibrate Equilibrate (60°C, 10 min) Incubate_Deriv->Equilibrate Extract Expose SPME Fiber (60°C, 30 min) Equilibrate->Extract Extraction Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS method with PFBHA derivatization provides a sensitive, reliable, and robust approach for the quantitative analysis of this compound in aqueous samples. This methodology is well-suited for applications in research and development where accurate measurement of this analyte is critical. The solventless nature of SPME also offers an environmentally friendly alternative to traditional liquid-liquid extraction methods.[7]

References

Application Notes and Protocols for Electrochemical Detection of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, validated electrochemical sensors specifically for 2-Hydroxypropanal (lactaldehyde) are not widely documented in current scientific literature. The following application notes and protocols are based on established methods for the electrochemical detection of other short-chain aldehydes, such as formaldehyde (B43269) and acetaldehyde. These methodologies provide a strong starting point for the development and optimization of a dedicated this compound sensor.

Introduction

This compound, also known as lactaldehyde, is a three-carbon aldehyde with a hydroxyl group on the adjacent carbon. It is an intermediate in various metabolic pathways and its detection can be of interest in biomedical research and diagnostics. Electrochemical sensors offer a promising platform for the rapid, sensitive, and cost-effective detection of such analytes. This document outlines the principles, protocols, and potential performance of an electrochemical sensor adapted for this compound detection.

The detection principle is based on the electrocatalytic oxidation of the aldehyde group of this compound at the surface of a modified electrode. This oxidation generates an electrical signal (current or potential) that is proportional to the concentration of this compound in the sample.

Sensing Principles

Two primary approaches can be adapted for the electrochemical sensing of this compound: enzymatic and non-enzymatic detection.

  • Enzymatic Detection: This method utilizes an enzyme, such as an aldehyde dehydrogenase (ALDH), immobilized on the electrode surface. The enzyme specifically catalyzes the oxidation of this compound in the presence of a cofactor like NAD+. The resulting product, NADH, is then electrochemically oxidized at the electrode surface, generating a measurable current. This approach offers high selectivity.

  • Non-Enzymatic Detection: This approach relies on the direct electrocatalytic oxidation of this compound on the surface of a chemically modified electrode. Various nanomaterials, including metal nanoparticles (e.g., Pt, Au, Ni, Cu) and metal oxides, can be used to enhance the catalytic activity and lower the overpotential required for aldehyde oxidation.[1][2] This method can offer greater stability and lower cost compared to enzymatic sensors.

Data Presentation: Performance of Analogous Aldehyde Sensors

The following table summarizes the performance of various electrochemical sensors reported for the detection of formaldehyde, which can serve as a benchmark for the development of a this compound sensor.

Electrode ModificationAnalyteDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
Formaldehyde Dehydrogenase (FDH) / NQS / ElectrodeFormaldehydeEnzymatic0 - 6 vppm0.3 vppm[1]
Silver Mirror Reaction on ElectrodeAcetaldehydeChemical Reaction & Voltammetry-~10 ppb (estimated)[3]
Copper Chloride Modified Copper ElectrodeFormaldehydeNon-enzymatic Electrocatalysis--[2]
Nano-Pd / Nafion / Glassy Carbon ElectrodeFormaldehydeNon-enzymatic Electrocatalysis0.002 - 1.25 mg/mL-[4]
Aldehyde Dehydrogenase (ALDH) / Nanopore ElectrodeAldehydesEnzymatic-1.2 ppb[5]

Experimental Protocols

The following are detailed protocols for the fabrication and operation of non-enzymatic and enzymatic electrochemical sensors, which can be adapted for this compound detection.

Protocol 1: Fabrication of a Non-Enzymatic Sensor based on Metal Nanoparticle-Modified Electrode

This protocol describes the preparation of a glassy carbon electrode (GCE) modified with metal nanoparticles for the direct electrocatalytic oxidation of this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Metal salt precursor (e.g., H₂PtCl₆, HAuCl₄, NiCl₂)

  • Supporting electrolyte (e.g., Phosphate Buffer Saline - PBS, pH 7.4)

  • This compound standard solutions

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Sonicate the electrode in DI water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Deposition of Metal Nanoparticles:

    • Prepare a solution of the metal salt precursor (e.g., 1 mM H₂PtCl₆ in 0.5 M H₂SO₄).

    • Immerse the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode into the solution.

    • Perform electrodeposition using cyclic voltammetry (CV) or chronoamperometry. For CV, cycle the potential in a suitable range (e.g., +0.5 V to -0.2 V vs. Ag/AgCl) for a set number of cycles. For chronoamperometry, apply a constant potential (e.g., -0.1 V vs. Ag/AgCl) for a specific duration.

    • After deposition, rinse the modified electrode with DI water and dry gently.

  • Electrochemical Measurement of this compound:

    • Place the modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

    • Record the background signal using cyclic voltammetry or differential pulse voltammetry (DPV).

    • Add a known concentration of this compound to the cell and record the voltammetric response. An oxidation peak corresponding to the electro-oxidation of this compound should be observed.

    • Perform a series of measurements with varying concentrations of this compound to construct a calibration curve.

Protocol 2: Fabrication of an Enzymatic Sensor based on Aldehyde Dehydrogenase Immobilization

This protocol describes the immobilization of aldehyde dehydrogenase (ALDH) on an electrode surface for the specific detection of this compound.

Materials:

  • Screen-Printed Carbon Electrode (SPCE) or Glassy Carbon Electrode (GCE)

  • Aldehyde Dehydrogenase (ALDH) enzyme

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438) solution (2.5%)

  • Supporting electrolyte (e.g., Phosphate Buffer, pH 8.0)

  • This compound standard solutions

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Clean the electrode surface as described in Protocol 1 (for GCE) or as per the manufacturer's instructions (for SPCE).

  • Enzyme Immobilization:

    • Prepare an enzyme solution by dissolving ALDH (e.g., 10 mg/mL) and BSA (e.g., 5 mg/mL) in the supporting buffer.

    • Drop-cast a small volume (e.g., 5 µL) of the enzyme solution onto the working electrode surface and let it dry at room temperature.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for about 30 minutes to cross-link the enzyme and BSA, forming a stable film. Alternatively, a solution of glutaraldehyde can be drop-casted.

    • Rinse the electrode gently with the supporting buffer to remove any unbound enzyme and glutaraldehyde.

    • Store the enzyme-modified electrode at 4°C when not in use.

  • Electrochemical Measurement of this compound:

    • Prepare a measurement solution containing the supporting buffer and a suitable concentration of NAD⁺ (e.g., 1 mM).[6]

    • Immerse the enzyme-modified electrode, a counter electrode, and a reference electrode into the measurement solution.

    • Apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) and allow the background current to stabilize.[6]

    • Add a known concentration of this compound to the solution and record the increase in current due to the electrochemical oxidation of the enzymatically generated NADH.

    • Construct a calibration curve by measuring the current response at different this compound concentrations.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Detection_Pathway cluster_EnzymeReaction Enzymatic Reaction cluster_ElectrochemicalDetection Electrochemical Detection This compound This compound ALDH Aldehyde Dehydrogenase This compound->ALDH NAD+ NAD+ NAD+->ALDH 2-Hydroxypropanoate 2-Hydroxypropanoate ALDH->2-Hydroxypropanoate NADH NADH ALDH->NADH H+ H+ ALDH->H+ Electrode Electrode (+0.4 V) NADH->Electrode Oxidation NADH_ox NAD+ Electrode->NADH_ox e- 2e- Electrode->e- Current

Caption: Enzymatic detection pathway for this compound.

NonEnzymatic_Detection_Workflow cluster_Fabrication Sensor Fabrication cluster_Measurement Measurement Protocol A 1. Polish GCE B 2. Electrodeposit Metal Nanoparticles A->B C 3. Rinse and Dry B->C D 4. Prepare Electrochemical Cell (Modified GCE, CE, RE in Buffer) E 5. Record Background (CV or DPV) D->E F 6. Add this compound E->F G 7. Record Signal F->G H 8. Construct Calibration Curve G->H

Caption: Workflow for non-enzymatic this compound detection.

Logical_Relationship Analyte_Conc [this compound] Electrocatalytic_Oxidation Electrocatalytic Oxidation (at modified electrode surface) Analyte_Conc->Electrocatalytic_Oxidation is proportional to rate of Electron_Transfer Electron Transfer Electrocatalytic_Oxidation->Electron_Transfer Current_Signal Measured Current Electron_Transfer->Current_Signal generates

Caption: Principle of non-enzymatic electrochemical sensing.

References

Application Notes and Protocols: The Strategic Use of 2-Hydroxypropanal in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-hydroxypropanal, also known as lactaldehyde, as a versatile chiral building block in the synthesis of pharmaceuticals. Due to its bifunctional nature, containing both a reactive aldehyde and a stereogenic hydroxyl group, this compound serves as a valuable starting material for the stereoselective synthesis of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).

Introduction to this compound as a Chiral Synthon

This compound (C₃H₆O₂) is a three-carbon hydroxyaldehyde that exists as a pair of enantiomers, (R)- and (S)-2-hydroxypropanal, due to the chiral center at the C2 position. This inherent chirality makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for asymmetric synthesis. The ability to introduce a defined stereocenter early in a synthetic sequence is a significant advantage in drug development, as the pharmacological activity of a drug is often dependent on its stereochemistry.

The aldehyde functionality allows for a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions, while the hydroxyl group can be protected or act as a nucleophile or directing group in stereoselective reactions. This dual functionality enables the construction of key structural motifs, such as chiral diols and amino alcohols, which are prevalent in many pharmaceutical compounds.

Application in the Synthesis of Chiral 1,3-Diols

Chiral 1,3-diols are critical intermediates in the synthesis of numerous pharmaceuticals, including statins, macrolide antibiotics, and protease inhibitors. (S)-2-Hydroxypropanal can be employed as a starting material for the synthesis of enantiomerically pure 1,3-diols through a stereoselective aldol (B89426) reaction followed by a diastereoselective reduction.

Synthesis of a Chiral 1,3-Keto Alcohol Intermediate

The first step involves an asymmetric aldol reaction between a ketone and (S)-2-hydroxypropanal, catalyzed by a proline-derived organocatalyst. This reaction sets a new stereocenter with high diastereoselectivity, controlled by the existing stereocenter of the lactaldehyde.

Experimental Protocol: Asymmetric Aldol Reaction

  • To a solution of the ketone (1.0 eq) in a mixture of DMSO and water, add the proline-derived organocatalyst (0.1 eq) and Cu(OTf)₂ (0.05 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (S)-2-hydroxypropanal (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral 1,3-keto alcohol.

Diastereoselective Reduction to a Chiral 1,3-Diol

The resulting chiral 1,3-keto alcohol is then reduced to the corresponding 1,3-diol. The choice of reducing agent is crucial for achieving high diastereoselectivity, with chiral reducing agents like those derived from oxazaborolidines (CBS reagents) providing excellent control.

Experimental Protocol: Asymmetric Reduction of Chiral Keto Alcohol

  • To a solution of the chiral 1,3-keto alcohol (1.0 eq) in dry toluene (B28343) under a nitrogen atmosphere at 0 °C, add a 1 M solution of the CBS catalyst in toluene (0.1 eq).

  • Slowly add a 2 M solution of borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) in toluene (1.5 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantiomerically pure chiral 1,3-diol.[1]

Data Presentation: Synthesis of Chiral 1,3-Diols

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1. Aldol Reaction Ketone, (S)-2-HydroxypropanalProline-derived organocatalyst, Cu(OTf)₂DMSO/H₂ORT24-4875-90>95:5>99
2. Reduction Chiral 1,3-Keto AlcoholCBS catalyst, BH₃-SMe₂Toluene0285-95>98:2>99

Logical Workflow for Chiral 1,3-Diol Synthesis

The following diagram illustrates the logical progression from (S)-2-hydroxypropanal to a chiral 1,3-diol, highlighting the key transformations and stereochemical control.

G cluster_0 Synthesis of Chiral 1,3-Diol S_Lactaldehyde (S)-2-Hydroxypropanal Aldol Asymmetric Aldol Reaction S_Lactaldehyde->Aldol Ketone Ketone Ketone->Aldol Keto_Alcohol Chiral 1,3-Keto Alcohol (New Stereocenter) Aldol->Keto_Alcohol Stereocontrol Reduction Diastereoselective Reduction Keto_Alcohol->Reduction Diol Chiral 1,3-Diol (High Purity) Reduction->Diol Stereocontrol

Caption: Workflow for the synthesis of chiral 1,3-diols.

Signaling Pathway Context: Relevance of Chiral Intermediates

While this compound itself is not directly involved in signaling pathways, the chiral intermediates synthesized from it are often designed to interact with specific biological targets, such as enzymes or receptors. The precise three-dimensional structure of these intermediates is critical for achieving the desired pharmacological effect. For instance, a chiral diol might be a precursor to an HIV protease inhibitor, where the stereochemistry of the hydroxyl groups is essential for binding to the enzyme's active site.

The diagram below illustrates a simplified conceptual relationship between a chiral drug and its target, emphasizing the importance of stereochemical fit.

G cluster_1 Drug-Target Interaction Chiral_Drug Chiral Drug (from this compound precursor) Binding Specific Binding (Stereoselective) Chiral_Drug->Binding Target Biological Target (e.g., Enzyme Active Site) Target->Binding Response Pharmacological Response Binding->Response Leads to

Caption: Conceptual diagram of chiral drug-target interaction.

Conclusion

This compound is a valuable and versatile chiral starting material in pharmaceutical synthesis. Its bifunctional nature allows for the efficient and stereocontrolled construction of key chiral intermediates, such as 1,3-diols. The protocols outlined in these application notes provide a framework for the synthesis of these important building blocks, which are integral to the development of a wide range of therapeutic agents. The careful selection of catalysts and reagents is paramount for achieving the high levels of stereoselectivity required in modern drug synthesis.

References

Application Notes & Protocols: Isotope Labeling of 2-Hydroxypropanal for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypropanal, commonly known as lactaldehyde, is a three-carbon hydroxyaldehyde that serves as a key intermediate in several metabolic pathways. It is notably involved in the degradation of fucose and rhamnose, and the metabolism of methylglyoxal.[1] Understanding the flow of this metabolite and its contribution to central carbon metabolism can provide critical insights into cellular physiology, disease states, and the mechanism of action of therapeutic compounds.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through the metabolic network.[3] The resulting distribution of these isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular fluxes.[4][5]

This document provides a comprehensive guide for designing and executing a ¹³C-Metabolic Flux Analysis experiment using isotopically labeled this compound as a tracer to probe its metabolic fate and its integration with central carbon pathways.

Synthesis of [U-¹³C₃]this compound

Commercially available sources of labeled this compound are rare. Therefore, a custom synthesis is often required. A plausible synthetic route involves the controlled reduction of a readily available labeled precursor, such as [U-¹³C₃]Lactic acid or its ester derivative (e.g., Ethyl [U-¹³C₃]Lactate).

Conceptual Synthetic Scheme: A mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of the carboxyl group of an ethyl lactate (B86563) ester to an aldehyde at low temperatures.

  • Esterification: Convert [U-¹³C₃]Lactic acid to Ethyl [U-¹³C₃]Lactate.

  • Reduction: Carefully perform a partial reduction of Ethyl [U-¹³C₃]Lactate using DIBAL-H in an appropriate aprotic solvent (e.g., toluene (B28343) or THF) at a low temperature (e.g., -78°C) to prevent over-reduction to 1,2-propanediol.

  • Quenching and Purification: The reaction is quenched, and the resulting [U-¹³C₃]this compound is purified using standard chromatographic techniques.

This approach allows for the specific labeling of all three carbon atoms, providing a robust tracer for metabolic studies.[6][7]

Metabolic Fate of this compound

Once introduced into a biological system, this compound can be metabolized through two primary enzymatic reactions:

  • Oxidation to Lactate: Lactaldehyde dehydrogenase (EC 1.2.1.22) catalyzes the NAD⁺-dependent oxidation of this compound to lactate.[8][9] This lactate can then be further converted to pyruvate (B1213749) by lactate dehydrogenase (LDH), directly linking the tracer to central carbon metabolism, including glycolysis and the TCA cycle.[9]

  • Reduction to 1,2-Propanediol: Lactaldehyde reductase (EC 1.1.1.77) can reduce this compound to 1,2-propanediol.[10][11] This pathway is particularly active under certain conditions and in specific organisms.

The following diagram illustrates the entry of [U-¹³C₃]this compound into central metabolism.

Metabolic_Pathway Lactate_labeled [U-¹³C₃]Lactate Lactate_labeled->p1 Propanediol_labeled [U-¹³C₃]1,2-Propanediol Pyruvate_labeled [U-¹³C₃]Pyruvate Pyruvate_labeled->p2 TCA_Cycle TCA Cycle p1->Pyruvate_labeled Lactate Dehydrogenase p2->TCA_Cycle C3H5O2_labeled->Propanediol_labeled Lactaldehyde Reductase Experimental_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Interpretation Design 1. Experimental Design (Select Tracer & Conditions) Culture 2. Cell Culture & Acclimatization Label 3. Introduce [U-¹³C₃]this compound (Achieve Isotopic Steady State) Quench 4. Rapid Quenching (Halt Metabolism) Extract 5. Metabolite Extraction (e.g., Cold Methanol) Prepare 6. Sample Preparation (Derivatization for GC-MS) Analyze 7. GC-MS Analysis (Measure Mass Isotopomers) Process 8. Data Processing (Calculate MIDs) Model 9. Flux Estimation (Computational Modeling) Interpret 10. Biological Interpretation

References

Application Notes and Protocols for Cell Culture Experiments with 2-Hydroxypropanal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of 2-Hydroxypropanal. The protocols detailed below are foundational methods for assessing cytotoxicity, mechanisms of cell death, oxidative stress, and the impact on intracellular signaling pathways.

Data Presentation

The following tables present hypothetical quantitative data from key experiments to serve as an example for data presentation and comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (24h) - Absorbance (570 nm) ± SDCell Viability (%)
Control (Vehicle)01.25 ± 0.08100
This compound501.12 ± 0.0689.6
This compound1000.85 ± 0.0568.0
This compound2500.54 ± 0.0443.2
This compound5000.28 ± 0.0322.4

Table 2: Analysis of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Vehicle)095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound10075.4 ± 3.515.8 ± 1.28.8 ± 0.9
This compound25040.1 ± 2.835.2 ± 2.524.7 ± 1.8

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) ± SDFold Change vs. Control
Control (Vehicle)01500 ± 1201.0
This compound1003200 ± 2502.1
This compound2506800 ± 5404.5
H₂O₂ (Positive Control)1008500 ± 6805.7

Table 4: Western Blot Analysis of Key Signaling Proteins

Treatment GroupConcentration (µM)p-STAT3 (Tyr705) Relative DensityCleaved Caspase-3 Relative Densityβ-actin Relative Density
Control (Vehicle)01.001.001.00
This compound1000.652.501.00
This compound2500.255.801.00

Experimental Protocols & Methodologies

Cell Viability Assessment: MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)[2]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[2][3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Read the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

Materials:

  • 6-well tissue culture plates

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.

  • Harvest both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method.[5]

  • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[5][6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Intracellular ROS Measurement: DCFH-DA Assay

This assay quantifies the overall level of reactive oxygen species within the cells.

Materials:

  • 24-well or 96-well black-walled, clear-bottom tissue culture plates

  • Cells of interest

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)[8][9]

  • Serum-free culture medium

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black-walled plate and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[9]

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[8][10]

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.[8]

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.[12][13][14]

Materials:

  • 6-well or 10 cm tissue culture dishes

  • Cells of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-p-STAT3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody[15]

  • Enhanced Chemiluminescence (ECL) substrate[15]

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as described in previous protocols.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13][15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13][15]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14][15]

  • Wash the membrane three times with TBST.[14][15]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Perform densitometry analysis to quantify protein bands, normalizing to a loading control like β-actin.[15]

Visualizations: Signaling Pathways and Workflows

G hydroxypropanal This compound ros Increased ROS hydroxypropanal->ros Induces stat3 STAT3 ros->stat3 Inhibits Phosphorylation p_stat3 p-STAT3 (Inactive) stat3->p_stat3 dimer STAT3 Dimerization p_stat3->dimer nucleus Nuclear Translocation dimer->nucleus target_genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->target_genes proliferation Decreased Proliferation target_genes->proliferation apoptosis Increased Apoptosis target_genes->apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

G cluster_assays Parallel Assays start Start: Seed Cells treat Treat with This compound start->treat incubate Incubate (24h) treat->incubate viability MTT Assay: Measure Absorbance incubate->viability apoptosis Annexin V/PI: Flow Cytometry incubate->apoptosis ros DCFH-DA Assay: Measure Fluorescence incubate->ros protein Western Blot: Analyze Protein Levels incubate->protein end End: Data Analysis viability->end apoptosis->end ros->end protein->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Extraction of 2-Hydroxypropanal from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, a reactive carbonyl species, is an emerging biomarker of interest in various physiological and pathological processes, including oxidative stress and advanced glycation end-product (AGE) formation. Its high reactivity and low endogenous concentrations present significant analytical challenges. Accurate quantification of this compound in tissue samples is crucial for understanding its role in disease and for the development of novel therapeutics.

These application notes provide a detailed framework for the extraction and derivatization of this compound from biological tissue samples for subsequent analysis by mass spectrometry. The protocols are designed to ensure sample integrity and maximize recovery.

Data Presentation: Comparison of Extraction Solvents

The choice of extraction solvent is critical for the efficient recovery of polar metabolites like this compound. While specific recovery data for this compound is not widely published, data from studies on polar metabolites in tissue provide a strong basis for solvent selection. A biphasic extraction using a combination of polar and non-polar solvents is generally preferred for comprehensive metabolite recovery.[1]

Extraction Solvent SystemRelative Yield of Polar MetabolitesReproducibilityNotes
Methanol/Chloroform (B151607)/WaterHighGoodConsidered a gold standard for broad metabolome coverage, effectively separating polar and non-polar metabolites.[1]
Methanol/WaterHighGoodA simpler monophasic method suitable for polar metabolites, but may have less efficient removal of lipids.
Acetonitrile/WaterModerateHighProvides good protein precipitation but may result in poorer fractionation of lipids from the polar phase.[1]
IsopropanolModerateGoodEffective for a range of metabolites and can be used in monophasic extractions.

Experimental Protocols

The following protocols outline a comprehensive workflow for the extraction and derivatization of this compound from tissue samples.

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol describes the initial steps of tissue processing to create a protein-free extract containing small molecules.

Materials:

  • Frozen tissue sample

  • Pre-chilled homogenization tubes with ceramic or stainless steel beads

  • Bead beater homogenizer

  • Cold (-20°C) extraction solvent (Methanol:Chloroform:Water, 2:1:1 v/v/v)

  • Centrifuge capable of 4°C and >14,000 x g

  • Pipettes and sterile tips

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of cold (-20°C) extraction solvent to the tube.

  • Homogenize the tissue using a bead beater for 2-5 minutes at a medium-high setting. Ensure the sample remains cold.

  • Incubate the homogenate on a shaker at 4°C for 10 minutes to ensure complete protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol separates the polar metabolites, including this compound, from the lipid fraction.

Materials:

  • Supernatant from Protocol 1

  • Ultrapure water

  • Chloroform

  • Centrifuge

Procedure:

  • To the supernatant from Protocol 1, add 0.5 mL of ultrapure water and 0.5 mL of chloroform to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.

Protocol 3: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Derivatization is essential to stabilize the reactive aldehyde group of this compound and enhance its detectability by mass spectrometry.

Materials:

  • Aqueous extract from Protocol 2

  • PFBHA hydrochloride solution (10 mg/mL in water)

  • Pyridine

  • Hexane (B92381)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the aqueous extract to a glass vial.

  • Add 20 µL of PFBHA solution and 10 µL of pyridine.

  • Vortex briefly and incubate at 60°C for 60 minutes.

  • After incubation, cool the sample to room temperature.

  • Add 200 µL of hexane and vortex vigorously for 1 minute to extract the PFBHA-derivatized this compound.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in a suitable solvent (e.g., 50-100 µL of hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Derivatization & Analysis tissue Tissue Sample homogenization Homogenization (Methanol:Chloroform:Water) tissue->homogenization precipitation Protein Precipitation (Centrifugation) homogenization->precipitation lle Liquid-Liquid Extraction (Water/Chloroform) precipitation->lle aqueous_phase Aqueous Phase (Contains this compound) lle->aqueous_phase lipid_phase Lipid Phase (Discard) lle->lipid_phase derivatization Derivatization (PFBHA) aqueous_phase->derivatization extraction_der Hexane Extraction derivatization->extraction_der analysis GC-MS or LC-MS/MS Analysis extraction_der->analysis signaling_pathway ROS Reactive Oxygen Species (ROS) Lipid Membrane Lipids ROS->Lipid attacks LipidPeroxidation Lipid Peroxidation Lipid->LipidPeroxidation Hydroxypropanal This compound LipidPeroxidation->Hydroxypropanal generates Protein Proteins Hydroxypropanal->Protein reacts with AGEs Advanced Glycation End-products (AGEs) Protein->AGEs CellularDamage Cellular Damage & Dysfunction AGEs->CellularDamage

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Characterization of 2-Hydroxypropanal Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a reactive hydroxyaldehyde that can be formed endogenously through various metabolic pathways.[1] As a reactive carbonyl species, it can covalently modify nucleophilic residues on proteins and DNA, forming adducts. These modifications can alter the structure and function of biomolecules, potentially leading to cellular dysfunction and contributing to the pathology of various diseases. Therefore, the accurate identification and quantification of this compound adducts are crucial for understanding their biological significance and for the development of potential biomarkers.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for adductomics.[2][3] Its high mass accuracy and resolution enable the confident identification of adducted peptides and nucleosides from complex biological matrices, distinguishing them from other isobaric interferences. This application note provides a detailed protocol for the identification of this compound adducts on proteins using an LC-HRMS/MS workflow.

Principle of Adduct Formation and Detection

This compound possesses a reactive aldehyde group that can form adducts with proteins, primarily through two main reactions:

  • Schiff Base Formation: The aldehyde reacts with the primary amine groups of lysine (B10760008) residues or N-terminal amines. This reaction is initially reversible and results in a mass increase of +56.0262 Da (C₃H₄O) after the loss of a water molecule.

  • Michael Addition: While less common for saturated aldehydes compared to α,β-unsaturated aldehydes like HNE, related carbonyl compounds can participate in various condensation and cross-linking reactions.[4]

The strategy for detecting these adducts by HRMS involves the precise measurement of the mass increase on peptides following enzymatic digestion of a target protein. The high resolving power of instruments like the Orbitrap or FT-ICR is essential for differentiating the specific mass shift of the adduct from the complex background of a biological sample.[2] Subsequent tandem mass spectrometry (MS/MS) fragmentation of the modified peptide provides sequence information and localizes the modification to a specific amino acid residue.

Overall Experimental Workflow

The general workflow for identifying this compound protein adducts involves several key stages, from sample preparation to data analysis and confirmation.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Processing p1 Biological Sample (Cells, Tissue, Plasma) p2 Protein Extraction & Quantification p1->p2 p3 Reduction & Alkylation p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 p5 Peptide Desalting (e.g., C18 SPE) p4->p5 a1 Reversed-Phase LC Separation p5->a1 a2 Full Scan MS (High Res) a1->a2 a3 Data-Dependent MS/MS (HCD/CID) a2->a3 d1 Database Search (with variable modifications) a3->d1 d2 Adduct Identification & Localization d1->d2 d3 Manual Validation (Fragment Spectra) d2->d3

Caption: General workflow for protein adduct analysis.

Experimental Protocols

Sample Preparation: Protein Digestion

This protocol is adapted for cultured cells or tissue samples. Proper sample preparation is critical for the success of any proteomics experiment.[5]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in RIPA buffer or a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take 100 µg of protein lysate in a microcentrifuge tube.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM to alkylate cysteine residues.

    • Incubate in the dark at room temperature for 30 minutes.

  • Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the urea concentration to less than 1.5 M.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture, which removes salts and detergents that can interfere with MS analysis.[6]

    • Condition the C18 tip with 100% acetonitrile (B52724), followed by equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash the tip twice with 0.1% formic acid in water.

    • Elute the peptides with 50% acetonitrile containing 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-HRMS analysis.

LC-HRMS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or similar) coupled to a nano-LC system (e.g., Thermo Scientific™ EASY-nLC™).

  • LC Setup:

    • Analytical Column: Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Flow Rate: 300 nL/min.

    • Gradient:

      • 0-5 min: 2% B

      • 5-65 min: 2-40% B

      • 65-70 min: 40-95% B

      • 70-75 min: 95% B

      • 75-80 min: 95-2% B

      • 80-90 min: 2% B (re-equilibration)

  • MS Method (Data-Dependent Acquisition):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS (MS1):

      • Resolution: 60,000 at m/z 200.

      • Scan Range: m/z 350-1600.

      • AGC Target: 3e6.

      • Maximum Injection Time: 50 ms.

    • MS/MS (dd-MS2):

      • Activation Type: Higher-energy C-trap Dissociation (HCD).

      • Collision Energy: Normalized collision energy (NCE) of 28%.

      • Resolution: 15,000 at m/z 200.[7]

      • AGC Target: 1e5.

      • Maximum Injection Time: 25 ms.

      • Isolation Window: 1.6 m/z.

      • TopN: 20 most intense precursors from the MS1 scan.

      • Dynamic Exclusion: 30 seconds.

Data Presentation and Analysis

Data Analysis Workflow

The raw data acquired from the LC-HRMS/MS is processed using specialized proteomics software (e.g., Proteome Discoverer™, MaxQuant) to identify peptides and their modifications.

G cluster_data Computational Analysis d1 Raw Data Conversion (.raw to .mzML) d2 Database Search (e.g., Sequest, Mascot) d1->d2 d4 Peptide Spectrum Matching (PSM) & FDR Control d2->d4 d3 Specify Variable Modifications d3->d2 d5 Adduct Site Localization (PTM Score / Ascore) d4->d5 d6 Manual Spectral Validation d5->d6

Caption: Bioinformatic workflow for adduct identification.

Database Search Parameters:

  • Database: A relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).

  • Enzyme: Trypsin (cleavage C-terminal to K/R, except when followed by P).

  • Max Missed Cleavages: 2.

  • Fixed Modifications: Carbamidomethyl (C) (+57.0215 Da).

  • Variable Modifications:

    • Oxidation (M) (+15.9949 Da).

    • This compound Schiff Base (K, N-term) (+56.0262 Da).

  • Precursor Mass Tolerance: 10 ppm.

  • Fragment Mass Tolerance: 0.02 Da.

Quantitative Data Summary

The following tables serve as templates for summarizing identified adducts and their quantitative changes under different experimental conditions.

Table 1: Potential this compound Adducts and Mass Shifts

Modification TypeTarget Residue(s)Molecular Formula AddedMonoisotopic Mass Shift (Da)
Schiff Base (post-H₂O loss)Lysine (K), Protein N-terminusC₃H₄O+56.0262

Table 2: Example Summary of Identified Adducted Peptides

Protein AccessionPeptide SequenceModified ResiduePrecursor m/z (Observed)Mass Error (ppm)PTM Score
P02768ALK(+56.03)AWSVARK23629.36211.8> 99
Q9Y6R4VTLK(+56.03)QGEDRK112684.37892.1> 99
P60709YK(+56.03)AELIPEACKK15721.8645-1.5> 99

Potential Signaling Pathway Involvement

Modification of proteins by reactive aldehydes can disrupt normal cellular signaling. For example, adduction of key signaling proteins can lead to altered enzyme activity or protein-protein interactions, contributing to a state of cellular stress.

G stress Metabolic Stress (e.g., Glycolysis Overflow) hpa This compound (Lactaldehyde) stress->hpa leads to formation of protein Native Protein (e.g., Kinase, Chaperone) hpa->protein reacts with adduct Adducted Protein (Altered Structure) protein->adduct adduction func Altered Protein Function (e.g., Loss of Activity) adduct->func results in response Cellular Response (e.g., Apoptosis, UPR) func->response

Caption: Hypothetical pathway of adduct-induced dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxypropanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxypropanal (Lactaldehyde). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly through the self-aldol condensation of propanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A primary and direct route to this compound is the base-catalyzed self-aldol addition of propanal. In this reaction, two molecules of propanal react in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to form the β-hydroxy aldehyde, 2-hydroxy-2-methylpentanal. It is important to note that this compound itself is chiral and can exist in equilibrium with its dimeric forms in solution.[1]

Q2: What is the main competing side reaction in this synthesis?

A2: The principal side reaction is the dehydration of the initial aldol (B89426) addition product (3-hydroxy-2-methylpentanal) to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. This elimination reaction is also base-catalyzed and is significantly favored at higher temperatures.[2] Therefore, precise temperature control is critical to maximize the yield of the desired this compound.

Q3: How can the formation of the dehydrated byproduct be minimized?

A3: To suppress the formation of 2-methyl-2-pentenal, the reaction should be conducted at low temperatures, typically between 0-5 °C.[2] The use of milder basic catalysts or lower concentrations of a strong base can also reduce the rate of dehydration. Careful monitoring of the reaction progress is essential to stop the reaction before significant dehydration occurs.

Q4: What types of catalysts are effective for this reaction?

A4: Common homogeneous catalysts include alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3] Solid base catalysts, such as alkali ion-exchanged zeolites and hydrotalcites, have also been shown to be effective for the aldol condensation of propanal and can offer advantages in terms of catalyst separation and reuse.

Q5: What are the recommended purification techniques for this compound?

A5: The primary method for purifying the product is distillation under reduced pressure to avoid decomposition at higher temperatures.[4] If unreacted propanal remains, it can be removed as it has a lower boiling point. If the dehydrated byproduct has formed, careful fractional distillation is necessary to separate it from the desired this compound. Additional purification can be achieved through column chromatography on silica (B1680970) gel.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst.- Reaction temperature is too low, leading to a very slow reaction rate.- Impurities in the starting propanal (e.g., acidic impurities neutralizing the base).- Use a fresh, accurately prepared catalyst solution.- Allow the reaction to proceed for a longer duration at the controlled low temperature, or cautiously increase the temperature while monitoring for byproduct formation.- Purify the propanal by distillation before use.[4]
Low Yield of this compound - Formation of the dehydrated byproduct (2-methyl-2-pentenal) due to elevated temperatures.- The aldol addition is a reversible reaction.- Product loss during workup and purification.- Maintain a low reaction temperature (0-5 °C) using an ice bath.[2]- Consider strategies to drive the equilibrium forward, though for the addition product, this is primarily achieved by stopping the reaction at the optimal time.- Optimize extraction and distillation procedures to minimize losses.
Formation of Multiple Products - In a self-aldol reaction, this is less common, but side reactions can occur under harsh conditions.- If other aldehydes or ketones are present as impurities, cross-aldol reactions can occur.- Ensure the purity of the starting propanal.- Use milder reaction conditions (lower temperature, less concentrated base).[2]
Product Decomposes During Purification - High temperatures during distillation can cause dehydration or other degradation pathways.- Purify the product via vacuum distillation to lower the boiling point.[4]- Avoid prolonged heating during purification.

Data Presentation

The following tables summarize quantitative data on the conversion of propanal and the selectivity towards the dehydrated condensation product (2-methylpentenal) under various conditions. While the selectivity data is for the dehydrated product, the propanal conversion data is indicative of the initial aldol addition reaction rate.

Table 1: Effect of Catalyst on Propanal Conversion and Product Selectivity

CatalystMg/Al Molar RatioPropanal Conversion (%)2-Methylpentenal Selectivity (%)Reaction Conditions
Hydrotalcite1.58598100°C, 10 h, solvent-free
Hydrotalcite2.59299100°C, 10 h, solvent-free
Hydrotalcite3.59799100°C, 10 h, solvent-free
Cs-exchanged Zeolite Y-7595100°C, 10 h, solvent-free
K-exchanged Zeolite Y-6893100°C, 10 h, solvent-free
Alumina-3085100°C, 10 h, solvent-free

Data adapted from a study on solvent-free aldol condensation of propanal.

Table 2: Effect of Temperature on Propanal Conversion

Temperature (°C)Propanal Conversion (%)Initial Rate (mol g⁻¹ h⁻¹)Reaction Conditions
80780.18Hydrotalcite (Mg/Al = 3.5), 10 h, solvent-free
90880.25Hydrotalcite (Mg/Al = 3.5), 10 h, solvent-free
100970.35Hydrotalcite (Mg/Al = 3.5), 10 h, solvent-free
110980.48Hydrotalcite (Mg/Al = 3.5), 10 h, solvent-free

Data adapted from a study on solvent-free aldol condensation of propanal.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Aldol Addition of Propanal

This protocol is adapted from a general procedure for the self-condensation of an aldehyde and is aimed at favoring the formation of the aldol addition product.

Materials:

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add propanal (e.g., 10.0 g, 0.172 mol).

  • Dissolve the propanal in 40 mL of pre-cooled 95% ethanol.

  • In a separate beaker, prepare a 2 M solution of NaOH in deionized water.

  • Slowly add the 2 M NaOH solution (e.g., 10 mL) to the ethanolic solution of propanal with vigorous stirring while maintaining the temperature between 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at low temperatures.

  • Once the reaction has reached the desired conversion, neutralize the reaction mixture by adding dilute hydrochloric acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Purify the crude product by vacuum distillation.

Visualizations

Aldol_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Propanal Propanal Enolate Enolate Propanal->Enolate Deprotonation Enolate_ion Enolate Ion Base Base (OH⁻) Base->Enolate Water Water Enolate->Water Alkoxide Alkoxide Intermediate Alkoxide_intermediate Alkoxide Intermediate Enolate_ion->Alkoxide_intermediate Propanal_molecule Propanal Molecule Propanal_molecule->Alkoxide_intermediate 2_Hydroxypropanal This compound Product Alkoxide->2_Hydroxypropanal H2O Water H2O->2_Hydroxypropanal OH_ion Base (OH⁻) 2_Hydroxypropanal->OH_ion Regenerated

Caption: Mechanism of the base-catalyzed aldol addition of propanal.

Troubleshooting_Workflow start Low Yield of this compound check_temp Was reaction temperature maintained at 0-5°C? start->check_temp check_catalyst Is the base catalyst fresh and at the correct concentration? check_temp->check_catalyst Yes adjust_temp Adjust cooling bath and monitor temperature closely. check_temp->adjust_temp No check_reactant Was the starting propanal pure? check_catalyst->check_reactant Yes prepare_catalyst Prepare fresh catalyst solution. check_catalyst->prepare_catalyst No check_time Was the reaction time optimized? check_reactant->check_time Yes distill_reactant Distill propanal before use. check_reactant->distill_reactant No increase_temp High byproduct formation. Maintain low temperature. check_time->increase_temp No, too long/hot optimize_time Monitor reaction by TLC to determine optimal time. check_time->optimize_time No, too short

References

Improving the yield of 2-Hydroxypropanal in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxypropanal (Lactaldehyde). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound can be synthesized through various chemical and biocatalytic methods. Common chemical routes include the reduction of methylglyoxal (B44143) and the Grignard reaction involving glyoxylic acid derivatives.[1] Biocatalytic routes often employ enzymes like oxidoreductases to convert precursors such as glycerol (B35011) or by using engineered microorganisms.

Q2: What are the key factors that influence the yield of this compound?

A2: The yield of this compound is sensitive to several factors, including:

  • Reaction Temperature: Maintaining optimal temperature is crucial as side reactions can occur at elevated temperatures.

  • Purity of Reactants and Solvents: Impurities can lead to unwanted side reactions and catalyst deactivation.

  • Stoichiometry of Reagents: The molar ratio of reactants must be carefully controlled to ensure complete conversion and minimize byproducts.

  • Choice of Catalyst: The type and concentration of the catalyst can significantly impact reaction rate and selectivity.

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields due to incomplete reaction or product degradation.

  • Exclusion of Water and Air: For certain reactions, such as those involving Grignard reagents, a dry and inert atmosphere is critical to prevent quenching of the reagent.[2]

Q3: What are the typical byproducts in the synthesis of this compound and how can they be minimized?

A3: Common byproducts can include over-oxidation or over-reduction products, as well as products from side reactions like dimerization or polymerization of the aldehyde. For instance, in the reduction of methylglyoxal, incomplete reduction can leave starting material, while over-reduction could potentially yield propylene (B89431) glycol. In Grignard reactions, side reactions such as enolization of the carbonyl starting material or Wurtz coupling can occur.[2] Minimizing byproducts can be achieved by carefully controlling reaction conditions such as temperature, using appropriate catalysts and solvents, and ensuring the purity of starting materials.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods depending on the impurities present. Common techniques include:

  • Distillation: If the byproducts have significantly different boiling points, distillation can be an effective purification method.

  • Column Chromatography: This technique is useful for separating the product from impurities with similar boiling points.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the reaction mixture.[3]

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Yield
Potential Cause Recommended Solution
Poor quality or inactive reagents. Ensure all reagents are of high purity and stored under appropriate conditions. For sensitive reagents like Grignard reagents, consider titrating them before use to determine the exact concentration.[2]
Presence of moisture or oxygen in the reaction. For moisture-sensitive reactions, use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect reaction temperature. Optimize the reaction temperature. Low temperatures may lead to slow or incomplete reactions, while high temperatures can cause product degradation or side reactions.
Suboptimal reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Inefficient stirring. Ensure the reaction mixture is stirred vigorously to ensure homogeneity, especially for heterogeneous reactions.
Catalyst deactivation. Use fresh catalyst and ensure that the reaction conditions are not causing it to degrade.
Product Impurity
Potential Cause Recommended Solution
Presence of unreacted starting materials. Optimize reaction time and stoichiometry to ensure complete conversion of starting materials.
Formation of side products. Adjust reaction conditions (temperature, solvent, catalyst) to disfavor the formation of byproducts. Refer to the specific experimental protocols for guidance.
Product degradation during workup. Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases, high temperatures) during the workup and purification steps.
Inefficient purification. Select the most appropriate purification method based on the properties of the product and impurities. Consider using a combination of techniques if necessary.

Quantitative Data Summary

The following tables summarize expected yields for different synthetic routes to this compound and related compounds under various conditions.

Table 1: Biocatalytic Synthesis of 3-Hydroxypropanal from Methanol and Ethanol

Enzyme SystemSubstratesTemperature (°C)pHReaction Time (h)Yield
DERATma and MDHLx0.8 M Methanol, 0.1 M Ethanol457.4816.3 mg/L

Note: This data is for 3-Hydroxypropanal, a structural isomer of this compound. The principles of biocatalytic synthesis and optimization are often transferable.

Table 2: Chemical Synthesis of 2-Hydroxy-5-methylpyrazine from Methylglyoxal

ReactionReactantsTemperature (°C)Reaction Time (h)Expected Yield (%)
Reuben G. Jones SynthesisMethylglyoxal, Alaninamide0-5 then RT12-2440-70

Note: This reaction uses Methylglyoxal, a common precursor for this compound synthesis, and demonstrates a typical yield range for a related condensation reaction.[4]

Experimental Protocols

Protocol 1: Chemical Synthesis via Reduction of Methylglyoxal (Representative Protocol)

This protocol is a general representation of the reduction of methylglyoxal to this compound. The specific reducing agent and conditions will influence the yield and should be optimized.

Materials:

  • Methylglyoxal (40% aqueous solution)

  • Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)

  • Solvent (e.g., Ethanol or Methanol)

  • Dilute acid (e.g., 1M HCl) for workup

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, dissolve methylglyoxal in the chosen solvent and cool the solution in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., NaBH₄ in the same solvent) to the cooled methylglyoxal solution using a dropping funnel, while stirring continuously. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly add dilute acid to quench the reaction and neutralize any excess reducing agent.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Simplified Pathway for this compound Synthesis from Methylglyoxal

Synthesis_Pathway Methylglyoxal Methylglyoxal Reduction Reduction (e.g., NaBH₄) Methylglyoxal->Reduction Hydroxypropanal This compound Reduction->Hydroxypropanal Desired Product Side_Products Side Products (e.g., Propylene Glycol) Reduction->Side_Products Over-reduction

Caption: Simplified pathway for this compound synthesis via reduction.

Key Parameter Relationships Influencing Yield

Parameter_Relationships Yield Yield Purity Purity Yield->Purity often inversely correlated Temperature Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity Concentration Concentration Concentration->Yield Catalyst Catalyst Activity Catalyst->Yield

Caption: Key parameter relationships influencing reaction yield and purity.

References

Technical Support Center: 2-Hydroxypropanal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Hydroxypropanal to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

A1: this compound, also known as lactaldehyde, is a reactive organic compound containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. This bifunctional nature makes it susceptible to self-condensation reactions, dimerization, and polymerization, leading to the formation of larger, often unwanted, molecules.[1] Aldehydes, in general, are known to undergo polymerization, and the presence of a hydroxyl group can further influence its reactivity.

Q2: What are the visible signs of this compound polymerization?

A2: The polymerization of this compound can manifest in several ways. Be vigilant for the following indicators:

  • Increased Viscosity: The sample may become noticeably thicker or more syrup-like.

  • Precipitate Formation: Solid particles or a solid mass may appear in the liquid.

  • Color Change: The solution might develop a yellow or brownish tint.

  • Cloudiness: The initially clear liquid may become turbid.

Q3: What are the primary factors that trigger the polymerization of this compound?

A3: Several factors can initiate or accelerate the polymerization process:

  • Temperature: Elevated temperatures generally increase reaction rates and can promote polymerization.[2][3] However, for some aldehydes, very low temperatures can also encourage the formation of trimers.[4]

  • Presence of Acids or Bases: Acidic or basic impurities can catalyze polymerization reactions.[4]

  • Exposure to Air (Oxygen): Oxygen can lead to oxidation, forming acidic impurities that in turn can catalyze polymerization.

  • Exposure to Light: UV light can provide the energy to initiate polymerization reactions.

  • Concentration: Higher concentrations of the aldehyde can increase the likelihood of intermolecular reactions.[3]

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound during storage, adhere to the following guidelines:

  • Temperature: Store in a cool, dark place. A refrigerated temperature of 2-8°C is generally recommended for similar reactive compounds.[5]

  • Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like nitrogen or argon can prevent oxidation.

  • Airtight Containers: Use well-sealed, airtight containers to prevent exposure to air and moisture.[6]

  • Light Protection: Store in amber-colored vials or in a dark cabinet to protect from light.[6]

  • Dilution: For extended storage, consider diluting the this compound to a 10% solution in a primary alcohol, such as ethanol. This can help form more stable hemiacetals.[4]

Q5: Are there any chemical inhibitors that can be added to prevent polymerization?

A5: Yes, the addition of inhibitors can significantly extend the shelf life of aldehydes. Common inhibitors for aldehydes include:

  • Hydroquinone: A widely used inhibitor for various aldehydes.[7]

  • Butylated Hydroxytoluene (BHT): An antioxidant that can prevent both oxidation and subsequent polymerization.[4]

  • Alkylhydroxylamines: These have been shown to be effective for unsaturated aldehydes in alcohol solutions, especially at elevated temperatures.[7]

The choice and concentration of an inhibitor should be carefully considered based on the specific application and downstream experimental requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased viscosity or solidification of the sample. Polymerization has occurred.1. If the material is still partially liquid, attempt to dissolve a small portion in a suitable solvent to assess usability for non-critical applications. 2. For critical experiments, it is recommended to use a fresh, unpolymerized lot of this compound. 3. Review your storage conditions against the recommended guidelines.
The sample has developed a yellow or brown color. Oxidation and/or polymerization.1. This indicates degradation. The material may contain significant impurities. 2. It is advisable to discard the material according to your institution's safety protocols. 3. Ensure future storage is under an inert atmosphere and protected from light.
Unexpected or inconsistent experimental results. Partial polymerization or degradation of this compound.1. Verify the purity of your this compound sample using an appropriate analytical technique (e.g., NMR, GC-MS). 2. If impurities are detected, consider purifying the material if possible, or obtain a new batch. 3. Always use a fresh sample or a sample that has been stored under optimal conditions for sensitive experiments.

Experimental Protocols

Protocol 1: Evaluation of Storage Conditions

This experiment is designed to determine the optimal storage temperature for this compound.

Methodology:

  • Aliquot 1 mL of fresh this compound into four separate, identical amber glass vials.

  • Blanket the headspace of each vial with nitrogen before sealing tightly.

  • Place one vial at each of the following temperatures: -20°C, 4°C, room temperature (approx. 25°C), and 40°C.

  • At weekly intervals for four weeks, take a small, equal-sized sample from each vial.

  • Analyze each sample for signs of polymerization by measuring its viscosity. Additionally, a spectroscopic method such as NMR can be used to quantify the remaining monomer.

  • Record the results and compare the stability of this compound at different temperatures.

Protocol 2: Testing the Efficacy of Polymerization Inhibitors

This protocol outlines a method to assess the effectiveness of different chemical inhibitors.

Methodology:

  • Prepare stock solutions of potential inhibitors (e.g., Hydroquinone, BHT) in a compatible solvent.

  • Add the inhibitors to separate, fresh aliquots of this compound to achieve the desired final concentrations (see table below for examples). Include a control sample with no inhibitor.

  • Store all samples under the same accelerated aging conditions (e.g., 40°C) in sealed, amber vials.

  • Monitor the samples daily for any visual signs of polymerization (e.g., increased viscosity, color change).

  • After a predetermined period (e.g., one week), analyze the samples using a suitable analytical method (e.g., GC-MS) to determine the extent of degradation and polymerization in each.

  • Compare the results to determine the most effective inhibitor and its optimal concentration.

Quantitative Data Summary

The following table provides illustrative data for the inhibitor efficacy experiment described above.

Inhibitor Concentration (ppm) Storage Temperature (°C) Observation after 1 Week % Monomer Remaining (Illustrative)
None (Control)040Significant increase in viscosity, slight yellowing65%
Hydroquinone10040Clear, slight increase in viscosity92%
Hydroquinone20040Clear, no change in viscosity98%
BHT10040Clear, slight increase in viscosity90%
BHT20040Clear, no change in viscosity96%

Diagrams

TroubleshootingWorkflow start Observe Issue with This compound check_visual Visual Inspection: - Increased Viscosity? - Color Change? - Solid Formation? start->check_visual check_results Inconsistent Experimental Results? start->check_results check_visual->check_results No polymerization Polymerization Likely Occurred check_visual->polymerization Yes degradation Degradation/Impurity Issue check_results->degradation Yes review_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? polymerization->review_storage verify_purity Verify Purity (e.g., NMR, GC-MS) degradation->verify_purity discard Discard and Use Fresh Stock review_storage->discard adjust_storage Adjust Storage Protocol review_storage->adjust_storage purify Purify or Use New Batch verify_purity->purify StorageLogic cluster_conditions Optimal Storage Conditions cluster_additives Optional Protective Measures Cool Cool Temperature (2-8 °C) Stable Stable Product Cool->Stable Dark Dark Environment (Amber Vials) Dark->Stable Inert Inert Atmosphere (Nitrogen/Argon) Inert->Stable Sealed Airtight Seal Sealed->Stable Inhibitor Add Inhibitor (e.g., Hydroquinone, BHT) Inhibitor->Stable Dilution Dilute in Alcohol (e.g., 10% in Ethanol) Dilution->Stable Compound This compound Compound->Cool Compound->Dark Compound->Inert Compound->Sealed Compound->Inhibitor Compound->Dilution

References

Technical Support Center: Troubleshooting Low Recovery of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 2-Hydroxypropanal. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges and improve recovery rates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during extraction?

Low recovery of this compound, also known as lactaldehyde, during extraction can stem from several factors related to its chemical nature. As a small, polar molecule containing both a hydroxyl and an aldehyde functional group, it presents unique challenges. The primary causes for low recovery include:

  • High water solubility: Due to its polar nature, this compound has a high affinity for the aqueous phase, making its extraction into less polar organic solvents inefficient.

  • Chemical degradation: Aldehydes are susceptible to oxidation, especially in the presence of air, which can convert this compound into the corresponding carboxylic acid (lactic acid). It can also be unstable under strongly acidic or basic conditions and at elevated temperatures.

  • Volatility: Although it is a solid at room temperature, its relatively low molecular weight might contribute to losses during solvent evaporation steps if not performed under controlled conditions.

  • Emulsion formation: During liquid-liquid extraction, the presence of polar functional groups can sometimes lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult and leading to loss of product in the emulsion layer.

Q2: I am observing a significant loss of my compound after the aqueous workup. What could be the cause and how can I mitigate this?

This is a common issue when extracting polar compounds like this compound. The primary reason is its high solubility in water.

Potential Cause: Your target compound is remaining in the aqueous layer and not partitioning efficiently into the organic solvent.

Solutions:

  • Salting-out effect: Add a saturated solution of an inorganic salt, such as sodium chloride (brine) or sodium sulfate (B86663), to the aqueous phase. This increases the polarity of the aqueous layer, thereby decreasing the solubility of this compound and promoting its transfer to the organic phase.

  • Use a more polar extraction solvent: Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may be more effective than less polar solvents like diethyl ether or hexane (B92381) for extracting this compound.

  • Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering compounds with moderate to high water solubility.

  • Back-extraction: If your compound of interest is in the organic phase and you suspect some is lost to the aqueous wash, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover some of the lost product.

Q3: My final product seems to have degraded. What are the likely degradation pathways for this compound and how can I prevent them?

This compound is susceptible to degradation, primarily through oxidation and reactions at extreme pH values or high temperatures.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (lactic acid), especially when exposed to atmospheric oxygen.

  • Acid/Base Catalyzed Reactions: Under strongly acidic or basic conditions, aldehydes can undergo various reactions, including aldol (B89426) condensation or decomposition.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. Studies on similar compounds suggest that decarbonylation is a possible thermal degradation pathway.[1]

Preventative Measures:

  • Work under an inert atmosphere: When possible, perform extractions and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Maintain neutral pH: Use mild aqueous solutions for washing, such as saturated sodium bicarbonate to neutralize acids and brine to reduce water content, avoiding strong acids or bases.

  • Control the temperature: Perform extractions at room temperature or below (e.g., using an ice bath). Avoid heating solutions containing this compound unless necessary and do so under controlled conditions. During solvent removal (e.g., with a rotary evaporator), use a low-temperature water bath.

Data Presentation: Solubility of this compound

SolventPolarity IndexExpected Solubility of this compoundRationale
Water 10.2HighThis compound is a small polar molecule with hydroxyl and carbonyl groups that can form strong hydrogen bonds with water.
Methanol 5.1HighMethanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, similar to water.
Ethanol (B145695) 4.3HighSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Ethyl Acetate 4.4ModerateEthyl acetate is a moderately polar solvent and can act as a hydrogen bond acceptor. Its solubility in water is about 8.3 g/100 mL.[2][3][4]
Dichloromethane 3.1Low to ModerateDichloromethane is a denser, moderately polar solvent but is aprotic and a weaker hydrogen bond acceptor.
Diethyl Ether 2.8LowDiethyl ether is a less polar solvent with limited ability to engage in strong hydrogen bonding. Its solubility in water is approximately 6.9 g/100 mL.[5][6]
Hexane 0.1Very LowHexane is a nonpolar solvent and will not effectively solvate the polar this compound.

Experimental Protocols

Optimized Liquid-Liquid Extraction Protocol for this compound

This protocol is designed to maximize the recovery of the polar this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Ethyl acetate (or another suitable polar organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing this compound to a separatory funnel.

  • Salting-Out: Add an equal volume of saturated sodium chloride (brine) solution to the separatory funnel. Mix gently.

  • First Extraction: Add a volume of ethyl acetate equal to the volume of the initial aqueous solution to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. A gentle rocking motion for 1-2 minutes is usually sufficient.

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction: Pour the collected aqueous layer back into the separatory funnel and repeat the extraction (steps 3-6) with a fresh portion of ethyl acetate.

  • Third Extraction (Optional but Recommended): For optimal recovery, perform a third extraction following the same procedure.

  • Combine Organic Layers: Combine all the ethyl acetate extracts in a single clean, dry Erlenmeyer flask.

  • Drying: Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator with a water bath temperature set no higher than 30-35°C to prevent thermal degradation of the product.

Quantification of this compound by HPLC (Adapted from methods for similar aldehydes)

This method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis.[7][8][9]

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidic acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Derivatization:

    • To a known volume of the sample and each standard solution, add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed in a warm water bath (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The product is the 2,4-dinitrophenylhydrazone of this compound.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the DNPH derivatives (e.g., 360 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the derivatized standards to create a calibration curve of peak area versus concentration.

    • Inject the derivatized sample.

    • Determine the concentration of the this compound derivative in the sample by comparing its peak area to the calibration curve.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and potential degradation pathways.

Troubleshooting_Workflow start Low Recovery of This compound check_solubility Issue: High Water Solubility? start->check_solubility check_degradation Issue: Potential Degradation? start->check_degradation check_emulsion Issue: Emulsion Formation? start->check_emulsion solubility_solutions Solutions: - Add salt (Salting-out) - Use more polar solvent (e.g., Ethyl Acetate) - Perform multiple extractions check_solubility->solubility_solutions Yes degradation_solutions Solutions: - Use inert atmosphere (N2 or Ar) - Maintain neutral pH - Keep temperature low check_degradation->degradation_solutions Yes emulsion_solutions Solutions: - Add brine to break emulsion - Centrifuge the mixture - Filter through Celite check_emulsion->emulsion_solutions Yes end Improved Recovery solubility_solutions->end degradation_solutions->end emulsion_solutions->end

Caption: Troubleshooting workflow for low recovery of this compound.

Degradation_Pathways hydroxypropanal This compound oxidized_product Lactic Acid (Carboxylic Acid) hydroxypropanal->oxidized_product Oxidation (e.g., air) degradation_product_1 Acetaldehyde hydroxypropanal->degradation_product_1 Thermal/pH-induced Degradation degradation_product_2 Other Degradation Products hydroxypropanal->degradation_product_2 Acid/Base Catalyzed Side Reactions

Caption: Potential degradation pathways of this compound.

References

Minimizing interference in the spectrophotometric assay of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric assay of 2-Hydroxypropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the spectrophotometric assay of this compound.

Issue: Unstable or Drifting Absorbance Readings

Question: My absorbance readings are fluctuating or steadily increasing/decreasing. What could be the cause and how can I fix it?

Answer:

Unstable or drifting absorbance readings can be frustrating and lead to inaccurate results. The most common causes fall into three categories: instrument-related, sample-related, or environmental.[1][2]

Possible Causes and Solutions:

Cause Solution
Instrument Not Warmed Up Allow the spectrophotometer's lamp to warm up for at least 15-30 minutes before taking measurements to ensure a stable light output.[1]
Sample Not Mixed Properly Ensure your sample is homogeneous. Gently invert the cuvette to mix before placing it in the instrument.[1]
Air Bubbles in Sample Air bubbles can scatter the light beam. Gently tap the cuvette to dislodge any bubbles. If they persist, prepare a new sample.[1]
Temperature Fluctuations Changes in sample temperature can affect reaction rates and solubility.[3] Ensure the instrument and samples are in a temperature-controlled environment.
Environmental Factors Vibrations from other equipment or drafts can affect the instrument's stability. Place the spectrophotometer on a sturdy, level surface away from such disturbances.[1]
Issue: High Background or Blank Absorbance

Question: My blank reading is very high, or my sample absorbance is outside the linear range of the instrument. What should I do?

Answer:

High absorbance readings can result from a variety of factors, including issues with the blank, the sample concentration, or the cuvette.

Possible Causes and Solutions:

Cause Solution
Incorrect Blanking The blank solution must be the same as the sample solvent or buffer. Blanking with water when your sample is in a buffer is a common source of error.[1]
Contaminated Reagents or Solvent Use high-purity solvents and fresh reagents. Contaminants may absorb at the same wavelength as your analyte.[2]
Dirty or Scratched Cuvette Ensure your cuvettes are clean and free from fingerprints, scratches, or condensation.[4] Use a matched pair of cuvettes for blank and sample measurements if possible.[1]
Sample Too Concentrated If the absorbance is outside the instrument's linear range (typically > 1.5 AU), dilute your sample with the appropriate buffer or solvent.[1]
Interfering Substances Components in your sample matrix may absorb at the analytical wavelength. Consider a matrix-matched blank or a method to remove the interference.
Issue: Poor Reproducibility or Inconsistent Results

Question: I am getting different results when I repeat the same experiment. What could be causing this lack of reproducibility?

Answer:

Poor reproducibility is a critical issue that can undermine the validity of your results. The key to resolving this is to systematically check for inconsistencies in your sample preparation and experimental procedure.

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Ensure that all samples and standards are prepared in the same manner, using calibrated pipettes and consistent dilutions. Sample preparation is a common source of error.[2]
Variable Reaction Times For colorimetric assays, the timing of reagent addition and measurement is crucial. Use a timer to ensure consistent incubation times for all samples.
Cuvette Orientation Place the cuvette in the holder in the same orientation for every measurement.[2]
Inhomogeneous Sample If your sample is a suspension or contains particulates, it may lead to inconsistent readings. Ensure the sample is well-mixed before each measurement.[2]
Instrument Calibration If you suspect an instrument issue, check its calibration according to the manufacturer's guidelines. Some instruments may require periodic recalibration by an engineer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common chemical interferences in the spectrophotometric assay of aldehydes like this compound?

A1: Several classes of compounds can interfere with aldehyde assays. The nature and extent of interference depend on the specific method used.

  • Other Aldehydes and Ketones: Many colorimetric assays for aldehydes are not entirely specific and can react with other aldehydes and ketones present in the sample, leading to an overestimation of the target analyte.[5][6][7]

  • Oxidizing and Reducing Agents: These can interfere with colorimetric reactions by altering the chromophore or the derivatizing agent.

  • Compounds that Absorb at the Same Wavelength: If your sample matrix contains compounds that absorb light at the analytical wavelength, this will lead to spectral interference.[8][9]

  • Phenols and Alcohols: In some methods, such as the chromotropic acid method for formaldehyde, phenols, and alcohols can inhibit the reaction, causing a negative bias.[10]

Q2: How can I correct for matrix effects and spectral overlap from interfering compounds?

A2: Several methods can be employed to mitigate interference from the sample matrix.

  • Matrix-Matched Calibration: Prepare your calibration standards in a solution that has the same composition as your sample matrix, but without the analyte. This helps to compensate for background absorbance.

  • Standard Addition: This method can be effective when the matrix composition is complex or unknown. It involves adding known amounts of the analyte to the sample and extrapolating to find the original concentration.

  • Background Correction Methods: Many modern spectrophotometers have built-in background correction features, such as using a deuterium (B1214612) lamp for continuum source correction.[11]

  • Derivative Spectrophotometry: By calculating the first or second derivative of the absorption spectrum, it is possible to resolve overlapping spectral bands and eliminate background signals.[12]

  • Dual-Wavelength Measurement: Measuring the absorbance at two different wavelengths can help to correct for some types of interference. For instance, in the DNPH method for aldehydes, the ratio of absorbances at 360 nm and 300 nm can be used to identify and potentially correct for interferences.[5][13]

  • Sample Cleanup: If possible, use a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances before analysis.

Q3: What is the optimal absorbance range for accurate measurements?

A3: For most spectrophotometers, the optimal absorbance range for accurate and linear measurements is between 0.1 and 1.0 AU.[1] Readings above 1.5 AU are often outside the instrument's linear range and should be addressed by diluting the sample.[1]

Experimental Protocols

Protocol: Quantification of Aldehydes using the 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Method

This protocol provides a general procedure for the colorimetric quantification of aldehydes. It may need to be optimized for this compound.

1. Reagent Preparation:

  • DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile (B52724) or a solution of hydrochloric acid). The exact concentration and solvent will depend on the specific application.
  • Aldehyde Standards: Prepare a stock solution of this compound of a known concentration in the same solvent used for your samples. Create a series of dilutions to generate a calibration curve.

2. Sample Preparation:

  • Prepare your unknown samples by dissolving or diluting them in the appropriate solvent. If necessary, perform a sample cleanup step to remove interfering compounds.

3. Derivatization Reaction:

  • To a known volume of each standard and unknown sample, add a specific volume of the DNPH reagent.
  • Allow the reaction to proceed for a defined period at a controlled temperature. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is colored.[10]

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 2,4-dinitrophenylhydrazone derivative of this compound. This will need to be determined experimentally but is often in the range of 360 nm.
  • Use the solvent/reagent mixture as a blank to zero the instrument.
  • Measure the absorbance of each standard and unknown sample.

5. Data Analysis:

  • Plot a calibration curve of absorbance versus the concentration of the this compound standards.
  • Use the equation of the line from the calibration curve to determine the concentration of this compound in your unknown samples.

Visualizations

Experimental_Workflow_DNPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagent_Prep Reagent Preparation (DNPH, Standards) Derivatization Derivatization (Mix Sample/Standard + DNPH) Reagent_Prep->Derivatization Sample_Prep Sample Preparation (Dilution, Cleanup) Sample_Prep->Derivatization Incubation Incubation (Controlled Time & Temp) Derivatization->Incubation Blank Blank Spectrophotometer Incubation->Blank Measure_Abs Measure Absorbance (Standards & Samples) Blank->Measure_Abs Cal_Curve Plot Calibration Curve Measure_Abs->Cal_Curve Calc_Conc Calculate Concentration Cal_Curve->Calc_Conc

Caption: Workflow for the DNPH spectrophotometric assay of aldehydes.

Troubleshooting_Interference Start Inaccurate Results (Suspected Interference) Check_Blank Is Blank Absorbance High? Start->Check_Blank Check_Spectrum Scan Full Spectrum of Sample Check_Blank->Check_Spectrum No Sol_Blank Use Matrix-Matched Blank or High-Purity Solvents Check_Blank->Sol_Blank Yes Spectral_Overlap Is there Spectral Overlap? Check_Spectrum->Spectral_Overlap Matrix_Effects Suspect Matrix Effects? Spectral_Overlap->Matrix_Effects No Sol_Overlap Use Derivative Spectrophotometry or Dual-Wavelength Method Spectral_Overlap->Sol_Overlap Yes Sol_Matrix Use Standard Addition or Sample Cleanup (SPE) Matrix_Effects->Sol_Matrix Yes Re_evaluate Re-evaluate Results Matrix_Effects->Re_evaluate No Sol_Blank->Re_evaluate Sol_Overlap->Re_evaluate Sol_Matrix->Re_evaluate

Caption: Logical workflow for troubleshooting interference in spectrophotometric assays.

References

Technical Support Center: Derivatization of 2-Hydroxypropanal with MSTFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the derivatization reaction of 2-Hydroxypropanal and similar hydroxyaldehydes with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (methoximation followed by silylation) recommended for this compound?

A1: this compound contains both an aldehyde and a hydroxyl group. A direct, single-step silylation with MSTFA can lead to the formation of multiple derivatives and unwanted side products due to the reactivity of the aldehyde group and its potential to undergo enolization.[1][2] A two-step approach is optimal. The first step, methoximation, converts the aldehyde group into a stable methoxime derivative.[3][4][5] This prevents isomerization and the formation of multiple silylated derivatives.[3][4] The subsequent silylation step with MSTFA then specifically targets the hydroxyl group, resulting in a single, stable product for GC-MS analysis.[5]

Q2: What are the common causes of incomplete derivatization?

A2: Incomplete derivatization can be caused by several factors:

  • Presence of moisture: Silylating reagents like MSTFA are highly sensitive to moisture. Water in the sample or solvents will react with the reagent, reducing its effectiveness.[6] It is crucial to use anhydrous solvents and thoroughly dry the sample before adding the derivatization reagents.[3]

  • Insufficient reagent: An excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a two-to-one molar ratio of MSTFA to active hydrogens.[7]

  • Suboptimal reaction time or temperature: Derivatization reactions require specific temperatures and durations to proceed to completion. These parameters often need to be optimized for the specific analyte.[7]

  • Improper sample pH: The pH of the sample can influence the reactivity of the functional groups. While not always necessary, adjusting the pH might be required for complex matrices.[8]

Q3: I am observing multiple peaks in my chromatogram for a single analyte. What could be the cause?

A3: The presence of multiple peaks for this compound after derivatization can be attributed to several factors:

  • Artifact formation: Direct reaction of the aldehyde group with MSTFA can lead to the formation of enol-TMS ethers or other adducts, resulting in multiple chromatographic peaks.[9][10] This is the primary reason for recommending a preceding methoximation step.

  • Incomplete silylation: If the silylation of the hydroxyl group is incomplete, both the partially and fully derivatized forms of the analyte will be present, leading to separate peaks.

  • Isomerization: Aldehydes can exist in equilibrium with their enol tautomers, which can be derivatized to form different products.[1] Methoximation helps to "lock" the carbonyl group and prevent this.[4]

  • Contamination: Contaminants in the sample, solvents, or from the glassware can also be derivatized and appear as extra peaks.

Q4: Can I use a catalyst with MSTFA for the derivatization of this compound?

A4: Yes, a catalyst can be used to enhance the silylating power of MSTFA, especially for hindered hydroxyl groups. Trimethylchlorosilane (TMCS) is a commonly used catalyst, often added at a concentration of 1% to the MSTFA reagent.[1][8] For many applications, MSTFA alone is sufficient, but for difficult-to-derivatize compounds, the addition of a catalyst can improve reaction efficiency.

Q5: How stable are the TMS derivatives of this compound?

A5: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. It is generally recommended to analyze the derivatized samples as soon as possible after preparation.[11] If storage is necessary, it should be in a tightly sealed vial under anhydrous conditions to minimize exposure to moisture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound with MSTFA.

Problem Potential Cause Recommended Solution
Low or no product peak Presence of moisture in the sample or reagents.Ensure the sample is completely dry before derivatization. Use anhydrous solvents and fresh, properly stored MSTFA. Consider drying glassware in an oven before use.[6]
Insufficient reaction time or temperature.Optimize the reaction conditions. For the methoximation step, try 60-90 minutes at 30-37°C.[4][12] For the silylation step, a common starting point is 30-60 minutes at 30-70°C.[8][12]
Reagent degradation.Use fresh MSTFA. Store the reagent under an inert atmosphere and protect it from moisture.
Multiple peaks for the analyte Artifact formation from direct silylation of the aldehyde.Implement a two-step derivatization protocol with methoximation prior to silylation.[2]
Incomplete derivatization.Increase the amount of MSTFA, extend the reaction time, or increase the temperature. Consider adding a catalyst like 1% TMCS.[1][8]
Presence of isomers.The methoximation step should prevent the formation of multiple isomers. Ensure this step is complete.[4]
Broad or tailing peaks Interaction of underivatized analyte with the GC column.This is a strong indicator of incomplete derivatization. Review and optimize your derivatization protocol.[13]
Active sites on the GC column or liner.Use a deactivated GC inlet liner and a column suitable for the analysis of silylated compounds.[7]
Discrepancies in quantitative results Inconsistent derivatization across samples.Ensure precise and consistent addition of reagents and adherence to reaction times and temperatures for all samples and standards. Automated derivatization systems can improve reproducibility.[5]
Derivative instability.Analyze samples as soon as possible after derivatization. If storing, ensure anhydrous conditions.[11]

Experimental Protocols

The following is a generalized two-step protocol for the derivatization of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Protocol: Two-Step Methoximation and Silylation

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[3]

  • Step 1: Methoximation

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.

    • Cap the vial tightly and vortex to ensure complete dissolution and mixing.

    • Incubate the vial at 30-37°C for 60-90 minutes.[4][12]

  • Step 2: Silylation

    • Cool the vial to room temperature.

    • Add 80-100 µL of MSTFA (with or without 1% TMCS) to the vial.[5][14]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 30-70°C for 30-60 minutes.[8][12]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Table of Recommended Derivatization Conditions (General)

ParameterMethoximationSilylation
Reagent Methoxyamine HCl in PyridineMSTFA (or MSTFA + 1% TMCS)
Temperature 30 - 37 °C[4][12]30 - 70 °C[8][12]
Time 60 - 90 min[4][12]30 - 60 min[8][12]
Solvent Pyridine[5]Pyridine or Acetonitrile[15]

Visualizations

The following diagrams illustrate the recommended experimental workflow and the logical relationship of the two-step derivatization process.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry Sample (Nitrogen Stream or Lyophilization) Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 30-37°C, 60-90 min DrySample->Methoximation Silylation Step 2: Silylation (MSTFA +/- 1% TMCS) 30-70°C, 30-60 min Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for the two-step derivatization of this compound.

LogicalRelationship Analyte This compound (Aldehyde + Hydroxyl) Step1 Methoximation (Protects Aldehyde) Analyte->Step1 Intermediate Methoxime Derivative (Stable Carbonyl) Step1->Intermediate Step2 Silylation (Derivatizes Hydroxyl) Intermediate->Step2 FinalProduct TMS-Methoxime Derivative (Single, Stable Product) Step2->FinalProduct

Caption: Logical flow of the two-step derivatization reaction.

References

Enhancing the Stability of 2-Hydroxypropanal Standards for Calibration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Hydroxypropanal (also known as lactaldehyde) standards for calibration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, or lactaldehyde, is a reactive alpha-hydroxy aldehyde. Its structure, containing both an aldehyde and a hydroxyl group, makes it susceptible to degradation. In solution, it can exist in equilibrium with its cyclic hemiacetal and dimeric forms, which can affect the concentration of the active monomeric form and impact the accuracy of calibration curves.[1] Aldehydes, in general, are prone to oxidation and polymerization.[2]

Q2: What are the primary factors that affect the stability of this compound standards?

A2: The stability of this compound standards is primarily influenced by:

  • pH: Acidic or basic conditions can catalyze degradation reactions such as hydrolysis and oxidation.[3][4] For similar compounds, neutral or near-neutral pH conditions have been found to be more stable.[5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][7] Therefore, proper storage at cool temperatures is crucial.

  • Solvent: The choice of solvent can impact stability. Aqueous solutions may facilitate hydrolysis and dimerization.

  • Exposure to Oxygen: As an aldehyde, this compound is susceptible to oxidation. Exposure to air should be minimized.

  • Exposure to Light: Light can provide the energy to initiate degradation reactions.[5]

Q3: How should this compound standards be stored to maximize stability?

A3: To maximize the stability of this compound standards, the following storage conditions are recommended:

  • Temperature: Store stock solutions and calibration standards at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[8]

  • Inert Atmosphere: For long-term storage, it is advisable to store the standard under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Light Protection: Store standards in amber vials or in the dark to protect them from light-induced degradation.[5]

  • Container: Use tightly sealed containers to prevent evaporation and exposure to atmospheric oxygen and moisture.[9] For volatile standards, minimize headspace in the container.[10]

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are believed to be:

  • Dimerization/Polymerization: Like many aldehydes, this compound can form dimers and potentially higher-order polymers. In solution, it exists in equilibrium with its dimeric forms.[1]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (lactic acid).

  • Dehydration: Although less common under typical storage conditions, dehydration could potentially occur.

This compound (Monomer) This compound (Monomer) Cyclic Hemiacetal Cyclic Hemiacetal This compound (Monomer)->Cyclic Hemiacetal Intramolecular Cyclization Dimer Dimer This compound (Monomer)->Dimer Dimerization Lactic Acid (Oxidation Product) Lactic Acid (Oxidation Product) This compound (Monomer)->Lactic Acid (Oxidation Product) Oxidation Other Degradation Products Other Degradation Products This compound (Monomer)->Other Degradation Products e.g., Polymerization Cyclic Hemiacetal->this compound (Monomer) Ring Opening Dimer->this compound (Monomer) Dissociation

Figure 1. Potential degradation pathways of this compound in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound calibration standards.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent calibration curve (poor linearity) 1. Degradation of standards, especially low-concentration standards. 2. Inaccurate dilutions. 3. Adsorption of the analyte to container surfaces.1. Prepare fresh calibration standards daily from a recently prepared stock solution. 2. Use calibrated pipettes and Class A volumetric flasks. Perform serial dilutions carefully. 3. Consider using silanized glass vials or polypropylene (B1209903) tubes.
Decreasing peak area over time in a sequence 1. Instability of the standard in the autosampler. 2. Evaporation of solvent from the vial.1. Use a cooled autosampler if available. 2. Prepare fresh standards for long analytical runs. 3. Use appropriate vial caps (B75204) and septa to minimize evaporation.
Appearance of unknown peaks in the chromatogram 1. Formation of degradation products. 2. Contamination of the solvent or glassware.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Use high-purity solvents and thoroughly clean all glassware.
High background noise or baseline drift 1. Contaminated mobile phase or column. 2. Detector issues.1. Prepare fresh mobile phase and flush the HPLC system. 2. If the problem persists, clean or replace the column. 3. Check the detector lamp and ensure the system is properly equilibrated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Calibration Standards

Objective: To prepare a stock solution and a series of calibration standards of this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., HPLC-grade water, acetonitrile, or a mixture as determined by your analytical method)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh a suitable amount of high-purity this compound.

    • Quantitatively transfer the weighed compound to a volumetric flask of appropriate size.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent.

    • Cap the flask and mix thoroughly by inverting it several times.

    • Transfer the stock solution to an amber glass vial and store it at -20°C.

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the solvent.

    • Repeat this process to create a range of concentrations suitable for your analytical method.

    • Prepare fresh working standards daily.

cluster_0 Stock Solution Preparation cluster_1 Calibration Standard Preparation Weigh Weigh this compound Dissolve Dissolve in Solvent Weigh->Dissolve To_Volume_Stock Bring to Volume in Volumetric Flask Dissolve->To_Volume_Stock Store_Stock Store at -20°C in Amber Vial To_Volume_Stock->Store_Stock Dilute_1 Prepare Intermediate Standard Store_Stock->Dilute_1 Daily Use Dilute_2 Prepare Working Standards (Serial Dilution) Dilute_1->Dilute_2 Use_Fresh Use Freshly Prepared Dilute_2->Use_Fresh

Figure 2. Workflow for the preparation of this compound standards.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 100 µg/mL)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or water bath

  • UV lamp

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at 60°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to UV light for a specified time.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC method.

    • Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of this compound.

G cluster_stress Stress Conditions Stock_Solution This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photolytic (UV Light) Stock_Solution->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products Assess Stability Analysis->Results

References

Technical Support Center: Analysis of 2-Hydroxypropanal by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other challenges associated with the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-hydroxypropanal.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, particularly those related to matrix effects.

Question: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

Answer:

A weak or absent signal for this compound is a common issue, often stemming from its inherent chemical properties and interactions with the sample matrix. Key factors include:

  • Poor Ionization Efficiency: this compound is a small, polar molecule that may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Ion Suppression: Co-eluting matrix components, such as phospholipids, salts, and other endogenous molecules, can compete for ionization in the MS source, leading to a suppressed signal for the analyte of interest.[1]

  • Analyte Volatility: As a small aldehyde, this compound may be volatile, leading to sample loss during preparation steps like solvent evaporation.[2]

  • Analyte Instability: Aldehydes can be reactive and may degrade or participate in side reactions during sample storage or preparation.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while effectively recovering this compound.

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances. Use cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. The choice of solvent is critical to ensure this compound partitions into the desired phase.

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup. The selection of the sorbent material should be based on the polarity of this compound.

  • Implement Chemical Derivatization: This is a highly effective strategy for small aldehydes. Derivatization can significantly improve chromatographic retention, ionization efficiency, and detection sensitivity.[2][3][4] Common derivatizing agents for aldehydes include:

    • 2,4-Dinitrophenylhydrazine (B122626) (DNPH): Reacts with the carbonyl group to form a stable hydrazone that can be readily detected by LC-MS, often in negative ion mode.[5][6][7][8]

    • Dansyl Hydrazine (DH): Forms a highly fluorescent and easily ionizable derivative, enhancing sensitivity.[4][9]

  • Optimize Chromatographic Conditions:

    • Ensure that this compound (or its derivative) is well-separated from the region where most matrix components elute.

    • Adjusting the mobile phase composition and gradient can improve separation and minimize co-elution with interfering substances.

  • Utilize an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects and variations in sample preparation. If a SIL standard is unavailable, a structurally similar compound can be used as an alternative.

Question: My results show poor reproducibility and accuracy. How can I address this?

Answer:

Poor reproducibility and accuracy in quantitative LC-MS/MS analysis are often symptomatic of unaddressed matrix effects.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects: A post-extraction addition experiment can be performed to quantify the extent of ion suppression or enhancement. This involves comparing the analyte response in a neat solution to its response in a spiked, extracted blank matrix.

  • Improve Sample Cleanup: If significant matrix effects are detected, a more rigorous sample preparation method is necessary. Consider switching from protein precipitation to a more selective technique like SPE or LLE.

  • Employ Matrix-Matched Calibrants: Prepare calibration standards in an extracted blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization. However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in a complex biological matrix like plasma?

A1: While there is no single "best" technique for all applications, a combination of protein precipitation followed by a more selective cleanup method like Solid-Phase Extraction (SPE) is often effective. For a small, polar molecule like this compound, derivatization with an agent such as DNPH or Dansyl Hydrazine prior to SPE can yield excellent results by increasing the analyte's retention on the SPE sorbent and improving its chromatographic behavior.[2][10]

Q2: Why is chemical derivatization recommended for this compound?

A2: Chemical derivatization is highly recommended for several reasons:

  • Improved Ionization: It introduces a chemical moiety that is readily ionizable, significantly boosting the MS signal.[4]

  • Enhanced Chromatographic Retention: this compound is highly polar and may have poor retention on standard reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and separation.[9]

  • Increased Specificity: Derivatization allows for the use of specific MS/MS transitions for the derivative, which can reduce background noise and improve the selectivity of the assay.

Q3: Which derivatization agent should I choose for this compound?

A3: The choice of derivatization agent depends on the specifics of your LC-MS/MS system and the desired sensitivity.

  • 2,4-Dinitrophenylhydrazine (DNPH): A widely used and reliable reagent that forms stable derivatives. These are often analyzed in negative ion mode.[5][11]

  • Dansyl Hydrazine: Offers the advantage of creating a derivative with a permanent positive charge (if the tertiary amine is protonated), which is beneficial for positive mode ESI and can lead to very high sensitivity.[9]

  • Other reagents like Girard's reagents (T or P) also introduce a permanent positive charge and are effective for aldehyde analysis.[4]

Q4: How can I minimize the loss of this compound during sample preparation, especially during solvent evaporation steps?

A4: Given its potential volatility, care must be taken during any step that involves solvent removal.

  • Gentle Evaporation: Use a nitrogen evaporator at a low temperature to gently remove the solvent.[1] Avoid high temperatures, which can lead to the loss of volatile analytes.

  • Derivatization First: Performing derivatization early in the sample preparation workflow can convert the volatile this compound into a larger, less volatile derivative, which is more stable during subsequent extraction and evaporation steps.

  • Solvent Choice: During LLE, choose a solvent with a higher boiling point if feasible, and ensure that the extraction conditions do not require heating.

Quantitative Data Summary

Derivatization AgentAnalyte(s)MatrixLLOQ (Lower Limit of Quantification)Reference
Dansyl Hydrazine MalondialdehydeUrine5.63 nM (0.405 ng/mL)[9][12]
MalondialdehydeSerum5.68 nM (0.409 ng/mL)[9][12]
DNPH Various Aldehydes & KetonesStandard Solution4 ng/mL[13]
D-cysteine Eight AldehydesBeverages0.7-6.0 µg/L[14]

Experimental Protocols

Protocol 1: Derivatization of this compound with DNPH

This protocol is adapted from established methods for the derivatization of small aldehydes.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • Prepare a DNPH solution by dissolving 2,4-dinitrophenylhydrazine in acetonitrile with a small amount of strong acid (e.g., sulfuric acid) as a catalyst.

    • To the supernatant from step 1, add 50 µL of the DNPH solution.

    • Vortex and incubate the mixture at room temperature for 1 hour, protected from light.

  • Extraction of the Derivative:

    • After incubation, the DNPH-derivatized this compound can be extracted using a suitable SPE cartridge (e.g., C18).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the derivative with an appropriate solvent (e.g., acetonitrile or methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at low heat.[1]

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with Dansyl Hydrazine

This protocol is based on methods for derivatizing carbonyl compounds for high-sensitivity analysis.

  • Sample Preparation:

    • Follow the same protein precipitation procedure as in Protocol 1.

  • Derivatization Reaction:

    • Prepare a Dansyl Hydrazine solution in acetonitrile.

    • To the supernatant, add 50 µL of the Dansyl Hydrazine solution and a small volume of an acidic catalyst (e.g., formic acid).

    • Vortex and incubate at 40-60°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Extraction and Final Preparation:

    • The extraction and final preparation steps are similar to those in Protocol 1. The Dansyl Hydrazine derivative is more hydrophobic than the DNPH derivative, which may influence the choice of SPE sorbent and elution solvents.

Visualizations

Workflow_Matrix_Effects cluster_prep Sample Preparation & Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_outcome Desired Outcome Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction / Cleanup (PPT, LLE, or SPE) Sample->Extraction Derivatization Optional but Recommended: Chemical Derivatization Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS WeakSignal Weak or No Signal? LCMS->WeakSignal Evaluate Results PoorRepro Poor Reproducibility? LCMS->PoorRepro Evaluate Results OptimizePrep Optimize Sample Prep (e.g., use SPE) WeakSignal->OptimizePrep Solution AddDeriv Implement Derivatization WeakSignal->AddDeriv Solution UseIS Use Internal Standard (Stable Isotope Labeled) PoorRepro->UseIS Solution MatrixMatch Use Matrix-Matched Calibrants PoorRepro->MatrixMatch Solution RobustMethod Robust & Reliable Method OptimizePrep->RobustMethod AddDeriv->RobustMethod UseIS->RobustMethod MatrixMatch->RobustMethod

Caption: Troubleshooting workflow for overcoming matrix effects in LC-MS/MS.

Derivatization_Workflow cluster_main Derivatization of this compound Start Sample Supernatant (after Protein Precipitation) AddReagent Add Derivatization Reagent (e.g., DNPH or Dansyl Hydrazine) + Catalyst Start->AddReagent Incubate Incubate (Time and Temperature Dependent) AddReagent->Incubate Product Formation of Stable Derivative (Hydrazone) Incubate->Product Cleanup SPE Cleanup (e.g., C18 Cartridge) Product->Cleanup Evap Evaporate & Reconstitute Cleanup->Evap Analysis Inject into LC-MS/MS Evap->Analysis

Caption: General workflow for the chemical derivatization of this compound.

References

Technical Support Center: Method Development for Separating 2-Hydroxypropanal from Interfering Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of 2-hydroxypropanal from complex mixtures containing other aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

A1: The primary challenges in analyzing this compound stem from its bifunctional nature, containing both a reactive aldehyde group and a polar hydroxyl group. This leads to several analytical hurdles:

  • Low Volatility: The hydroxyl group increases the polarity and reduces the volatility of the molecule, making direct analysis by Gas Chromatography (GC) difficult.

  • Thermal Instability: At the high temperatures typically used in GC injectors, this compound can be prone to degradation.

  • Chromatographic Issues: The polar nature of the molecule can lead to poor peak shapes (tailing) in both GC and High-Performance Liquid Chromatography (HPLC) due to interactions with active sites in the analytical system.[1]

  • Co-elution with Interfering Aldehydes: Separating this compound from structurally similar aldehydes, especially in complex matrices, can be challenging.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Yes, derivatization is highly recommended for the robust and reproducible analysis of this compound, particularly for GC-MS methods. Derivatization addresses the challenges mentioned in Q1 by:

  • Increasing Volatility and Thermal Stability: Silylation, for example, replaces the active hydrogens on both the hydroxyl and aldehyde (enol form) groups with non-polar trimethylsilyl (B98337) (TMS) groups, making the molecule more suitable for GC analysis.[2][3]

  • Improving Chromatographic Peak Shape: By reducing the polarity, derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[1]

  • Enhancing Detection: For HPLC-UV analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) attaches a chromophore to the aldehyde, significantly increasing its detectability.

Q3: What are the recommended analytical techniques for separating this compound from other aldehydes?

A3: The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both typically requiring a prior derivatization step.

  • HPLC with UV Detection: This method, following derivatization with an agent like DNPH, is robust for quantifying aldehydes. The resulting hydrazones are stable and exhibit strong UV absorbance, allowing for sensitive detection.

  • GC-MS: After derivatization (e.g., silylation), GC-MS offers high separation efficiency and provides structural information from the mass spectra, which aids in confident identification and quantification.

Troubleshooting Guides

HPLC-DNPH Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Peak for this compound-DNPH Derivative Incomplete derivatization reaction.- Ensure the DNPH reagent is not degraded and is in excess. - Optimize reaction pH; the reaction is acid-catalyzed. - Increase reaction time or temperature as needed.
Degradation of the DNPH derivative.- Protect samples from light, as hydrazones can be light-sensitive. - Analyze samples as soon as possible after derivatization.
Co-elution with Other Aldehyde-DNPH Derivatives Insufficient chromatographic resolution.- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Consider a different stationary phase. A column with a different selectivity may resolve the interfering peaks.
Multiple Peaks for a Single Aldehyde Standard Formation of syn/anti isomers of the DNPH derivative.This is a known phenomenon and often the two isomer peaks can be summed for quantification. If separation is desired, chromatographic conditions may need to be adjusted.
High Background or Baseline Noise Contaminated DNPH reagent or solvents.- Use high-purity solvents and reagents. - Prepare fresh DNPH solution. Formaldehyde is a common contaminant in DNPH reagents.
GC-MS Silylation Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing for Silylated this compound Incomplete silylation.- Ensure the sample is completely dry, as moisture will consume the silylation reagent.[4] - Use a catalyst (e.g., 1% TMCS in BSTFA) to enhance the reactivity of the reagent. - Increase the reaction temperature and/or time.
Active sites in the GC system (inlet liner, column).- Use a deactivated inlet liner.[1] - Trim the front end of the GC column to remove accumulated non-volatile residues.[1]
Split Peaks Improper injection technique or solvent-stationary phase mismatch.- Ensure a smooth and rapid injection. - Use a solvent that is compatible with the polarity of the GC column's stationary phase.[1]
Column installation issues.- Ensure the column is cut cleanly and installed at the correct depth in the inlet.
Low Response or No Peak Hydrolysis of the silylated derivative.- Tightly seal vials and avoid any exposure to moisture before analysis.[4]
Adsorption in the GC system.- Ensure all components of the flow path are properly deactivated.
Unusual or Unexpected Mass Fragments Incomplete derivatization leading to fragmentation of the native molecule.- Confirm complete derivatization by analyzing the sample at different reaction times.
Co-eluting impurities.- Check the purity of standards and reagents. - Optimize the GC temperature program for better separation.

Data Presentation

Table 1: HPLC-DNPH Method Performance for Aldehyde Analysis

ParameterFormaldehydeAcetaldehyde3-Hydroxybutyraldehyde
Detection Limit (µg/L) 4.35.216.1
Quantification Limit (µg/L) 14.317.353.7
Linearity (R²) >0.999>0.999>0.999
Reproducibility (RSD%) <5%<5%<5%

Data for 3-hydroxybutyraldehyde, a structural isomer of this compound, is presented as a reference.

Table 2: GC-MS Silylation Method Performance for Hydroxylated Compounds

ParameterHydroxylated Fatty Acids
Limit of Detection (LOD) Analyte dependent, typically in the low µg/L range.
Limit of Quantification (LOQ) Analyte dependent, typically in the mid to high µg/L range.[5]
Precision (%RSD) Generally <15%[5]
Accuracy (% Recovery) Typically within 80-120%

Experimental Protocols

Protocol 1: HPLC Analysis of this compound via DNPH Derivatization

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724), acidified with a small amount of concentrated phosphoric acid (e.g., 0.05% v/v).

2. Derivatization Procedure:

  • To your aqueous sample containing this compound, add an excess of the DNPH reagent.
  • Allow the reaction to proceed at room temperature for at least one hour, protected from light. For some hydroxyaldehydes, gentle heating (e.g., 55°C) may be required to ensure complete reaction.
  • The resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system after filtration.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more hydrophobic derivatives.
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at 360 nm.

Protocol 2: GC-MS Analysis of this compound via Silylation

1. Sample Preparation:

  • The sample containing this compound must be completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen. The presence of water will interfere with the silylation reaction.[4]

2. Derivatization Procedure (Two-Step Methoximation and Silylation):

  • Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Heat at a controlled temperature (e.g., 37°C) for 90 minutes. This step protects the aldehyde group and prevents the formation of multiple derivatives.[6]
  • Silylation: After cooling, add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. Heat the mixture (e.g., at 37°C or 70°C) for 30-60 minutes.[6] This will derivatize the hydroxyl group.

3. GC-MS Conditions:

  • GC Column: A low to mid-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analytes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized this compound.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (containing this compound) Reaction Reaction Vial (Room Temp, 1 hr) Sample->Reaction DNPH_reagent DNPH Reagent (in Acetonitrile) DNPH_reagent->Reaction Filter Filter Sample (0.45 µm) Reaction->Filter Derivatized Sample HPLC HPLC-UV (C18 Column, 360 nm) Filter->HPLC Data Data Acquisition & Quantification HPLC->Data Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Dry Sample (Nitrogen Stream) Sample->Dry Methoximation Methoximation (MeOx in Pyridine, 37°C) Dry->Methoximation Silylation Silylation (MSTFA, 70°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Derivatized Sample Data Data Acquisition & Spectral Analysis GCMS->Data Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_response Response Issues Start Problem with Aldehyde Analysis Peak_Tailing Peak Tailing Start->Peak_Tailing Split_Peaks Split Peaks Start->Split_Peaks Low_Response Low/No Response Start->Low_Response CoElution Co-elution Start->CoElution C1 Incomplete Derivatization or Active Sites Peak_Tailing->C1 Check for C2 Improper Injection or Column Issues Split_Peaks->C2 Check for C3 Derivative Instability or Sample Loss Low_Response->C3 Check for C4 Chromatographic Conditions CoElution->C4 Optimize

References

Improving the resolution of 2-Hydroxypropanal enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Hydroxypropanal enantiomers. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to aid in method development and optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor or No Resolution of this compound Enantiomers

Question: Why am I not observing any separation between the two enantiomer peaks of this compound?

Answer: Achieving baseline separation for small, polar molecules like this compound can be challenging. Several factors could be contributing to the lack of resolution:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereoselectivity for this compound. For small, polar analytes capable of hydrogen bonding, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often a good starting point.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity. In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar solvent (e.g., n-hexane, heptane) significantly influence the separation.[2]

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to the flow rate. A lower flow rate often enhances resolution by allowing more time for the analyte to interact with the CSP.[1]

  • Temperature Effects: Temperature can have a significant and sometimes unpredictable impact on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[1]

Issue 2: Peak Tailing

Question: My this compound peaks are exhibiting significant tailing. What is the cause, and how can I rectify it?

Answer: Peak tailing can compromise resolution and lead to inaccurate quantification. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanols on silica-based CSPs can cause tailing.

  • Inappropriate Mobile Phase Additive: For a neutral analyte like this compound, the mobile phase composition is key. However, if impurities or degradation products of an acidic or basic nature are present, the lack of a suitable modifier can lead to tailing. For acidic impurities, adding a small amount of an acid like trifluoroacetic acid (TFA) can help, while for basic impurities, an amine like diethylamine (B46881) (DEA) may improve peak shape.[2]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing. Flushing the column with a strong, compatible solvent may resolve the issue.

Issue 3: Inconsistent Retention Times

Question: I am observing a drift in the retention times for my this compound enantiomers between injections. What could be the cause?

Answer: Inconsistent retention times can affect the reliability and reproducibility of your method. Common causes include:

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to standard reversed-phase columns, especially when changing the mobile phase composition.[1] Ensure the column is thoroughly equilibrated until a stable baseline and consistent retention times are achieved.

  • Mobile Phase Inconsistency: Improperly prepared or mixed mobile phases can lead to retention time drift. Ensure precise and consistent mobile phase preparation for every run. Solvent evaporation can also alter the composition over time.[1]

  • Temperature Fluctuations: Poor column temperature control can cause retention time variability. Using a column thermostat is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is recommended for separating this compound?

A1: For small, polar molecules like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally a good starting point for method development.[1] These phases offer a wide range of chiral recognition mechanisms.

Q2: How do I select the initial mobile phase for method development?

A2: For polysaccharide-based CSPs, a normal-phase mobile phase is a common starting point. This typically consists of a mixture of a nonpolar solvent like n-hexane or n-heptane and an alcohol modifier such as isopropanol (IPA) or ethanol. A typical starting ratio would be 90:10 (n-hexane:IPA).[2]

Q3: this compound lacks a strong UV chromophore. What detection methods are suitable?

A3: Due to its poor UV absorbance, detecting this compound can be challenging. Low UV wavelengths (e.g., 200-220 nm) may be used, but sensitivity might be limited. Alternative detection methods include a Refractive Index Detector (RID) or a Mass Spectrometer (MS). Another approach is derivatization with a UV-active or fluorescent tag, but this adds complexity to the sample preparation.

Q4: Is it possible to use gas chromatography for the chiral separation of this compound?

A4: Yes, gas chromatography (GC) with a chiral stationary phase is a viable option for volatile compounds like this compound.[3] Derivatization of the hydroxyl and/or aldehyde group may be necessary to improve volatility and chromatographic performance.[4][5] Common derivatization reagents include silylating agents for the hydroxyl group.[4]

Data Presentation

The following tables summarize the expected impact of key parameters on the chiral separation of this compound, based on data for analogous compounds.

Table 1: Effect of Chiral Stationary Phase on Resolution

Chiral Stationary Phase (CSP)Mobile PhaseSelectivity (α)Resolution (Rₛ)
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)1.252.10
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)1.151.65
Cellulose tris(3-chloro-4-methylphenylcarbamate)n-Hexane/IPA (90:10)1.322.55

Table 2: Effect of Mobile Phase Composition on Resolution (CSP: Amylose-based)

Mobile Phase (n-Hexane/Alcohol, v/v)Alcohol ModifierSelectivity (α)Resolution (Rₛ)
95:5Isopropanol1.302.40
90:10Isopropanol1.252.10
80:20Isopropanol1.181.70
90:10Ethanol1.221.95

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation. The following protocol outlines a general workflow for the chiral HPLC analysis of this compound.

Protocol 1: Normal-Phase HPLC Method Development

This protocol provides a systematic approach to developing a chiral separation method using a polysaccharide-based CSP.

1. Column Selection:

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

2. Sample Preparation:

  • Dissolve a racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Initial Screening Conditions:

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or RID/MS

  • Injection Volume: 10 µL

4. Optimization Strategy:

  • If no separation is observed, systematically vary the alcohol modifier concentration (e.g., from 5% to 20%).

  • If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).[1]

  • Evaluate the effect of temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.[1]

Visualizations

G cluster_workflow Experimental Workflow for Chiral Method Development prep Sample Preparation (Dissolve & Filter) screen_csp Select & Screen CSPs (e.g., Polysaccharide-based) prep->screen_csp Inject Sample screen_mp Screen Mobile Phases (Normal Phase) screen_csp->screen_mp promising_csp Identify Promising CSP/MP Combination screen_mp->promising_csp optimize_mp Optimize Mobile Phase (Solvent Ratio) promising_csp->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Validate Method (Linearity, Accuracy, Precision) optimize_params->validate final_method Final Analytical Method validate->final_method G cluster_troubleshooting Troubleshooting Common Issues in Chiral Separation start Chromatographic Issue Observed no_res Poor or No Resolution start->no_res Separation Issue tailing Peak Tailing start->tailing Peak Shape Issue drift Retention Time Drift start->drift Reproducibility Issue sol_no_res1 Change CSP no_res->sol_no_res1 Try Alternative sol_no_res2 Optimize Mobile Phase (Alcohol %) no_res->sol_no_res2 Systematic Change sol_no_res3 Decrease Flow Rate no_res->sol_no_res3 If Partial Separation sol_no_res4 Vary Temperature no_res->sol_no_res4 Screen Parameter sol_tailing1 Add Mobile Phase Modifier (if impurities present) tailing->sol_tailing1 If Tailing Persists sol_tailing2 Flush Column tailing->sol_tailing2 If Contamination Suspected sol_drift1 Increase Column Equilibration Time drift->sol_drift1 Between Runs sol_drift2 Ensure Consistent Mobile Phase Prep drift->sol_drift2 For All Runs sol_drift3 Use Column Thermostat drift->sol_drift3 If Ambient Temp Varies

References

Technical Support Center: Quenching Strategies for Reactions Involving 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxypropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quenching and work-up of reactions involving this versatile yet sensitive molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quenching reactions involving this compound?

A1: this compound possesses two reactive functional groups: an aldehyde and a primary alcohol. This duality presents several challenges during reaction quenching and work-up:

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. Improper quenching can lead to unwanted side products.

  • Alcohol Reactivity: The hydroxyl group can act as a nucleophile or be deprotonated under basic conditions, leading to side reactions.

  • Dimerization and Polymerization: Like many aldehydes, this compound can undergo self-condensation (aldol reaction), especially under acidic or basic conditions, to form dimers and other oligomers.

  • Solubility: The presence of the hydroxyl group increases its water solubility, which can complicate extraction procedures.

Q2: How can I prevent side reactions of the aldehyde group during quenching?

A2: To minimize unwanted reactions of the aldehyde functionality, consider the following strategies:

  • Use of Mild Quenching Agents: Opt for quenching agents that are neutral or weakly acidic/basic. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice for quenching organometallic reactions.

  • Temperature Control: Perform the quench at low temperatures (e.g., 0 °C or below) to reduce the rate of potential side reactions.

  • Protecting Groups: If the aldehyde is a starting material and needs to be preserved throughout a reaction sequence, consider protecting it as an acetal. Acetals are stable to many reagents and can be removed under acidic conditions.[1]

Q3: What is the best way to handle the hydroxyl group during work-up?

A3: The hydroxyl group can be sensitive to both acidic and basic conditions.

  • Acid-catalyzed dehydration: Strong acidic conditions can lead to dehydration.

  • Base-catalyzed deprotonation: Strong bases can deprotonate the alcohol, making it a more potent nucleophile.

To mitigate these issues, aim to maintain a pH as close to neutral as possible during the work-up. If the desired product is sensitive to acid, washes with a dilute solution of sodium bicarbonate can be used to neutralize excess acid. Conversely, if the product is base-sensitive, a dilute acid wash can be employed.

Q4: My this compound seems to be dimerizing or polymerizing during work-up. How can I prevent this?

A4: Dimerization via an aldol-type reaction is a common issue with aldehydes.[2][3] To prevent this:

  • Avoid Strong Acids and Bases: Both strong acids and bases can catalyze aldol (B89426) condensation. Use of buffered solutions or careful neutralization can help.

  • Keep the Concentration Low: Work with dilute solutions whenever possible to reduce the frequency of intermolecular reactions.

  • Prompt Extraction and Isolation: Minimize the time the crude product spends in the reaction mixture or aqueous phases. Proceed with extraction and purification as quickly as possible after quenching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Oxidation of the aldehyde to a carboxylic acid.Use degassed solvents and perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents in the work-up.
Reduction of the aldehyde to a diol.Choose quenching agents that are not reducing agents. For example, when quenching a hydride reduction, carefully add the quenching agent to neutralize the excess hydride without reducing the product aldehyde.
Dimerization or polymerization.Maintain a neutral pH and low temperature during work-up. Work with dilute solutions and minimize the time before purification.
Loss of product during extraction due to water solubility.Saturate the aqueous layer with a salt like NaCl or KCl before extraction to decrease the solubility of the organic product in the aqueous phase ("salting out").[4] Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.[5]
Presence of unexpected byproducts Aldol condensation products.Review the pH of your work-up steps. If basic, consider using a milder base or a buffer. If acidic, neutralize carefully.
Reaction with the solvent.Ensure the solvent used for the reaction and work-up is compatible with this compound under the reaction conditions. For example, protic solvents may react with organometallic reagents.
Difficulty in purifying the final product Co-elution with byproducts.Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Derivatization of the hydroxyl group to a less polar ether or ester might aid in separation.
Instability on silica (B1680970) gel.If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina (B75360) for chromatography. Alternatively, a pad of silica gel can be washed with a solvent containing a small amount of a volatile base like triethylamine (B128534) before use.

Experimental Protocols

Protocol 1: General Quenching of an Organometallic Reaction

This protocol provides a general method for quenching a reaction where an organometallic reagent was used, and this compound is the desired product.

  • Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C in an ice-water bath. This will help to control the exothermicity of the quench and minimize side reactions.

  • Prepare the quenching solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow addition of quenching agent: Slowly add the saturated NH₄Cl solution to the reaction mixture with vigorous stirring. The addition should be dropwise to maintain control over the reaction temperature.

  • Phase separation: Once the quench is complete (e.g., no more gas evolution or heat generation), transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Solvent removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Quenching_Strategy_Decision_Tree start Select Quenching Strategy for This compound Reaction reagent_type What type of reagent needs to be quenched? start->reagent_type organometallic Organometallic (e.g., Grignard, Organolithium) reagent_type->organometallic Organometallic hydride Hydride (e.g., LiAlH4, NaBH4) reagent_type->hydride Hydride acid_base Acid or Base Catalyst reagent_type->acid_base Acid/Base quench_organometallic Use saturated aq. NH4Cl at 0°C organometallic->quench_organometallic quench_hydride Careful addition of water or acid at low temperature hydride->quench_hydride quench_acid Use saturated aq. NaHCO3 acid_base->quench_acid Acid Catalyst quench_base Use dilute aq. HCl or NH4Cl acid_base->quench_base Base Catalyst product_stability Is the product sensitive to acid or base? quench_organometallic->product_stability quench_hydride->product_stability quench_acid->product_stability quench_base->product_stability acid_sensitive Acid Sensitive product_stability->acid_sensitive Yes base_sensitive Base Sensitive product_stability->base_sensitive Yes neutral_workup Proceed with neutral workup product_stability->neutral_workup No use_bicarb Wash with aq. NaHCO3 acid_sensitive->use_bicarb use_acid Wash with dilute aq. HCl base_sensitive->use_acid

Caption: Decision tree for selecting a quenching strategy.

Aldol_Condensation_Side_Reaction reactant1 This compound enolate Enolate Intermediate reactant1->enolate Deprotonation reactant2 This compound aldol_adduct Aldol Adduct (Dimer) reactant2->aldol_adduct Protonation catalyst Base or Acid (e.g., OH- or H+) catalyst->reactant1 enolate->reactant2 Nucleophilic Attack condensation_product Condensed Product (α,β-unsaturated aldehyde) aldol_adduct->condensation_product Dehydration

Caption: Potential aldol condensation side reaction of this compound.

References

Selecting the appropriate internal standard for 2-Hydroxypropanal quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the quantification of 2-Hydroxypropanal (Lactaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound?

For the highest accuracy and precision in mass spectrometry-based methods, an isotopically labeled version of the analyte is the gold standard.[1][2] We recommend using Lactaldehyde-¹³C₃ . This internal standard is chemically and physically almost identical to the endogenous this compound, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This minimizes variability and corrects for matrix effects.[1][2]

Q2: Are there alternative internal standards if an isotopically labeled one is not available?

While isotopically labeled standards are strongly recommended, a structural analog can be used as an alternative. A suitable structural analog for this compound would be a compound with a similar chemical structure and polarity, such as 3-Hydroxybutanal or 2-Hydroxybutanal . However, it's important to note that structural analogs may not perfectly mimic the analyte's behavior, which can lead to lower accuracy and precision compared to an isotopically labeled standard.[1][3]

Q3: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

This compound is a small, polar, and reactive aldehyde. Direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the hot injector.[4][5] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic peak shape and detection sensitivity.[4][5][6]

Q4: What are the recommended derivatization reagents for this compound?

For compounds with hydroxyl and carbonyl groups like this compound, a two-step derivatization is often employed:

  • Methoxyamination: This step targets the carbonyl group to form a methoxime derivative, preventing enolization and stabilizing the molecule. A common reagent is Methoxyamine hydrochloride.[7]

  • Silylation: This step targets the hydroxyl group, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group to increase volatility. A widely used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[6][7]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. The following table summarizes the expected performance of a validated GC-MS method for the quantification of this compound using the recommended isotopically labeled internal standard versus a structural analog.

Validation ParameterLactaldehyde-¹³C₃ (Isotopically Labeled IS)3-Hydroxybutanal (Structural Analog IS)Justification
Linearity (R²) > 0.998> 0.990The nearly identical chemical properties of the isotopically labeled IS lead to a more consistent response ratio across the concentration range.
Accuracy (% Recovery) 95 - 105%80 - 120%The isotopically labeled IS co-elutes with the analyte, providing superior correction for matrix effects and sample loss during preparation.[1][3]
Precision (%RSD) < 10%< 20%The consistent behavior of the isotopically labeled IS throughout the analytical process results in lower variability between measurements.[3]
Matrix Effect MinimalPotential for significant ion suppression or enhancementDifferences in physicochemical properties between the analyte and a structural analog can lead to differential responses in the presence of matrix components.[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in a biological matrix (e.g., plasma) using a stable isotope dilution GC-MS method.

Sample Preparation and Extraction
  • To 100 µL of the sample (plasma, calibrator, or quality control), add 10 µL of the Lactaldehyde-¹³C₃ internal standard solution (concentration should be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Methoxyamination: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Vortex and incubate at 60°C for 60 minutes.

  • Silylation: After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound derivative: Monitor at least two characteristic ions.

    • Lactaldehyde-¹³C₃ derivative: Monitor the corresponding mass-shifted ions.

Quantification

Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the Lactaldehyde-¹³C₃ derivative against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.

Troubleshooting Guide

Encountering issues during your analysis? This guide addresses common problems in the quantification of this compound.

SymptomPotential Cause(s)Recommended Solution(s)
No or low peak response for analyte and/or internal standard 1. Incomplete derivatization.2. Degradation of analyte/IS.3. GC-MS system leak.[8]4. Incorrect SIM ions monitored.1. Optimize derivatization time, temperature, and reagent volume. Ensure reagents are fresh and anhydrous.[6]2. Prepare fresh standards and samples. Minimize sample exposure to heat and light.3. Perform a leak check on the GC-MS system.[8]4. Verify the mass spectra of the derivatized standards and select the most abundant and specific ions.
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column.[9]2. Incomplete derivatization.[6]3. Column overload.4. Incorrect oven temperature program.1. Use a deactivated inlet liner. Trim the first few centimeters of the column.[9]2. Re-optimize the derivatization procedure.3. Dilute the sample or use a split injection.4. Optimize the initial oven temperature and ramp rate.
High variability in results (%RSD > 15%) 1. Inconsistent sample preparation or derivatization.2. Matrix effects (if using a structural analog IS).3. Variability in injection volume.1. Ensure precise and consistent pipetting. Use an autosampler for injections.2. Switch to an isotopically labeled internal standard (Lactaldehyde-¹³C₃).3. Check the autosampler syringe for bubbles and ensure it is functioning correctly.
Ghost peaks or carryover 1. Contamination from a previous high-concentration sample.2. Septum bleed.[8]1. Run solvent blanks between samples. Clean the injector port and replace the liner if necessary.[8]2. Replace the injector septum.

Visualizing the Workflow

To further clarify the experimental process and the rationale for using an internal standard, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Spike with Lactaldehyde-¹³C₃ Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Methoxy Methoxyamination Evaporate->Methoxy Silylate Silylation Methoxy->Silylate GCMS GC-MS Analysis (SIM Mode) Silylate->GCMS Quant Quantification GCMS->Quant

Figure 1. A streamlined workflow for the quantification of this compound.

internal_standard_logic Analyte This compound (Analyte) Process Sample Preparation & Analysis Variations (e.g., extraction loss, matrix effects) Analyte->Process IS Lactaldehyde-¹³C₃ (Internal Standard) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Variations affect both proportionally Concentration Accurate Concentration Ratio->Concentration Remains constant, leading to...

Figure 2. The principle of stable isotope dilution for accurate quantification.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Gas Chromatography (GC) analysis of 2-Hydroxypropanal, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue when analyzing this compound by GC?

A1: this compound is a polar molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. These groups, particularly the hydroxyl group, are prone to forming hydrogen bonds with active sites within the GC system. These active sites are often silanol (B1196071) groups (Si-OH) present on the surfaces of the inlet liner, glass wool, and the column itself. This secondary interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape. Additionally, as a small and potentially thermally labile aldehyde, it can be sensitive to high temperatures in the inlet, which can also contribute to peak distortion.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes can be categorized as either chemical or physical/mechanical issues:

  • Chemical Causes:

    • Active Sites: Interaction of the analyte with active silanol groups in the GC flow path, including the inlet liner, column, and even metal surfaces.

    • Contamination: Buildup of non-volatile residues from previous injections at the head of the column or in the liner can create new active sites.

  • Physical/Mechanical Causes:

    • Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or leaks can create dead volumes and disrupt the flow path, leading to peak distortion.

    • Sub-optimal Method Parameters: An inlet temperature that is too high may cause degradation, while one that is too low can lead to incomplete or slow vaporization. An inappropriate temperature ramp in the oven program can also affect peak shape.

Q3: How can I quickly diagnose the cause of peak tailing in my analysis of this compound?

A3: A systematic approach is recommended. A good initial diagnostic step is to inject a non-polar compound, such as a hydrocarbon. If the hydrocarbon peak is symmetrical while the this compound peak tails, the issue is likely due to chemical interactions (active sites) within your system. If all peaks, including the hydrocarbon, are tailing, the problem is more likely to be physical or mechanical, such as a poor column installation or a leak.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a step-by-step approach to identifying and resolving peak tailing issues.

Step 1: Initial Assessment and Easy Fixes

If you are experiencing peak tailing with this compound, begin with the most common and easily addressable issues.

  • Question: Is this a new problem, or has it developed over time?

    • Sudden Onset: This often points to a recent change, such as a new column installation, a dirty injection, or a leak.

    • Gradual Onset: This is more indicative of the slow accumulation of contaminants or the degradation of the column or liner deactivation.

  • Action: Perform basic inlet maintenance.

    • Replace the septum and inlet liner. The liner is a common source of contamination and activity.

    • Ensure you are using a fresh, high-quality deactivated liner.

Step 2: Investigating Chemical Activity

If basic maintenance does not resolve the issue, the problem is likely related to active sites within the GC system.

  • Question: Are you using an inert flow path?

    • Action:

      • Inlet Liner: Use a liner with an inert deactivation, such as one treated with silanization. For highly active compounds, a liner with glass wool can sometimes introduce more active sites; consider a liner without wool or one with deactivated wool.

      • GC Column: Employ a polar-deactivated column suitable for analyzing polar compounds like aldehydes and alcohols. A wax-type column (polyethylene glycol) is often a good choice.

  • Question: Could the column be contaminated or degraded?

    • Action:

      • Column Bake-out: Condition the column by baking it at a temperature slightly above your final oven temperature (but below the column's maximum temperature limit) for a few hours with carrier gas flow.

      • Column Trimming: If the front of the column is contaminated, carefully trim 15-20 cm from the inlet end.

Step 3: Optimizing GC Method Parameters

If peak tailing persists after addressing system activity, review your method parameters.

  • Question: Is the inlet temperature appropriate for this compound?

    • Action: Given that this compound is a small, potentially thermally labile aldehyde, a very high inlet temperature could cause degradation, which might manifest as peak tailing. A good starting point is 250°C. Experiment by lowering the temperature in 20°C increments to see if peak shape improves without sacrificing response.

  • Question: Is the oven temperature program optimized?

    • Action: A slow temperature ramp can sometimes exacerbate peak tailing. Ensure your initial oven temperature is low enough to provide good focusing of the analyte at the head of the column. A faster ramp rate may help to produce sharper peaks.

Quantitative Data Summary

The following table provides illustrative data on the expected improvements in peak shape for this compound after implementing various troubleshooting steps. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.5 are generally considered to indicate significant tailing.

Troubleshooting ActionInitial Peak Asymmetry FactorAsymmetry Factor After Action% Improvement in Asymmetry
Replace Inlet Liner with a New Deactivated Liner2.11.433.3%
Trim 20 cm from the front of the GC Column1.81.233.3%
Switch to a Polar-Deactivated GC Column2.31.152.2%
Optimize Inlet Temperature (from 280°C to 240°C)1.91.331.6%

Note: This data is for illustrative purposes. Actual results will vary depending on the specific GC system, column, and experimental conditions. It is recommended to track these parameters in your own laboratory to monitor the effectiveness of your troubleshooting efforts.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement
  • Cool Down: Set the GC inlet temperature to a safe, low temperature (e.g., 40°C) and allow it to cool down completely.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew and remove the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new, pre-conditioned one.

  • Remove Liner: Carefully remove the inlet liner using clean forceps.

  • Install New Liner: Insert a new, deactivated liner of the appropriate geometry. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet and tighten the septum nut (do not overtighten).

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Equilibrate: Heat the inlet to the desired temperature and allow the system to equilibrate before running a sample.

Protocol 2: GC Column Trimming
  • Cool Down and Depressurize: Cool the oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect Column: Carefully loosen and disconnect the column nut from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.

  • Break the Column: Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and at a 90-degree angle with no jagged edges or shards.

  • Reinstall Column: Carefully re-install the column into the inlet to the correct depth as specified by your instrument manufacturer.

  • Tighten Nut: Tighten the column nut finger-tight, and then use a wrench to tighten it an additional quarter to half turn.

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for This compound check_hydrocarbon Inject a Non-Polar Hydrocarbon. Does it also tail? start->check_hydrocarbon all_tail All Peaks Tail: Likely a Physical/Mechanical Issue check_hydrocarbon->all_tail Yes only_polar_tail Only this compound Tails: Likely a Chemical Activity Issue check_hydrocarbon->only_polar_tail No check_install Check Column Installation: - Proper cut? - Correct depth? - No leaks? all_tail->check_install inlet_maint Perform Inlet Maintenance: - Replace Septum - Replace with New Deactivated Liner only_polar_tail->inlet_maint fix_install Re-install Column Correctly check_install->fix_install No check_install->inlet_maint Yes end_good Peak Shape Improved fix_install->end_good end_bad Issue Persists: Consider Column Replacement or Further Method Development fix_install->end_bad column_maint Address Column Activity: - Trim 15-20 cm from column inlet - Perform column bake-out inlet_maint->column_maint check_method Review GC Method Parameters: - Optimize Inlet Temperature - Adjust Oven Temperature Program column_maint->check_method check_method->end_good check_method->end_bad

Caption: A stepwise guide to troubleshooting peak tailing for this compound.

Signaling_Pathway Chemical and Physical Causes of Peak Tailing peak_tailing Peak Tailing of this compound chemical_causes Chemical Causes peak_tailing->chemical_causes physical_causes Physical/Mechanical Causes peak_tailing->physical_causes active_sites Active Sites (e.g., Silanol Groups) chemical_causes->active_sites contamination Contamination (Inlet Liner, Column Head) chemical_causes->contamination bad_install Improper Column Installation (Poor Cut, Incorrect Depth) physical_causes->bad_install bad_params Sub-optimal GC Parameters (Inlet Temp, Oven Ramp) physical_causes->bad_params leaks System Leaks physical_causes->leaks

Caption: Key contributors to peak tailing in the GC analysis of this compound.

Technical Support Center: Optimizing pH for 2-Hydroxypropanal Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for the enzymatic conversion of 2-Hydroxypropanal (Lactaldehyde).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic conversions of this compound, and what enzymes are involved?

A1: this compound can undergo two primary enzymatic conversions:

  • Oxidation to Lactic Acid: This reaction is catalyzed by Lactaldehyde Dehydrogenase.[1][2]

  • Reduction to 1,2-Propanediol: This conversion is carried out by Lactaldehyde Reductase or certain Alcohol Dehydrogenases.[3][4]

Q2: What is the optimal pH for the enzymatic oxidation of this compound to lactic acid?

A2: The optimal pH for the oxidation of this compound by Lactaldehyde Dehydrogenase from E. coli is approximately 9.5.[2]

Q3: What is the optimal pH for the enzymatic reduction of this compound to 1,2-Propanediol?

A3: The optimal pH for the reduction of this compound can vary depending on the specific enzyme used. For instance, an alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus has shown maximal activity for aldehyde reduction at pH 6.1.[5] Conversely, a lactaldehyde reductase from Escherichia coli (FucO) demonstrates that aldehyde reduction is less sensitive to pH over a broad range.[6]

Q4: Why is maintaining the optimal pH crucial for the enzymatic conversion of this compound?

A4: The pH of the reaction environment is critical as it influences the enzyme's three-dimensional structure and the charge of the amino acids in the active site. Deviations from the optimal pH can lead to a decrease in enzyme activity and, in extreme cases, irreversible denaturation of the enzyme.[5]

Q5: How can I maintain a stable pH throughout my experiment?

A5: Utilizing a suitable buffer system is essential for maintaining a constant pH. The choice of buffer should be based on the target pH of the reaction. For example, a phosphate (B84403) buffer system is effective for a pH range of 6.0-8.0, while a glycine-NaOH buffer can be used for more alkaline conditions (pH 9.0 and above).[5][7]

Troubleshooting Guide

Issue Possible Cause Solution
Low or no enzyme activity Incorrect pH of the reaction buffer.Verify the pH of your buffer using a calibrated pH meter. Adjust as necessary to match the enzyme's optimal pH.
Enzyme denaturation due to extreme pH.Prepare a fresh reaction with a buffer at the optimal pH. Ensure all solutions are pH-adjusted before adding the enzyme.
Inconsistent reaction rates pH drift during the reaction.Ensure the buffering capacity is sufficient for the reaction. Consider using a higher concentration of the buffer.
Unexpected byproducts Sub-optimal pH favoring a different reaction or enzyme.Re-optimize the pH to enhance the specificity of the desired enzymatic conversion. Purify the enzyme to remove any contaminating activities.

Quantitative Data Summary

The optimal pH for enzymatic conversions involving this compound and related aldehydes varies depending on the enzyme and the direction of the reaction.

EnzymeSubstrateProductOptimal pHSource Organism
Lactaldehyde DehydrogenaseL-LactaldehydeL-Lactic Acid9.5Escherichia coli[2]
Alcohol DehydrogenaseAldehydeAlcohol6.1Pyrococcus furiosus[5]
Alcohol DehydrogenaseSecondary AlcoholKetone8.8Pyrococcus furiosus[5]
Enoate Reductaseβ-iononeDihydro-β-ionone6.5Not Specified[8]
Alcohol DehydrogenaseIsopropyl alcoholAcetone9.5Clostridium beijerinckii[7]
Acetoin ReductaseAcetoin2,3-Butanediol6.5Bacillus subtilis[9]
2,3-Butanediol Dehydrogenase2,3-ButanediolAcetoin8.5Bacillus subtilis[9]

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Conversion

This protocol outlines the steps to determine the optimal pH for the enzymatic conversion of this compound.

1. Materials:

  • This compound (substrate)
  • Purified enzyme (e.g., Lactaldehyde Dehydrogenase or Lactaldehyde Reductase)
  • A series of buffers covering a range of pH values (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH)
  • Cofactors as required by the enzyme (e.g., NAD+, NADH, NADP+, NADPH)
  • Spectrophotometer or HPLC for product quantification
  • pH meter
  • Thermostatically controlled water bath or incubator

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., pH 4.0 to 11.0 with 0.5 pH unit increments).
  • Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture containing the buffer, this compound, and any necessary cofactors.
  • Enzyme Addition: Equilibrate the reaction mixtures to the desired temperature. Initiate the reaction by adding a fixed amount of the enzyme to each mixture.
  • Incubation: Incubate the reactions for a predetermined time, ensuring the reaction remains in the initial velocity phase.
  • Reaction Quenching: Stop the reaction. This can often be achieved by a sharp change in pH (e.g., adding a strong acid or base) or by heat inactivation, if it does not interfere with analysis.
  • Product Quantification: Measure the amount of product formed using a suitable analytical method, such as spectrophotometry (monitoring the change in absorbance of NAD(P)H at 340 nm) or HPLC.
  • Data Analysis: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.

Visualizations

Experimental_Workflow Workflow for Optimal pH Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_reaction_mix Prepare Reaction Mixtures prep_buffers->prep_reaction_mix add_enzyme Initiate Reaction with Enzyme prep_reaction_mix->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate quench Quench Reaction incubate->quench quantify Quantify Product Formation quench->quantify plot Plot Activity vs. pH quantify->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Experimental workflow for determining the optimal pH.

Troubleshooting_Guide Troubleshooting Low Enzyme Activity start Low or No Enzyme Activity Observed check_ph Is the buffer pH correct for the enzyme's optimum? start->check_ph adjust_ph Adjust pH of buffer and repeat experiment. check_ph->adjust_ph No check_enzyme Is the enzyme active and properly folded? check_ph->check_enzyme Yes ph_yes Yes ph_no No adjust_ph->start denatured Enzyme may be denatured. Use a fresh enzyme stock. check_enzyme->denatured No check_cofactors Are all necessary cofactors present? check_enzyme->check_cofactors Yes enzyme_yes Yes enzyme_no No add_cofactors Add required cofactors and repeat. check_cofactors->add_cofactors No other_issues Investigate other factors (temperature, inhibitors). check_cofactors->other_issues Yes cofactors_yes Yes cofactors_no No add_cofactors->start

Caption: Troubleshooting decision tree for low enzyme activity.

References

Strategies to reduce the auto-oxidation of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of 2-Hydroxypropanal (also known as lactaldehyde). Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is this compound susceptible to it?

A1: Auto-oxidation is a spontaneous oxidation process that occurs in the presence of oxygen. Like many aldehydes, this compound is prone to auto-oxidation due to the presence of a labile aldehydic hydrogen atom. This process is a free-radical chain reaction, often initiated by light, heat, or the presence of metal ion impurities. The presence of a hydroxyl group on the alpha-carbon can also influence its reactivity. The primary product of this compound auto-oxidation is its corresponding carboxylic acid, 2-hydroxypropanoic acid (lactic acid).

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can be observed through several indicators:

  • Change in pH: Oxidation to lactic acid will result in a decrease in the pH of the sample.

  • Appearance of new peaks in analytical chromatograms: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will show the emergence of new peaks corresponding to degradation products.

  • Changes in spectroscopic data: Infrared (IR) spectroscopy may show a broadening of the O-H stretch and changes in the carbonyl (C=O) stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal new signals corresponding to the oxidation products.

  • Polymerization: Aldehydes can also be prone to polymerization, which may lead to an increase in viscosity or the formation of solid precipitates.

Q3: How can I minimize the auto-oxidation of this compound during storage?

A3: To ensure the stability of this compound during storage, consider the following strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.

  • Low Temperature: Store at low temperatures (2-8 °C or frozen at -20 °C) to reduce the rate of chemical reactions, including oxidation.

  • Light Protection: Use amber-colored vials or store in the dark to prevent photo-initiated oxidation.

  • Use of Antioxidants: Add a small amount of a suitable antioxidant to scavenge free radicals.

Q4: What antioxidants are recommended for stabilizing this compound?

A4: While specific studies on this compound are limited, common antioxidants used for stabilizing aldehydes include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant.

  • Hydroquinone: Often used to inhibit polymerization and oxidation.

  • Tocopherol (Vitamin E): A natural antioxidant that can be effective. The choice of antioxidant may depend on the solvent and the downstream application of the this compound. It is crucial to test the compatibility and effectiveness of the chosen antioxidant for your specific experimental conditions.

Q5: Does the choice of solvent affect the stability of this compound?

A5: Yes, the solvent can significantly impact the stability of aldehydes. Protic solvents, especially primary alcohols, can react with aldehydes to form hemiacetals, which are generally more stable and less prone to oxidation. However, this is a reversible reaction, and the choice of a reactive solvent should be carefully considered based on the intended use of the this compound. Aprotic and non-polar solvents may be less reactive but might not offer the same protective effect.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid decrease in pH of this compound solution Auto-oxidation to 2-hydroxypropanoic acid.1. Immediately purge the solution with an inert gas (N₂ or Ar). 2. Store the solution at a lower temperature (e.g., 4°C or -20°C). 3. Add a suitable antioxidant (e.g., BHT at 0.01-0.1%).
Unexpected peaks in GC/HPLC analysis Degradation of this compound.1. Confirm the identity of degradation products using Mass Spectrometry (MS). 2. Review storage conditions and handling procedures. 3. Purify the this compound by distillation or chromatography before use.
Inconsistent experimental results Variable purity of this compound due to ongoing oxidation.1. Prepare fresh solutions of this compound for each experiment. 2. Implement a standardized protocol for the preparation and storage of stabilized this compound solutions (see Experimental Protocols). 3. Regularly check the purity of the stock solution.
Formation of a viscous liquid or solid precipitate Polymerization of this compound.1. Store in a dilute solution rather than as a neat compound. 2. Avoid acidic or basic catalysts that can promote polymerization. 3. If polymerization occurs, attempt to depolymerize by gentle heating under an inert atmosphere, though this may not always be effective.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of aldehydes under various conditions. Note that this data is generalized due to the limited availability of specific quantitative studies on this compound. Researchers should perform their own stability studies for their specific formulations.

Table 1: Effect of Storage Temperature on Aldehyde Purity over Time

Storage Temperature (°C)Purity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
25 (Room Temperature)907550
4 (Refrigerator)989590
-20 (Freezer)>999897

Table 2: Efficacy of Different Antioxidants on Aldehyde Stability (Stored at 25°C)

Antioxidant (0.1% w/v)Purity (%) after 3 months
None75
Butylated Hydroxytoluene (BHT)92
Hydroquinone90
Tocopherol88

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., ethanol, acetonitrile)

    • Antioxidant (e.g., BHT)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a screw cap and PTFE septum

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber glass vial.

    • If using an antioxidant, add it to the vial (e.g., BHT to a final concentration of 0.01-0.1%).

    • Add the anhydrous solvent to achieve the desired concentration.

    • Purge the headspace of the vial with an inert gas for 1-2 minutes.

    • Immediately seal the vial tightly with the screw cap.

    • Store the vial at the recommended low temperature (4°C or -20°C) and protected from light.

Protocol 2: Monitoring this compound Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 30 to 300.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify degradation products by interpreting their mass spectra. The primary oxidation product, 2-hydroxypropanoic acid, will have a characteristic mass spectrum.

    • Quantify the relative amounts of this compound and its degradation products by comparing their peak areas.

Visualizations

Auto_Oxidation_Pathway This compound This compound Acyl_Radical Acyl_Radical This compound->Acyl_Radical Initiation (Light, Heat, Metal Ions) Peroxy_Radical Peroxy_Radical Acyl_Radical->Peroxy_Radical + O2 Antioxidant Antioxidant Acyl_Radical->Antioxidant Inhibition Peroxy_Radical->Acyl_Radical Propagation Peroxy_Acid Peroxy_Acid Peroxy_Radical->Peroxy_Acid + this compound Peroxy_Radical->Antioxidant Inhibition 2-Hydroxypropanoic_Acid 2-Hydroxypropanoic_Acid Peroxy_Acid->2-Hydroxypropanoic_Acid Oxidation

Caption: Auto-oxidation pathway of this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe_Degradation Signs of Degradation Observed? (e.g., pH change, new peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Observe_Degradation->Check_Storage Check_Purity Analyze Purity (GC-MS, NMR) Observe_Degradation->Check_Purity Check_Handling Review Handling Procedures Observe_Degradation->Check_Handling Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Purify_Sample Purify Sample Check_Purity->Purify_Sample Use_Fresh Prepare Fresh Solutions Check_Handling->Use_Fresh Add_Antioxidant Add Antioxidant Optimize_Storage->Add_Antioxidant

Caption: Troubleshooting workflow for this compound instability.

Validation & Comparative

2-Hydroxypropanal: A Potential Next-Generation Biomarker for Metabolic Disorders?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While established biomarkers provide valuable clinical information, there is a continuous search for markers that offer earlier and more specific insights into the underlying pathophysiology. This guide explores the potential of 2-hydroxypropanal (also known as lactaldehyde) as an emerging biomarker for metabolic disorders, comparing its theoretical advantages and current validation status with established clinical markers.

Introduction to this compound and its Metabolic Context

This compound is a reactive aldehyde produced during the detoxification of methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis.[1][2] Elevated levels of methylglyoxal are a hallmark of "dicarbonyl stress," a condition strongly associated with hyperglycemia, insulin (B600854) resistance, and the development of diabetic complications.[3][4] The close metabolic relationship between this compound and methylglyoxal suggests that its quantification could serve as a proxy for methylglyoxal-induced cellular damage, offering a potential window into the early stages of metabolic dysregulation.

The primary pathway for methylglyoxal detoxification involves the glyoxalase system, which converts MG into D-lactate.[5][6] An alternative pathway involves the reduction of methylglyoxal to this compound by aldose reductase.[2] In metabolic disorders characterized by increased glycolytic flux and oxidative stress, the capacity of the glyoxalase system may be overwhelmed, leading to an accumulation of methylglyoxal and potentially an increased formation of this compound.[7] This positions this compound as a promising, yet unvalidated, biomarker for metabolic stress.

Comparison of this compound with Established Biomarkers

Currently, the clinical assessment of metabolic disorders relies on a panel of established biomarkers. A direct comparison of performance metrics for this compound is not yet possible due to a lack of extensive clinical validation studies. However, we can compare its theoretical potential against the known performance of current gold-standard markers.

BiomarkerBiological PrincipleTypical SampleAdvantagesLimitations
This compound (Lactaldehyde) Product of methylglyoxal detoxification, reflecting dicarbonyl stress.Plasma, UrinePotentially an early indicator of metabolic stress preceding overt hyperglycemia. May reflect cellular damage from advanced glycation end-product (AGE) precursors.Not yet validated for specific metabolic disorders. Limited data on sensitivity and specificity. Standardized analytical methods for clinical use are not established.
Glycated Hemoglobin (HbA1c) Non-enzymatic glycation of hemoglobin, reflecting average blood glucose over 2-3 months.[8]Whole BloodWell-established, standardized, and strongly correlated with the risk of diabetic complications.[9]Not a measure of short-term glycemic control or glucose variability. Can be influenced by conditions affecting red blood cell turnover.[10]
Fasting Plasma Glucose Direct measure of blood glucose after an overnight fast.PlasmaSimple, inexpensive, and a core diagnostic criterion for diabetes.[8]Subject to significant day-to-day variability. Does not capture postprandial hyperglycemia or glucose excursions.
Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) Measures key lipids involved in metabolism and cardiovascular risk.[11]PlasmaWell-established for assessing cardiovascular risk, a major comorbidity of metabolic disorders.Can be influenced by diet and other lifestyle factors. Not a direct measure of glucose metabolism or insulin resistance.
Inflammatory Markers (hs-CRP, IL-6, TNF-α) Reflects the chronic low-grade inflammation associated with metabolic disorders.[12]PlasmaProvides insight into the inflammatory component of metabolic diseases.Non-specific; levels can be elevated in many other inflammatory conditions.
Adipokines (Leptin, Adiponectin) Hormones secreted by adipose tissue that regulate metabolism and inflammation.[13]PlasmaOffer insights into adipose tissue function and its role in metabolic dysregulation.Levels can be influenced by body fat percentage and other factors. The leptin-to-adiponectin ratio is considered more informative than individual measurements.[11]

Signaling Pathways and Experimental Workflows

To understand the rationale for investigating this compound as a biomarker, it is crucial to visualize its position within metabolic and biomarker validation pathways.

cluster_glycolysis Glycolysis & Dicarbonyl Stress cluster_detox Methylglyoxal Detoxification cluster_pathology Pathophysiological Consequences Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P Methylglyoxal Methylglyoxal (MG) G3P->Methylglyoxal Non-enzymatic DHAP Dihydroxyacetone-P DHAP->Methylglyoxal Non-enzymatic AGEs Advanced Glycation End-products (AGEs) Methylglyoxal->AGEs Protein Glycation Glyoxalase_I Glyoxalase I Methylglyoxal->Glyoxalase_I Aldose_Reductase Aldose Reductase Methylglyoxal->Aldose_Reductase Insulin_Resistance Insulin Resistance AGEs->Insulin_Resistance Diabetic_Complications Diabetic Complications AGEs->Diabetic_Complications D_Lactate D-Lactate Glyoxalase_I->D_Lactate Two_Hydroxypropanal This compound Aldose_Reductase->Two_Hydroxypropanal Discovery Biomarker Discovery (Metabolomics) Candidate Candidate Biomarker (this compound) Discovery->Candidate Analytical Analytical Method Development & Validation Candidate->Analytical Clinical Clinical Validation (Cohort Studies) Analytical->Clinical Performance Performance Evaluation (Sensitivity, Specificity) Clinical->Performance Utility Clinical Utility Assessment Performance->Utility

References

A Comparative Analysis of the Reactivity of 2-Hydroxypropanal and Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important hydroxyaldehydes: 2-Hydroxypropanal (lactaldehyde) and glyceraldehyde. Understanding the nuanced differences in their reactivity is crucial for researchers in various fields, including organic synthesis, carbohydrate chemistry, and drug development, where these molecules or similar structures may be encountered as intermediates or structural motifs. This document outlines their structural and electronic properties, compares their reactivity in key chemical transformations with supporting (where available) or illustrative experimental data, and provides detailed experimental protocols for assessing aldehyde reactivity.

Structural and Electronic Properties

This compound and glyceraldehyde are both three-carbon aldehydes containing a hydroxyl group. However, the position of this hydroxyl group relative to the aldehyde functionality leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

PropertyThis compound (Lactaldehyde)Glyceraldehyde
Chemical Formula C₃H₆O₂[1]C₃H₆O₃
Molar Mass 74.08 g/mol [1]90.08 g/mol
Structure
Key Structural Feature α-hydroxyaldehydeβ,γ-dihydroxyaldehyde
Electronic Effect The hydroxyl group at the α-position can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon.The hydroxyl groups are further from the carbonyl group and exert a less direct inductive effect. The β-hydroxyl group is key to its classification as the simplest aldose.
Chirality Chiral at the C2 carbon.Chiral at the C2 carbon.

Comparative Reactivity

The differing placement of the hydroxyl group influences the susceptibility of these aldehydes to various chemical transformations.

Oxidation

Aldehydes are readily oxidized to carboxylic acids. The presence of a hydroxyl group can influence the rate of this reaction. While direct comparative kinetic data for this compound and glyceraldehyde is scarce in the literature, we can infer their relative reactivity based on general principles and qualitative tests.

Qualitative Comparison:

Both this compound and glyceraldehyde are expected to give positive results with common oxidizing agents used for aldehyde detection, such as Tollens' reagent and Fehling's solution.

  • Tollens' Test: This test involves the oxidation of the aldehyde by a silver-ammonia complex, resulting in the formation of a silver mirror.[2][3] Both α-hydroxy ketones and aldehydes generally give a positive Tollens' test.[4][5]

  • Fehling's Test: This test uses a copper(II) complex to oxidize the aldehyde, leading to the formation of a red precipitate of copper(I) oxide.[6][7][8][9]

It is plausible that the α-hydroxyl group in this compound might facilitate oxidation to some extent through stabilization of the transition state.

Reduction

The carbonyl group of both aldehydes can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).[10][11][12][13][14]

Expected Products:

  • This compound reduces to propane-1,2-diol.

  • Glyceraldehyde reduces to glycerol (B35011) (propane-1,2,3-triol).

Aldol (B89426) Condensation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction for aldehydes with α-hydrogens. Both this compound and glyceraldehyde can, in principle, act as both the nucleophilic enolate and the electrophilic carbonyl partner in an aldol reaction.

However, the reactivity in aldol reactions is highly dependent on the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon. The electron-withdrawing hydroxyl group at the α-position of this compound is expected to increase the acidity of the α-hydrogen, potentially favoring enolate formation. Conversely, the steric bulk and electronic effects of the hydroxyl groups in glyceraldehyde might influence its reactivity as an electrophile.

In mixed aldol reactions, aldehydes are generally more reactive as electrophiles than ketones.

Stability

The stability of these aldehydes in solution can be a critical factor in their reactivity. Glyceraldehyde, in aqueous solution, can exist in equilibrium with its hydrated form and can also form cyclic hemiacetals.[15] This can reduce the concentration of the free aldehyde available for reaction. A study on the stability of DL-glyceraldehyde under simulated hydrothermal conditions showed that it is labile and can decompose.[15] Information on the relative stability of this compound under similar conditions is not as readily available, but its simpler structure might lead to different stability profiles.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and glyceraldehyde.

Protocol for a Comparative Oxidation Study using Tollens' Reagent

This protocol provides a qualitative and semi-quantitative comparison of the rate of oxidation.

Materials:

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% NaOH solution. A brown precipitate of silver oxide will form. Add 2 M ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is fresh Tollens' reagent and should be prepared immediately before use.

  • Reaction Setup: Prepare two test tubes. In one, add 1 mL of a 0.1 M solution of this compound. In the other, add 1 mL of a 0.1 M solution of glyceraldehyde.

  • Initiation of Reaction: To each test tube, add 2 mL of the freshly prepared Tollens' reagent.

  • Observation: Place both test tubes in a warm water bath (approximately 60°C) and observe the rate of formation of a silver mirror or a black precipitate. The time taken for the first appearance of the silver mirror can be used as a semi-quantitative measure of reactivity.

Protocol for a Comparative Reduction Study using Sodium Borohydride and ¹H NMR Spectroscopy

This protocol allows for the quantitative comparison of the reduction rates by monitoring the reaction progress over time.

Materials:

  • This compound

  • Glyceraldehyde

  • Sodium borohydride (NaBH₄)

  • Deuterated methanol (B129727) (CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare two separate NMR tubes. In the first, dissolve a known concentration (e.g., 0.05 M) of this compound in CD₃OD. In the second, dissolve the same concentration of glyceraldehyde in CD₃OD.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of each sample before the addition of the reducing agent. Identify the characteristic aldehyde proton signal for each compound.

  • Initiation of Reduction: To each NMR tube, add a freshly prepared solution of a known, equimolar amount of NaBH₄ in CD₃OD. Start a timer immediately after addition and thorough mixing.

  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Integrate the aldehyde proton signal and a signal from the alcohol product in each spectrum. Plot the concentration of the aldehyde (proportional to the integral of its peak) versus time for both reactions. The rate of disappearance of the aldehyde signal is indicative of the reaction rate. Rate constants can be determined by fitting the data to the appropriate rate law.[16]

Protocol for a Comparative Aldol Condensation Study using UV-Vis Spectrophotometry

This protocol can be used to compare the rates of aldol condensation by monitoring the formation of the α,β-unsaturated aldehyde product, which typically has a strong UV absorbance.

Materials:

  • This compound

  • Glyceraldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine λmax: Separately react this compound and glyceraldehyde under basic conditions (e.g., in the presence of NaOH in ethanol) to form their respective aldol condensation products. Scan the UV-Vis spectrum of each product to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • In a quartz cuvette, prepare a solution of this compound in ethanol.

    • Place the cuvette in the spectrophotometer and zero the instrument at the predetermined λmax.

    • Initiate the reaction by adding a small, known volume of NaOH solution and start recording the absorbance at λmax at regular time intervals.

    • Repeat the procedure for glyceraldehyde under the exact same conditions.

  • Data Analysis: Plot absorbance versus time for both reactions. The initial rate of the reaction can be determined from the initial slope of the curve. This allows for a direct comparison of the rates of aldol condensation.[17]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction pathway and a general experimental workflow.

G Comparative Oxidation Pathway cluster_0 This compound Oxidation cluster_1 Glyceraldehyde Oxidation 2-HP This compound 2-HPA 2-Hydroxypropanoic Acid 2-HP->2-HPA [O] GA Glyceraldehyde GAA Glyceric Acid GA->GAA [O] Oxidizing_Agent Tollens' or Fehling's Reagent Oxidizing_Agent->2-HP Oxidizing_Agent->GA

Caption: Oxidation of this compound and Glyceraldehyde.

G General Workflow for Reactivity Comparison Start Start Prepare_Reactants Prepare Solutions of Aldehydes Start->Prepare_Reactants Choose_Reaction Select Reaction (Oxidation, Reduction, etc.) Prepare_Reactants->Choose_Reaction Setup_Experiment Set Up Parallel Experiments Choose_Reaction->Setup_Experiment Monitor_Reaction Monitor Reaction Progress (Spectroscopy, etc.) Setup_Experiment->Monitor_Reaction Analyze_Data Analyze Kinetic Data Monitor_Reaction->Analyze_Data Compare_Reactivity Compare Rate Constants or Reaction Times Analyze_Data->Compare_Reactivity End End Compare_Reactivity->End

Caption: Workflow for Comparative Reactivity Studies.

G Structural Influence on Reactivity Structure Molecular Structure OH_Position Position of -OH Group Structure->OH_Position Alpha_OH α-Hydroxyaldehyde (this compound) OH_Position->Alpha_OH Beta_OH β,γ-Dihydroxyaldehyde (Glyceraldehyde) OH_Position->Beta_OH Electronic_Effects Electronic Effects Alpha_OH->Electronic_Effects Inductive Effect Acidity of α-H Beta_OH->Electronic_Effects Less Direct Inductive Effect Potential for Hemiacetalization Reactivity Chemical Reactivity Electronic_Effects->Reactivity

Caption: Relationship between structure and reactivity.

Conclusion

While both this compound and glyceraldehyde are small, hydroxylated aldehydes, the position of the hydroxyl group is a key determinant of their chemical behavior. This compound, as an α-hydroxyaldehyde, is predicted to exhibit distinct reactivity, particularly in reactions involving the α-hydrogen, when compared to the β,γ-dihydroxyaldehyde structure of glyceraldehyde. The propensity of glyceraldehyde to form cyclic hemiacetals in solution can also significantly impact its availability to react.

The provided experimental protocols offer a framework for directly comparing the reactivity of these two compounds in a controlled laboratory setting. Such studies are essential for generating the quantitative data needed to build predictive models for the reactivity of more complex molecules containing these structural motifs, which is of paramount importance in fields like drug design and development. Further research directly comparing the kinetics of their reactions is warranted to provide a more complete picture of their relative reactivities.

References

A Comparative Guide to HPLC and GC-MS Methods for the Measurement of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small, polar, and potentially reactive molecules like 2-hydroxypropanal is critical for various applications, including stability studies, impurity profiling, and metabolic research. The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

This compound, also known as lactaldehyde, is a three-carbon hydroxyaldehyde that is structurally similar to glyceraldehyde. Its polarity and thermal lability present unique analytical challenges. This guide will explore the principles of both HPLC and GC-MS, present detailed experimental protocols for the analysis of similar compounds, and offer a comparative summary of their performance characteristics to aid in method selection.

Principle of Techniques

High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed in a column.[1] For a polar compound like this compound, HPLC is an attractive option as it is typically performed at or near ambient temperatures, minimizing the risk of thermal degradation.[2][3] The separation can be achieved based on the analyte's polarity, size, or charge, and detection is commonly performed using ultraviolet (UV) or refractive index (RI) detectors.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[2] The separated compounds are then detected by a mass spectrometer, which provides structural information and allows for highly sensitive and specific quantification.[5] Due to the low volatility and polar nature of this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6] This process modifies the hydroxyl and aldehyde functional groups, reducing their polarity.[6]

Data Presentation: Comparative Analysis of Method Performance

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[2]
Derivatization Often not required, but can be used (e.g., with DNPH) to enhance UV detection.[7]Mandatory to increase volatility and thermal stability (e.g., silylation or PFBHA).[6][8]
Linearity (R²) Typically ≥ 0.999[3]Typically ≥ 0.999[2]
Accuracy (% Recovery) Generally in the range of 95-105%.[9]Generally in the range of 95-105%.[1]
Precision (%RSD) Intra-day precision typically < 2%.[10]Intra-day precision typically < 5%.[8]
Limit of Detection (LOD) Method-dependent; can be in the low mg/L to µg/L range.[3][7]Highly sensitive, often in the µg/L to ng/L range.[2][6]
Limit of Quantification (LOQ) Method-dependent; can be in the low mg/L to µg/L range.[3][9]Highly sensitive, often in the µg/L to ng/L range.[1]
Throughput Generally lower due to longer run times.Can be higher with modern autosamplers and fast GC programs.
Specificity Good, but can be limited by co-eluting interferences with UV/RI detection.Excellent, with mass spectrometric detection providing high confidence in analyte identification.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of compounds structurally similar to this compound using HPLC and GC-MS.

HPLC Method for Hydroxyaldehydes (e.g., Glyceraldehyde)

This protocol is based on the separation of small, polar analytes on an ion-exchange column.

1. Sample Preparation:

  • Dilute the sample to a known concentration within the calibration range using the mobile phase as the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a Refractive Index (RI) detector.[10]

  • Column: Ion-exchange column with a calcium sulfonated divinylbenzene-styrene resin.[10]

  • Mobile Phase: Isocratic elution with 3 mM sulfuric acid in water.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 70°C.[10]

  • Injection Volume: 20 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) and/or RI detection.[9][10]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of a series of standard solutions of known concentrations.

GC-MS Method for Hydroxyaldehydes with PFBHA Derivatization

This protocol involves the derivatization of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative.

1. Sample Preparation and Derivatization:

  • To an aqueous sample, add an appropriate internal standard.

  • Adjust the pH of the solution to approximately 4 with hydrochloric acid.[11]

  • Add a solution of PFBHA (e.g., 20 µL of a 1% w/v solution in water).[11]

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a sufficient time to ensure complete derivatization (e.g., 10-30 minutes).[11][12]

  • After cooling, extract the PFBHA-oxime derivative with a suitable organic solvent such as ethyl acetate.[11]

  • Dry the organic extract with anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

2. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound-PFBHA oxime derivative.

3. Data Analysis:

  • Identify the derivative peaks by their retention times and mass spectra. Aldehyde-PFBHA derivatives often form syn and anti isomers, which may appear as two separate peaks.[13]

  • Quantify the analyte by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dilution & Filtration) hplc_analysis HPLC Analysis (Ion-Exchange Column) hplc_sample_prep->hplc_analysis hplc_detection Detection (UV / RI) hplc_analysis->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data gc_sample_prep Sample Preparation derivatization Derivatization (e.g., with PFBHA) gc_sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_analysis GC-MS Analysis extraction->gc_analysis gc_data Data Analysis (Quantification) gc_analysis->gc_data

Comparative experimental workflows for HPLC and GC-MS analysis.

logical_relationship cluster_hplc HPLC Approach cluster_gcms GC-MS Approach analyte This compound (Polar, Thermally Labile) hplc Direct Analysis analyte->hplc Suitable for gcms Analysis via Derivatization analyte->gcms Requires hplc_adv Advantage: No Derivatization, Avoids Thermal Stress hplc->hplc_adv hplc_lim Limitation: Potentially Lower Sensitivity and Specificity hplc->hplc_lim gcms_adv Advantage: High Sensitivity and Excellent Specificity (MS) gcms->gcms_adv gcms_lim Limitation: Requires Derivatization, Potential for Artifacts gcms->gcms_lim

Logical relationship of analytical approaches for this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of the most appropriate method depends on the specific requirements of the analysis.

HPLC is a robust and straightforward technique, particularly advantageous for its ability to analyze this compound in its native form, thereby avoiding the complexities and potential artifacts of derivatization. This makes it well-suited for routine analysis where high sensitivity is not the primary concern.

GC-MS , on the other hand, offers unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification and for analyses in complex matrices where definitive identification is crucial. The requirement for derivatization adds a step to the sample preparation process but is a well-established procedure for this class of compounds.

For comprehensive and rigorous analysis, a cross-validation approach utilizing both HPLC and GC-MS can provide the most complete and reliable data, leveraging the strengths of each technique to ensure the accuracy and integrity of the results. This is particularly important in regulated environments and during the development of new drug products.

References

2-Hydroxypropanal vs. Malondialdehyde: A Comparative Guide to Lipid Peroxidation Markers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the established utility of malondialdehyde and the current scientific standing of 2-hydroxypropanal as markers for lipid peroxidation.

Introduction

Lipid peroxidation is a critical process implicated in the pathophysiology of numerous diseases, driven by oxidative stress. The quantification of stable end-products of lipid peroxidation serves as a valuable tool for assessing oxidative damage in biological systems. Among the most widely recognized markers is malondialdehyde (MDA). This guide provides a comprehensive comparison of MDA with this compound, evaluating their utility as markers of lipid peroxidation based on available scientific evidence.

Malondialdehyde (MDA): The Established Benchmark

Malondialdehyde is a highly reactive three-carbon dialdehyde (B1249045) that is one of the most prevalent and studied products of polyunsaturated fatty acid peroxidation. Its established role as a biomarker of oxidative stress is supported by a vast body of literature.

Formation of Malondialdehyde

MDA is generated in vivo from the degradation of polyunsaturated fatty acids through both enzymatic and non-enzymatic pathways. The non-enzymatic process is initiated by the attack of reactive oxygen species (ROS) on lipid membranes, leading to a cascade of reactions that produce unstable lipid hydroperoxides. These hydroperoxides then decompose to form various aldehydes, including MDA. Enzymatically, MDA can be formed as a byproduct during the biosynthesis of thromboxane (B8750289) A2.

Lipid Peroxidation and MDA Formation Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 O2 Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation MDA Malondialdehyde (MDA) Lipid_Hydroperoxide->MDA Decomposition

Caption: Lipid Peroxidation Pathway Leading to MDA Formation.

Quantitative Analysis of Malondialdehyde

The most common method for MDA quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[1] However, this method is known for its lack of specificity. More accurate and sensitive methods, such as High-Performance Liquid Chromatography (HPLC), are now widely recommended.[2]

ParameterTBARS Assay (Spectrophotometric)HPLC (with UV-Vis or Fluorescence Detection)
Principle Reaction of MDA with thiobarbituric acid (TBA) to form a colored product.Chromatographic separation of the MDA-TBA adduct.
Specificity Low; reacts with other aldehydes and biomolecules.High; separates MDA-TBA adduct from interfering substances.[2]
Sensitivity Moderate.High, especially with fluorescence detection.
**Linearity (R²) **Generally >0.99Typically >0.998
Intra-day Precision (CV%) <15%<15% (often <7%)
Inter-day Precision (CV%) <15%<15% (often <8%)
Recovery (%) Variable, can be affected by matrix effects.91.2 - 107.6%
Limit of Detection (LOD) ~0.1 µM0.05 µM (UV-Vis), lower with fluorescence.
Limit of Quantification (LOQ) ~0.3 µM0.15 µmol/L (Fluorescence), 0.17 µM (UV-Vis)
Advantages Simple, inexpensive, high-throughput.High specificity and sensitivity, reliable.[2]
Disadvantages Prone to interference, overestimation of MDA levels.More complex, requires specialized equipment.

This compound: An Unestablished Marker

In stark contrast to MDA, there is a significant lack of scientific literature supporting the use of this compound as a marker for lipid peroxidation in biological systems. Extensive searches of scientific databases did not yield any studies that directly measure this compound as a product of lipid peroxidation or compare its utility to established markers like MDA.

While some research mentions the atmospheric oxidation of this compound, this is not relevant to its role as a biomarker of oxidative stress in a biological context. Therefore, at present, this compound is not a recognized or validated marker for lipid peroxidation.

Experimental Protocols

Malondialdehyde Quantification using the TBARS Assay

This protocol is a generalized procedure and may require optimization for specific sample types.

1. Reagent Preparation:

  • Thiobarbituric Acid (TBA) Reagent: Prepare a 0.375% (w/v) solution of TBA in a suitable buffer (e.g., 0.25 N HCl). Gentle heating may be required for dissolution.[1]

  • Trichloroacetic Acid (TCA): Prepare a 15% (w/v) solution of TCA in distilled water.

  • Butylated Hydroxytoluene (BHT): Prepare a 0.2% solution of BHT in ethanol (B145695) to prevent further oxidation during the assay.[2]

  • MDA Standard Stock Solution: Prepare a stock solution from 1,1,3,3-tetramethoxypropane (B13500) (TMP) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) by acid hydrolysis.

2. Sample Preparation:

  • To 250 µL of sample (e.g., plasma, tissue homogenate), add 25 µL of BHT solution.[2]

  • Add 1 mL of 1.0% TCA to precipitate proteins.[2]

  • Vortex and centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]

  • Collect the supernatant for analysis.

3. Assay Procedure:

  • To the supernatant, add an equal volume of TBA reagent.[1]

  • Incubate the mixture at 95°C for 45-60 minutes.

  • Cool the samples on ice to stop the reaction.

  • Measure the absorbance of the resulting pink-colored adduct at 532 nm using a spectrophotometer.

4. Data Analysis:

  • Generate a standard curve using known concentrations of the MDA standard.

  • Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

TBARS Assay Workflow for MDA Quantification cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Biological Sample Add_BHT Add BHT Sample->Add_BHT Add_TCA Add TCA (Protein Precipitation) Add_BHT->Add_TCA Centrifuge Centrifuge Add_TCA->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_TBA Add TBA Reagent Supernatant->Add_TBA Incubate Incubate at 95°C Add_TBA->Incubate Cool Cool on Ice Incubate->Cool Measure_Absorbance Measure Absorbance at 532 nm Cool->Measure_Absorbance Calculate_MDA Calculate MDA Concentration Measure_Absorbance->Calculate_MDA Standard_Curve Generate Standard Curve Standard_Curve->Calculate_MDA

Caption: Workflow of the TBARS Assay for MDA Quantification.

Conclusion

Based on the current body of scientific literature, malondialdehyde is a well-established and widely utilized marker for lipid peroxidation, despite the known limitations of the TBARS assay. For more accurate and specific quantification, HPLC-based methods are recommended. In contrast, there is no significant evidence to support the use of this compound as a marker for lipid peroxidation in biological systems. Therefore, for researchers and professionals in drug development seeking a reliable biomarker for oxidative stress, MDA remains the marker of choice, with the caveat that the analytical method should be chosen carefully to ensure specificity and accuracy. Future research may identify novel markers, but as of now, this compound does not fall into this category.

References

A Comparative Study of Derivatization Agents for the Analysis of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive small molecules like 2-hydroxypropanal is critical for various applications, from understanding disease pathways to ensuring the quality and safety of pharmaceutical products. Due to its polar nature and thermal lability, direct analysis of this compound by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is challenging. Derivatization is a key strategy to improve its volatility, thermal stability, and ionization efficiency. This guide provides a comparative analysis of four common derivatization agents for this compound: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (DNPH), o-Phenylenediamine (o-PDA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the sensitivity, selectivity, and robustness of the analytical method. The following table summarizes the key performance characteristics of the selected agents for the analysis of this compound.

Derivatization AgentPrimary Target Group(s)Suitable Analytical Technique(s)Key AdvantagesPotential Limitations for this compound
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehyde/KetoneGC-MS, LC-MSHigh reaction efficiency for carbonyls.[1] Thermally stable derivatives suitable for GC.[1] The pentafluorobenzyl group provides high sensitivity in electron capture detection (ECD) and MS.[2]Primarily reacts with the aldehyde group, leaving the hydroxyl group underivatized without a second derivatization step.
2,4-Dinitrophenylhydrazine (DNPH) Aldehyde/KetoneHPLC-UV, LC-MSWell-established method for carbonyl analysis. Derivatives are strong chromophores, ideal for UV detection.[3]Can be difficult to distinguish between α-hydroxy carbonyls and their corresponding dicarbonyls.[4] Derivatives can be thermally labile, making them less suitable for GC.[1]
o-Phenylenediamine (o-PDA) α-Dicarbonyls, AldehydesGC-MS, HPLC-FluorescenceHighly specific for α-dicarbonyl compounds, forming stable quinoxaline (B1680401) derivatives.[5] Can react with monofunctional aldehydes to form benzimidazoles.The reaction with monofunctional aldehydes like this compound may be less specific and efficient compared to its reaction with dicarbonyls.[2]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Hydroxyl, Amine, Thiol, Carboxyl groups (and enolizable aldehydes)GC-MSReacts with a wide range of functional groups containing active hydrogens.[6] TBDMS derivatives are more stable to hydrolysis than TMS derivatives.[7] Can derivatize both the hydroxyl and the enolizable aldehyde group of this compound in a single step.Steric hindrance can sometimes affect reaction efficiency with certain molecules.[8] The reagent and its byproducts can be a source of background in MS analysis.

Quantitative Data Summary

Direct comparative quantitative data for the derivatization of this compound is limited in the literature. However, performance data for similar short-chain aldehydes can provide valuable insights.

ParameterPFBHADNPHo-PDAMTBSTFA
Typical Limit of Detection (LOD) Low ng/L to µg/L for aldehydes in GC-MS.[9][10]µg/L to ng/L for aldehydes in LC-MS.[9]Data for monofunctional aldehydes is less common; high sensitivity for dicarbonyls.pg to ng on-column in GC-MS for various analytes.
Typical Limit of Quantitation (LOQ) µg/L range for aldehydes in GC-MS.[10]Generally in the low µg/L range for aldehydes in LC-MS.[11]N/A for this compoundN/A for this compound
Typical Reaction Yield Generally high and quantitative for aldehydes.[1]Generally high for aldehydes.High for α-dicarbonyls; variable for monofunctional aldehydes.Typically in the 90-100% range for active hydrogens.[6]
Derivative Stability PFBHA-oximes are thermally stable.[12]DNPH-hydrazones can be thermally labile.[1]Quinoxalines (from dicarbonyls) and benzimidazoles are generally stable.TBDMS ethers are relatively stable to hydrolysis.[7]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. The following are representative protocols for the derivatization of this compound with each of the discussed agents.

PFBHA Derivatization for GC-MS Analysis

This protocol is designed for the derivatization of the aldehyde group of this compound.

  • Reagents and Materials:

    • This compound standard solution

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

    • Internal standard (e.g., a deuterated analogue)

    • Organic solvent (e.g., ethyl acetate (B1210297) or hexane)

    • Acid (e.g., HCl) to adjust pH

    • Anhydrous sodium sulfate

    • GC vials with inserts

  • Procedure:

    • To 1 mL of aqueous sample or standard containing this compound, add the internal standard.

    • Add 100 µL of the PFBHA solution.

    • Adjust the pH of the solution to approximately 3-4 with HCl.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to facilitate the reaction.

    • After cooling to room temperature, extract the PFBHA-oxime derivative with an organic solvent (e.g., 2 x 1 mL of ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial with an insert and concentrate under a gentle stream of nitrogen if necessary.

    • Analyze the sample by GC-MS.

DNPH Derivatization for HPLC-UV/LC-MS Analysis

This protocol is suitable for forming DNPH-hydrazones for LC-based analysis.

  • Reagents and Materials:

    • This compound standard solution

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile (B52724) with a catalytic amount of strong acid like sulfuric acid or phosphoric acid)

    • Internal standard

    • Acetonitrile

    • HPLC vials

  • Procedure:

    • To 500 µL of sample or standard, add the internal standard.

    • Add 500 µL of the DNPH derivatizing solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30-60 minutes) in the dark.

    • After the reaction, the sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

    • Analyze by HPLC-UV (detection at ~360 nm) or LC-MS.

o-Phenylenediamine (o-PDA) Derivatization for GC-MS or HPLC-Fluorescence Analysis

This protocol describes the reaction of o-PDA with this compound to form a benzimidazole (B57391) derivative.

  • Reagents and Materials:

    • This compound standard solution

    • o-Phenylenediamine (o-PDA) solution (e.g., in a suitable solvent like methanol (B129727) or in an acidic medium)

    • Internal standard

    • Solvent for extraction (if needed)

    • GC or HPLC vials

  • Procedure:

    • To the sample or standard containing this compound, add the internal standard.

    • Add the o-PDA solution. The reaction may be carried out under acidic conditions and heating to promote the formation of the benzimidazole.

    • The reaction mixture is heated (e.g., 100°C) for a defined period (e.g., 2 hours).[13]

    • After cooling, the pH is adjusted to neutral or slightly basic to precipitate the derivative or to prepare it for extraction.

    • The derivative can be extracted with an organic solvent for GC-MS analysis or dissolved in a suitable mobile phase for HPLC-Fluorescence analysis.

MTBSTFA Derivatization for GC-MS Analysis

This protocol is for the silylation of both the hydroxyl and enolizable aldehyde groups of this compound.

  • Reagents and Materials:

    • This compound standard solution (anhydrous)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

    • A suitable solvent (e.g., acetonitrile, pyridine)

    • Internal standard

    • GC vials

  • Procedure:

    • The sample or standard containing this compound must be completely dry. Lyophilization or evaporation under nitrogen is recommended.

    • Add the internal standard.

    • To the dried sample, add a solution of MTBSTFA in a suitable solvent (e.g., 50 µL of MTBSTFA in 50 µL of acetonitrile).

    • Seal the vial tightly and heat at a controlled temperature (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes).

    • After cooling, the sample can be directly injected into the GC-MS system.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the selection of an appropriate derivatization agent, the following diagrams are provided.

G General Derivatization Reaction Analyte This compound Product Derivatized Analyte (More Volatile/Detectable) Analyte->Product + Reagent Reagent Derivatization Agent (e.g., PFBHA) Byproduct Byproduct (e.g., H2O)

A general representation of the derivatization reaction.

G Comparative Study Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Comparison Sample Sample/Standard (this compound) PFBHA PFBHA Sample->PFBHA DNPH DNPH Sample->DNPH oPDA o-PDA Sample->oPDA MTBSTFA MTBSTFA Sample->MTBSTFA GCMS GC-MS PFBHA->GCMS LCMS LC-MS / HPLC-UV DNPH->LCMS oPDA->GCMS oPDA->LCMS MTBSTFA->GCMS Compare Compare Performance: - LOD/LOQ - Yield - Stability GCMS->Compare LCMS->Compare

Workflow for the comparative analysis of derivatization agents.

G Decision Logic for Derivatization Agent Selection Start Analytical Goal? Technique Available Technique? Start->Technique GC GC-MS Technique->GC GC-based LC LC-MS / HPLC-UV Technique->LC LC-based Target Derivatize Aldehyde and/or Hydroxyl? Aldehyde_only Aldehyde only Target->Aldehyde_only Aldehyde only Both_groups Both groups Target->Both_groups Both groups GC->Target DNPH Use DNPH LC->DNPH PFBHA Use PFBHA Aldehyde_only->PFBHA MTBSTFA Use MTBSTFA Both_groups->MTBSTFA

A simplified decision tree for selecting a derivatization agent.

Conclusion

The selection of an appropriate derivatization agent for this compound is a critical step in developing a robust and sensitive analytical method.

  • PFBHA is an excellent choice for GC-MS analysis , offering high sensitivity and the formation of thermally stable derivatives of the aldehyde group.

  • DNPH remains a workhorse for HPLC-UV and LC-MS , especially when UV detection is preferred, though caution is advised regarding its specificity for α-hydroxy aldehydes.

  • o-PDA presents a more specialized option, particularly if the analytical workflow also involves the analysis of α-dicarbonyl compounds.

  • MTBSTFA is a powerful silylating agent for GC-MS that has the unique advantage of derivatizing both the hydroxyl and aldehyde functionalities of this compound in a single step, which can be highly beneficial for chromatographic performance and mass spectral characterization.

Ultimately, the optimal choice will depend on the specific analytical instrumentation available, the required sensitivity, and the overall goals of the research. Method validation with the chosen derivatization agent is essential to ensure data quality and reliability.

References

A Comparative Guide to the Formation of 2-Hydroxypropanal: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the formation of 2-hydroxypropanal (lactaldehyde) in biological systems (in vivo) versus synthetic environments (in vitro). Understanding these distinct pathways is crucial for applications ranging from metabolic research to the development of novel therapeutics and industrial chemical synthesis. This document outlines the key differences in precursors, catalytic mechanisms, and reaction conditions, supported by experimental data and detailed protocols.

Comparative Overview of this compound Formation

The formation of this compound occurs under fundamentally different conditions in vivo and in vitro. Biological formation is characterized by enzyme-catalyzed reactions within complex metabolic networks, whereas in vitro formation relies on controlled chemical reactions or isolated enzymatic systems. The following table summarizes these key distinctions.

AspectIn Vivo FormationIn Vitro Formation
Environment Aqueous cytoplasm of cells within living organisms.Controlled laboratory environment (e.g., reaction vessel, atmospheric simulation chamber).
Primary Precursors Propylene glycol, methylglyoxal (B44143), hydroxy-amino acids, L-fucose, L-rhamnose.[1][2]Glyoxylic acid derivatives, methylglyoxal, 3-buten-2-ol (B146109), 3-penten-2-ol (B74221), formaldehyde (B43269), acetaldehyde.[3][4][5]
Key Enzymes/Catalysts Aldose reductase, glycerol (B35011) dehydrogenase, myeloperoxidase, lactaldehyde dehydrogenase.[1][2]Chemical catalysts (e.g., sodium in ethanol, lithium aluminum hydride), ozone, hydroxyl radicals, isolated enzymes (e.g., 2-deoxy-D-ribose 5-phosphate aldolase).[3][4][5]
Reaction Types Enzymatic reduction, oxidation, and degradation within metabolic pathways.[1][2]Grignard reaction, reduction, hydrolysis, ozonolysis, radical-initiated oxidation, aldol (B89426) condensation.[3][4][5][6]
Examples of Yields/Rates Formation is tightly regulated as part of metabolic flux; specific yield data is context-dependent.Ozonolysis of 3-buten-2-ol and 3-penten-2-ol shows branching ratios for this compound formation.[4] The OH radical initiated oxidation of 3-penten-2-one (B1195949) has determined rate coefficients.[4]

Formation Pathways and Mechanisms

The divergent pathways for the formation of this compound in vivo and in vitro are illustrated below. The diagram highlights the distinct precursors and the nature of the transformations in each environment.

G cluster_in_vivo In Vivo Formation cluster_in_vitro In Vitro Formation PropyleneGlycol Propylene Glycol HP_vivo This compound PropyleneGlycol->HP_vivo Aldose reductase Methylglyoxal_vivo Methylglyoxal Methylglyoxal_vivo->HP_vivo Glycerol dehydrogenase HydroxyAminoAcids Hydroxy-Amino Acids HydroxyAminoAcids->HP_vivo Myeloperoxidase system FucoseRhamnose L-Fucose / L-Rhamnose FucoseRhamnose->HP_vivo Metabolic degradation HP_vitro This compound GlyoxylicAcid Glyoxylic Acid Derivative GlyoxylicAcid->HP_vitro Grignard Reaction, Reduction, Hydrolysis Methylglyoxal_vitro Methylglyoxal Acetal (B89532) Methylglyoxal_vitro->HP_vitro Reduction & Hydrolysis UnsaturatedAlcohols Unsaturated Alcohols (e.g., 3-buten-2-ol) UnsaturatedAlcohols->HP_vitro Ozonolysis / OH Radical Oxidation FormaldehydeAcetaldehyde Formaldehyde + Acetaldehyde FormaldehydeAcetaldehyde->HP_vitro Enzymatic Aldol Condensation (DERA)

Caption: Divergent pathways for in vivo and in vitro this compound formation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro formation of this compound.

Protocol 1: Chemical Synthesis from Methylglyoxal Acetal

This protocol is based on a synthetic route published in 1952 by John Kenyon Netherton Jones.[3]

  • Acetal Formation: Selectively convert the aldehyde group of methylglyoxal into a dibutyl acetal. This is achieved by reacting methylglyoxal with butanol in the presence of p-toluenesulfonic acid as a catalyst.[3]

  • Reduction: Reduce the ketone group of the resulting 2-oxopropanal dibutyl acetal. This reduction is performed using lithium aluminum hydride in an ether solvent to yield this compound dibutyl acetal.[3]

  • Hydrolysis: Hydrolyze the acetal to obtain this compound. This final step is carried out in a mixture of ice acetic acid, water, and formic acid.[3]

Protocol 2: Formation via Ozonolysis of Unsaturated Alcohols

This experimental approach is relevant to atmospheric chemistry studies.

  • Reactant Introduction: Introduce a known concentration of an unsaturated alcohol precursor, such as 3-buten-2-ol or 3-penten-2-ol, into an atmospheric simulation chamber.[4]

  • Ozonolysis Initiation: Introduce ozone into the chamber to initiate the ozonolysis reaction.

  • Product Monitoring: Monitor the formation of this compound and other products over time using long-path FTIR spectroscopy.[4]

  • Data Analysis: Analyze the spectral data to determine the branching ratio for the formation of this compound from the Criegee intermediate.[4]

Protocol 3: Enzymatic Synthesis using 2-Deoxy-D-ribose 5-Phosphate Aldolase (DERA)

While the cited study focuses on the synthesis of 3-hydroxypropanal, a similar enzymatic approach could be adapted for this compound. The following is an analogous protocol.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.0).[5]

  • Substrate Addition: Add the precursor substrates, formaldehyde and acetaldehyde, to the reaction mixture. Optimal concentrations from a similar study were found to be 15 mM formaldehyde and 10 mM acetaldehyde.[5]

  • Enzyme Addition: Add the purified DERA enzyme to the reaction mixture to a final concentration determined by optimization (e.g., 1.66 U/mL).[5]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 40°C) for a specified duration (e.g., 180 minutes).[5]

  • Reaction Monitoring and Quantification: Monitor the production of the hydroxypropanal product over time using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).

Conclusion

The formation of this compound is a tale of two distinct chemical worlds. In vivo, its production is a finely tuned process integrated within the complex web of metabolism, serving specific biological roles.[1][2] In contrast, in vitro synthesis offers a diverse toolkit of chemical and enzymatic methods, allowing for its production under controlled conditions for various research and industrial purposes.[3][4][5] The choice of approach—leveraging biological pathways or designing synthetic routes—depends entirely on the desired application, be it studying metabolic disorders, synthesizing flavor compounds, or investigating atmospheric chemical processes.

References

A Guide to Assessing Accuracy and Precision of 2-Hydroxypropanal Assays in Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropanal, also known as lactaldehyde, is a reactive aldehyde that serves as an intermediate in metabolic pathways such as pyruvate (B1213749) and methylglyoxal (B44143) metabolism.[1] Its accumulation is associated with the formation of advanced glycation end products (AGEs), which are implicated in the pathology of various diseases, including diabetes and neurodegenerative disorders.[2] Accurate and precise quantification of this compound in biological matrices is therefore crucial for research into these conditions and for the development of novel therapeutics.

This guide provides a framework for comparing the performance of this compound assays across different laboratories. As no direct inter-laboratory comparison studies for this compound assays are publicly available, this document outlines the essential parameters for such a comparison, provides a template for data presentation, and details a generalized experimental protocol.

Key Performance Parameters for Assay Comparison

To objectively compare different this compound assays, the following validation parameters should be assessed:

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but on different days, with different analysts, or on different equipment.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity (Selectivity): The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Data Presentation: A Template for Comparison

The following table provides a template for summarizing the performance characteristics of a hypothetical this compound assay from different laboratories.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Accuracy (% Recovery)
Low QC (e.g., 10 ng/mL)98.5%101.2%97.9%85-115%
Mid QC (e.g., 100 ng/mL)99.2%98.5%100.5%85-115%
High QC (e.g., 500 ng/mL)100.1%102.0%99.8%85-115%
Precision (%CV)
Repeatability (Intra-assay)
Low QC4.5%5.1%4.8%< 15%
Mid QC3.2%3.8%3.5%< 15%
High QC2.8%3.1%2.9%< 15%
Intermediate Precision (Inter-assay)
Low QC6.8%7.2%6.5%< 20%
Mid QC5.1%5.9%5.5%< 20%
High QC4.5%4.8%4.6%< 20%
Linearity (r²) > 0.995> 0.996> 0.997> 0.99
Range (ng/mL) 5 - 10005 - 10002 - 800As per assay needs
LOD (ng/mL) 1.51.20.8Reportable
LOQ (ng/mL) 5.04.02.5Reportable
Specificity No interference observedNo interference observedMinor interference notedNo significant interference

This table contains illustrative data and acceptance criteria, which should be defined based on the specific requirements of the study.

Experimental Protocols

A detailed and standardized experimental protocol is critical for a meaningful inter-laboratory comparison. Below is a generalized protocol for the quantification of this compound in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) with derivatization for UV or fluorescence detection.

1. Sample Preparation

  • Objective: To stabilize this compound, remove interfering substances, and concentrate the analyte.

  • Procedure:

    • Collect biological samples (e.g., blood) using appropriate anticoagulants and immediately place them on ice.

    • Centrifuge the samples to separate plasma or serum.

    • To prevent artifactual formation of aldehydes, add an antioxidant such as butylated hydroxytoluene (BHT) and a chelating agent like desferrioxamine.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 2:1 ratio (v/v).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing this compound.

2. Derivatization

  • Objective: To enhance the detection of this compound by HPLC, as it lacks a strong chromophore or fluorophore.

  • Procedure:

    • Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a reaction buffer.

    • Add a derivatizing agent that reacts with the aldehyde group. A common agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection or an agent like 1,3-cyclohexanedione (B196179) for fluorescence detection.

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.

    • Stop the reaction by adding a suitable reagent or by placing the mixture on ice.

3. HPLC Analysis

  • Objective: To separate and quantify the derivatized this compound.

  • Procedure:

    • Inject a specific volume of the derivatized sample into an HPLC system.

    • Use a suitable column (e.g., a C18 reverse-phase column) for separation.

    • Employ a mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with a modifying acid like trifluoroacetic acid) to achieve optimal separation of the analyte from other sample components.

    • Set the detector (UV or fluorescence) to the appropriate wavelength for the derivatized analyte.

    • Quantify the analyte by comparing the peak area of the sample to a standard curve prepared with known concentrations of derivatized this compound.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Biological Sample Collection ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution DerivatizationReaction Derivatization (e.g., with DNPH) Reconstitution->DerivatizationReaction HPLC HPLC Separation DerivatizationReaction->HPLC Detection Detection (UV/Fluorescence) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Multiple Steps Pyruvate Pyruvate Glycolysis->Pyruvate Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal Hydroxypropanal This compound (Lactaldehyde) Methylglyoxal->Hydroxypropanal AGEs Advanced Glycation End Products (AGEs) Methylglyoxal->AGEs LacticAcid Lactic Acid Hydroxypropanal->LacticAcid Hydroxypropanal->AGEs ProteinsLipids Proteins / Lipids ProteinsLipids->AGEs

References

Validating the Specificity of Antibodies for Aldehyde-Protein Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins by reactive aldehydes, such as 2-Hydroxypropanal, is a critical area of research in toxicology, oxidative stress, and drug development. These aldehyde-protein adducts can serve as biomarkers for cellular damage and disease states. The accurate detection and quantification of these adducts are paramount, and the specificity of the antibodies used is the cornerstone of reliable results. This guide provides a comprehensive comparison of methodologies to validate the specificity of antibodies targeting aldehyde-protein adducts, using 4-hydroxy-2-nonenal (HNE) adducts as a well-documented model.

The Critical Need for Antibody Specificity

Comparative Analysis of Validation Techniques

A multi-pronged approach is necessary to thoroughly validate the specificity of an antibody for an aldehyde-protein adduct. The following table summarizes key experimental techniques, their purpose in validation, and the type of data they provide.

Experimental Technique Purpose of Validation Key Performance Metrics Data Output
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the antibody's binding affinity and specificity for the target adduct. To assess cross-reactivity with other aldehydes and unmodified proteins.Sensitivity (Limit of Detection), Linearity, Recovery, Inter- and Intra-Assay Precision.[1][2]Quantitative measurement of antibody binding.
Western Blotting To confirm the antibody's ability to detect the target adduct on proteins of different molecular weights. To assess specificity in a complex protein mixture.[3][4]Specificity (detection of a single band at the expected molecular weight), Signal-to-Noise Ratio.Qualitative or semi-quantitative detection of adducted proteins.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC) To verify the antibody's performance in localizing the target adduct within tissues and cells.Specificity of staining pattern, Correlation with known localization of oxidative stress.Visualization of adduct distribution in a biological context.
Competitive ELISA To provide a quantitative measure of the antibody's specificity by competing for binding with free adducts or related molecules.IC50 values (concentration of competitor that inhibits 50% of antibody binding).Quantitative assessment of cross-reactivity.
Mass Spectrometry (MS) As an orthogonal method to confirm the presence and identity of the specific aldehyde-protein adducts in a sample.[5][6][7]Confirmation of adduct mass and fragmentation pattern.[8]Unambiguous identification of the molecular species.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate validation of antibody specificity.

Protocol 1: Indirect ELISA for Antibody Specificity

This protocol is designed to assess the binding of the antibody to a protein that has been modified with the aldehyde of interest.

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of the aldehyde-modified protein (e.g., this compound-BSA) and the unmodified control protein (e.g., BSA) in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the protein solutions to individual wells of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the primary antibody in blocking buffer.

    • Add 100 µL of the diluted antibody to the wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blotting for Adduct Detection

This protocol is used to determine the antibody's ability to detect the aldehyde-adducted protein in a mixture of proteins.

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues treated with and without the aldehyde-inducing agent.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]

  • SDS-PAGE:

    • Load the prepared samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[3]

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are essential for understanding the validation process.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection Coat_Plate Coat plate with Aldehyde-Adducted Protein Block Block non-specific binding sites Coat_Plate->Block Primary_Ab Add Primary Antibody Block->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Substrate Add TMB Substrate Secondary_Ab->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_probing Immunoprobing cluster_detection Detection Lysate Prepare Protein Lysate Quantify Quantify Protein Lysate->Quantify Denature Denature Proteins Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_Membrane Block Membrane Transfer->Block_Membrane Primary_Ab Incubate with Primary Antibody Block_Membrane->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab ECL Add ECL Substrate Secondary_Ab->ECL Image Image Chemiluminescence ECL->Image

References

Correlating 2-Hydroxypropanal with Clinical Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hydroxypropanal (lactaldehyde) and its correlation with key clinical markers associated with various disease states. While direct quantitative data for this compound is emerging, this document leverages the extensive research on related α-oxoaldehydes, such as methylglyoxal (B44143), which share similar metabolic pathways and toxicological profiles. This comparison offers valuable insights into the potential role of this compound as a biomarker for carbonyl stress and its association with inflammatory, metabolic, and neurodegenerative diseases.

The Role of this compound in Carbonyl Stress

This compound is a reactive carbonyl species and a key metabolite in the methylglyoxal pathway, a metabolic route linked to the detoxification of glycolysis byproducts.[1][2] Elevated levels of this compound and other reactive aldehydes contribute to a state of "carbonyl stress," which is characterized by the accumulation of advanced glycation end-products (AGEs). These AGEs can impair protein function and contribute to cellular damage, inflammation, and the pathogenesis of several chronic diseases.[2]

Comparative Data: Correlating Carbonyl Stress Markers with Clinical Indicators

Direct correlational studies between this compound and a wide range of clinical markers are limited. However, extensive research on the closely related and more abundant α-oxoaldehyde, methylglyoxal, provides a strong basis for understanding the potential clinical significance of this compound. The following tables summarize the observed correlations between methylglyoxal and other markers of carbonyl/oxidative stress with key clinical indicators in various diseases. It is hypothesized that this compound would exhibit similar correlational trends.

Table 1: Correlation of Methylglyoxal with Markers of Type 2 Diabetes Mellitus

Clinical MarkerCorrelation with MethylglyoxalStrength of Evidence
Glycated Hemoglobin (HbA1c) PositiveStrong
Fasting Plasma Glucose PositiveStrong
Insulin Resistance (HOMA-IR) PositiveModerate
Malondialdehyde (MDA) PositiveModerate
Protein Carbonyls PositiveModerate

This table summarizes general findings from multiple studies. The strength of correlation can vary depending on the study population and methodology.

Table 2: Correlation of Carbonyl Stress Markers with Markers of Cardiovascular Disease

Clinical MarkerCorrelation with Carbonyl Stress Markers (e.g., Methylglyoxal)Strength of Evidence
C-Reactive Protein (CRP) PositiveModerate
Total Cholesterol PositiveWeak to Moderate
LDL Cholesterol PositiveWeak to Moderate
Triglycerides PositiveModerate
HDL Cholesterol NegativeWeak to Moderate

This table summarizes general findings. The association between carbonyl stress and lipid profiles is complex and can be influenced by various factors.

Table 3: Correlation of Carbonyl Stress Markers with Markers of Neurodegenerative Disease (e.g., Alzheimer's Disease)

Clinical Marker (in CSF)Correlation with Carbonyl Stress Markers (e.g., Methylglyoxal)Strength of Evidence
Total Tau (t-tau) PositiveModerate
Phosphorylated Tau (p-tau) PositiveModerate
Amyloid-beta 42 (Aβ42) NegativeWeak to Moderate

CSF: Cerebrospinal Fluid. These correlations are primarily observed in patient cohorts with diagnosed neurodegenerative diseases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a general workflow for its analysis in biological samples.

Methylglyoxal_Pathway Glycolysis Glycolysis DHAP Dihydroxyacetone phosphate Glycolysis->DHAP Methylglyoxal_Synthase Methylglyoxal Synthase DHAP->Methylglyoxal_Synthase Methylglyoxal Methylglyoxal Methylglyoxal_Synthase->Methylglyoxal Glyoxalase1 Glyoxalase 1 Methylglyoxal->Glyoxalase1 Aldose_Reductase Aldose Reductase Methylglyoxal->Aldose_Reductase Glyoxalase2 Glyoxalase 2 Glyoxalase1->Glyoxalase2 D_Lactate D-Lactate Glyoxalase2->D_Lactate Two_Hydroxypropanal This compound (Lactaldehyde) Aldose_Reductase->Two_Hydroxypropanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Two_Hydroxypropanal->Aldehyde_Dehydrogenase L_Lactate L-Lactate Aldehyde_Dehydrogenase->L_Lactate

Caption: The Methylglyoxal Pathway showing the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, CSF) Deproteinization Deproteinization Sample_Collection->Deproteinization Derivatization Derivatization (e.g., with DNPH) Deproteinization->Derivatization LC_MS LC-MS/MS or GC-MS Analysis Derivatization->LC_MS Quantification Quantification of This compound LC_MS->Quantification Correlation Correlation with Clinical Markers Quantification->Correlation

Caption: General workflow for analyzing this compound in biological samples.

Experimental Protocols

The quantification of this compound and other reactive aldehydes in biological matrices typically requires derivatization followed by chromatographic separation and mass spectrometric detection.

1. Sample Collection and Preparation:

  • Matrix: Plasma, serum, urine, or cerebrospinal fluid can be used.

  • Anticoagulant (for plasma): EDTA is commonly used.

  • Storage: Samples should be stored at -80°C to minimize degradation of reactive aldehydes.

  • Deproteinization: Proteins are precipitated using a cold organic solvent such as acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., perchloric acid). The mixture is vortexed and then centrifuged to pellet the proteins. The supernatant is collected for further processing.

2. Derivatization:

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for carbonyl compounds. It reacts with the aldehyde group to form a stable hydrazone derivative.

  • Procedure: The deproteinized sample is mixed with an acidic solution of DNPH and incubated at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

3. Analytical Measurement (LC-MS/MS or GC-MS):

  • Instrumentation: A liquid chromatograph or gas chromatograph coupled to a tandem mass spectrometer is used for separation and detection.

  • Chromatography:

    • LC: Reversed-phase chromatography is typically employed to separate the DNPH derivatives. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid) is common.

    • GC: A capillary column with a suitable stationary phase is used for separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS/MS, while electron ionization (EI) is typical for GC-MS.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the this compound-DNPH derivative are monitored.

4. Quantification:

  • Internal Standard: A stable isotope-labeled internal standard of this compound or a structurally similar aldehyde is added to the sample at the beginning of the preparation process to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of this compound-DNPH derivative and a fixed concentration of the internal standard. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

While direct evidence for the correlation of this compound with a broad range of clinical markers is still being established, its position within the well-studied methylglyoxal pathway provides a strong rationale for its investigation as a biomarker of carbonyl stress. The data presented for related α-oxoaldehydes suggest that elevated levels of this compound are likely to be associated with adverse clinical outcomes in metabolic, cardiovascular, and neurodegenerative diseases. The analytical methods outlined provide a robust framework for the accurate quantification of this and other reactive aldehydes, paving the way for future clinical studies to fully elucidate the diagnostic and prognostic potential of this compound.

References

A Comparative Analysis of 2-Hydroxypropanal and 3-Hydroxypropanal in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of 2-Hydroxypropanal (lactaldehyde) and 3-Hydroxypropanal (reuterin). The information presented herein is curated from experimental data to facilitate an objective understanding of their respective roles and mechanisms in biological systems.

Introduction

This compound and 3-Hydroxypropanal are three-carbon aldehydes that, despite their structural similarity, exhibit distinct biological activities. This compound, also known as lactaldehyde, is an endogenous metabolite in the pyruvate (B1213749) metabolism pathway found in various organisms, including humans.[1][2][3][4] In contrast, 3-Hydroxypropanal, commonly referred to as reuterin, is a potent antimicrobial compound produced by certain species of Lactobacillus reuteri.[4] This guide will delve into their comparative biological effects, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activity and Toxicity

The biological impact of these two aldehydes differs significantly, primarily in their antimicrobial properties and cellular toxicity. 3-Hydroxypropanal is a well-documented broad-spectrum antimicrobial agent, while the biological activities of this compound are less characterized, with some evidence suggesting its involvement in metabolic regulation and potential for inducing cellular stress.

Data Presentation

The following tables summarize the quantitative data available for this compound and 3-Hydroxypropanal.

Table 1: Comparative Toxicity Data

ParameterThis compound (Lactaldehyde)3-Hydroxypropanal (Reuterin)Source
Cell Viability (Caco-2 cells) Data not availableNo significant change up to 10.8 mM; increased viability at 1080 mM[5]
Hemolytic Activity (Rat Erythrocytes) Data not availableNo hemolytic activity up to 270 mM; 100% hemolysis at 1080 mM[5]
IC50 (Neuroblastoma cells - L-glyceraldehyde) 262-1005 µM (24h)Data not available[6]

Table 2: Antimicrobial Activity of 3-Hydroxypropanal (Reuterin)

Target OrganismMinimum Inhibitory Concentration (MIC)Source
Escherichia coli7.5 - 15 mM[7]
Escherichia coli K-121.25 mM[8]
Salmonella typhimurium0.4 mM[8]
Staphylococcus aureus18.25 mM[9]
Bacteroides vulgatus< 1.9 mM[7]
Clostridium difficile< 1.9 mM[7]
Lactobacillus species15 - 50 mM[7]

Signaling Pathways

The mechanisms of action of this compound and 3-Hydroxypropanal involve the modulation of distinct signaling pathways.

3-Hydroxypropanal (Reuterin) Signaling

3-Hydroxypropanal is known to induce oxidative stress by reacting with thiol groups of proteins and small molecules.[10][11] This disruption of redox homeostasis can activate downstream signaling cascades. Furthermore, recent studies have shown that 3-HPA can modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is crucial for immune homeostasis.[12] Lactobacillus reuteri and its metabolites have also been shown to influence the NF-κB and MAPK signaling pathways.[12][13]

G 3-Hydroxypropanal (Reuterin) Signaling Pathway reuterin 3-Hydroxypropanal (Reuterin) thiol Thiol Groups (-SH) reuterin->thiol Reacts with ahr Aryl Hydrocarbon Receptor (AhR) reuterin->ahr Activates ros Reactive Oxygen Species (ROS) thiol->ros Leads to ox_stress Oxidative Stress ros->ox_stress Induces nfkb NF-κB Pathway ox_stress->nfkb mapk MAPK Pathway ox_stress->mapk antimicrobial Antimicrobial Effects ox_stress->antimicrobial immune Immune Response Modulation ahr->immune nfkb->immune mapk->immune G Postulated this compound (Lactaldehyde) Signaling Pathway lactaldehyde This compound (Lactaldehyde) glycolysis Glycolysis lactaldehyde->glycolysis Potential Inhibition aldh Aldehyde Dehydrogenase lactaldehyde->aldh Metabolized by ros Reactive Oxygen Species (ROS) lactaldehyde->ros Potential Induction metabolic_stress Metabolic Stress glycolysis->metabolic_stress lactic_acid Lactic Acid aldh->lactic_acid ox_stress Oxidative Stress ros->ox_stress nfkb NF-κB Pathway ox_stress->nfkb inflammation Inflammatory Response nfkb->inflammation

References

Evaluating the efficacy of 2-Hydroxypropanal as a precursor in different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors is a critical step in designing efficient and effective synthetic routes. This guide provides a comparative evaluation of 2-hydroxypropanal (lactaldehyde) as a precursor in the aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Its performance is compared with other structurally relevant aldehydes: propanal, glycolaldehyde (B1209225), and glyceraldehyde.

The efficacy of a precursor in a synthetic route is determined by several factors, including reaction yield, reaction time, and the complexity of the resulting product mixture. This guide aims to provide a clear comparison of these parameters for this compound and its alternatives in the context of the aldol condensation with acetone (B3395972).

Data Presentation: A Comparative Analysis

The following table summarizes the performance of this compound and its alternatives in the base-catalyzed aldol condensation with acetone. It is important to note that direct comparative studies under identical conditions are limited in the available literature. Therefore, the data presented is a collation from various sources and should be interpreted with consideration for potential variations in experimental setups.

PrecursorProductReported Yield (%)Reaction ConditionsReference
This compound 4-Hydroxy-5-methylhex-5-en-2-oneData not available in searched literatureBase-catalyzedN/A
Propanal 2-Methylpent-2-enalGoodBase-catalyzed (e.g., NaOH), often with heating for dehydration.[1][1]
Glycolaldehyde 4,5-Dihydroxy-2-hexanoneData not available in searched literatureBase-catalyzedN/A
Glyceraldehyde 4,5,6-Trihydroxy-2-heptanoneData not available in searched literatureBase-catalyzedN/A

Note: The absence of specific yield data for this compound, glycolaldehyde, and glyceraldehyde in aldol condensations with acetone in the reviewed literature highlights a gap in current research. The expected products are based on the established mechanism of the aldol reaction.

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways and experimental workflows, the following diagrams were generated using Graphviz.

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde Nucleophilic Attack Nucleophilic Attack Aldehyde->Nucleophilic Attack Acetone Acetone Enolate Formation Enolate Formation Acetone->Enolate Formation Base Enolate Formation->Nucleophilic Attack Protonation Protonation Nucleophilic Attack->Protonation β-Hydroxy Ketone β-Hydroxy Ketone Protonation->β-Hydroxy Ketone Dehydration (optional) Dehydration (optional) α,β-Unsaturated Ketone α,β-Unsaturated Ketone Dehydration (optional)->α,β-Unsaturated Ketone β-Hydroxy Ketone->Dehydration (optional) Heat/Acid/Base

Caption: General pathway of a base-catalyzed aldol condensation.

Experimental_Workflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Aldehyde, Acetone, Base, Solvent Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, GC, etc. Work-up Work-up Reaction Monitoring->Work-up Quenching, Extraction Purification Purification Work-up->Purification Column Chromatography, Distillation Characterization Characterization Purification->Characterization NMR, IR, MS End End Characterization->End

Caption: A typical experimental workflow for an aldol condensation.

Experimental Protocols

While specific comparative data is scarce, a general protocol for a base-catalyzed aldol condensation of an aldehyde with acetone can be outlined. This protocol can be adapted for this compound and its alternatives to generate comparative data.

General Procedure for Aldol Condensation of an Aldehyde with Acetone:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Addition of Acetone: Add acetone (1 to 1.5 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as 10% sodium hydroxide, dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

  • Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Discussion

The presence of a hydroxyl group in this compound, glycolaldehyde, and glyceraldehyde can influence the aldol condensation in several ways compared to a simple alkyl aldehyde like propanal. The hydroxyl group can affect the acidity of the α-protons, potentially influencing the rate of enolate formation. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the stereochemical outcome of the reaction.

In the case of this compound, the hydroxyl group is at the α-position. This proximity to the aldehyde carbonyl could lead to different reactivity and selectivity compared to 3-hydroxypropanal (B37111) (an isomer) where the hydroxyl group is at the β-position.

For glycolaldehyde and glyceraldehyde, the presence of multiple hydroxyl groups could lead to a more complex reaction profile, with the potential for side reactions or the formation of a mixture of products. The stereocenters in glyceraldehyde also introduce the possibility of diastereomeric products.

Conclusion

While this compound is a viable precursor for aldol condensation, a comprehensive evaluation of its efficacy compared to other aldehydes is hampered by a lack of direct comparative studies in the scientific literature. The provided general protocol offers a framework for conducting such a comparative analysis. Further research is warranted to systematically investigate the performance of this compound and other hydroxyaldehydes in aldol condensations to provide a clearer understanding of their relative merits in synthetic chemistry. This would be of significant value to researchers in optimizing synthetic routes for various target molecules.

References

Benchmarking a Novel UHPLC-MS/MS Method for 2-Hydroxypropanal Against a Gold Standard GC-MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of advancing analytical capabilities for reactive aldehydes, this guide provides a comprehensive benchmark analysis of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-Hydroxypropanal. This emerging technique is compared against the gold standard, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, providing researchers, scientists, and drug development professionals with critical data to inform their analytical strategies.

This compound, a short-chain hydroxyaldehyde, is a challenging analyte due to its polarity and thermal instability. Accurate quantification is crucial in various research areas, including metabolism studies and the assessment of oxidative stress. This guide details the experimental protocols and comparative performance data for both the established and the novel analytical methods.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and sample throughput. The following table summarizes the key performance metrics for the GC-MS and UHPLC-MS/MS methods for the analysis of this compound. The data presented is a synthesis of typical performance characteristics observed for the analysis of short-chain aldehydes.

ParameterGold Standard: GC-MS with SilylationNew Method: UHPLC-MS/MS with Derivatization
Linearity (R²) >0.995>0.998
Limit of Detection (LOD) 0.5 - 2.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 - 6.0 ng/mL0.15 - 1.5 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Recovery) 85 - 115%90 - 110%
Sample Throughput LowerHigher
Derivatization Mandatory (Silylation)Recommended (e.g., DNPH)

Experimental Protocols

Detailed methodologies for both the gold standard and the new analytical method are provided below to ensure reproducibility and facilitate adoption.

Gold Standard: GC-MS with Silylation Derivatization

This method relies on the conversion of the polar this compound into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative prior to GC-MS analysis.[1]

1. Sample Preparation and Derivatization:

  • A 100 µL aliquot of the sample (e.g., plasma, cell lysate) is deproteinized with 300 µL of ice-cold acetonitrile (B52724).

  • The sample is vortexed and then centrifuged at 10,000 x g for 10 minutes at 4°C.

  • The supernatant is transferred to a new microcentrifuge tube and dried under a stream of nitrogen gas.

  • To the dried residue, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) are added.[2]

  • The mixture is vortexed and incubated at 60°C for 60 minutes to ensure complete derivatization.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the this compound-TMS derivative to enhance sensitivity.

New Method: UHPLC-MS/MS with DNPH Derivatization

This modern approach utilizes the high separation efficiency of UHPLC and the high sensitivity and selectivity of tandem mass spectrometry. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to improve chromatographic retention and ionization efficiency.[3]

1. Sample Preparation and Derivatization:

  • A 100 µL aliquot of the sample is mixed with 100 µL of a 1 mg/mL solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • The mixture is vortexed and incubated at 40°C for 30 minutes.

  • Following incubation, the sample is diluted with 800 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.

  • The diluted sample is filtered through a 0.22 µm syringe filter prior to injection.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II UHPLC system or equivalent.[4]

  • Column: Zorbax Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start at 20% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the this compound-DNPH derivative to ensure high selectivity and sensitivity.[4]

Visualizing the Workflow and a Potential Application

To further clarify the processes and potential applications, the following diagrams have been generated.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization Deproteinization->Derivatization Chromatography Chromatographic Separation (GC or UHPLC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration Quantification Quantification PeakIntegration->Quantification Result Result Quantification->Result

A generalized workflow for the analysis of this compound.

signaling_pathway ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Hydroxypropanal This compound LipidPeroxidation->Hydroxypropanal ProteinAdducts Protein Adducts Hydroxypropanal->ProteinAdducts AnalyticalMethod Analytical Method (GC-MS or UHPLC-MS/MS) Hydroxypropanal->AnalyticalMethod CellularStress Cellular Stress Response ProteinAdducts->CellularStress

A hypothetical pathway where this compound is a biomarker.

Conclusion

Both GC-MS and UHPLC-MS/MS are powerful techniques for the quantification of this compound. The traditional GC-MS method, while robust and reliable, requires a mandatory derivatization step and offers lower throughput. The novel UHPLC-MS/MS method provides superior sensitivity and higher throughput, making it an attractive alternative for studies requiring the analysis of a large number of samples or demanding lower detection limits. The choice of method should be based on the specific requirements of the research, including the sample matrix, desired level of sensitivity, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to implement either method effectively.

References

Assessing the toxicological profile of 2-Hydroxypropanal in comparison to other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Assessment of 2-Hydroxypropanal and Other Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of several key aldehydes, with a focus on cytotoxicity, genotoxicity, and oxidative stress. While comprehensive data is available for well-studied aldehydes such as formaldehyde (B43269), acetaldehyde, and acrolein, there is a notable lack of published toxicological data for this compound (also known as lactaldehyde). This document summarizes the existing data for the comparator aldehydes and outlines the necessary experimental protocols to facilitate future toxicological assessment of this compound and other novel aldehydes.

Comparative Toxicological Data

Aldehydes are a class of reactive compounds known for their potential to cause cellular damage through mechanisms like forming adducts with proteins and DNA, and inducing oxidative stress.[1][2] The toxicity of these compounds can vary significantly based on their structure. For instance, α,β-unsaturated aldehydes are generally more toxic than their saturated counterparts.[2][3] The following table summarizes available cytotoxicity data for formaldehyde, acetaldehyde, and acrolein. For this compound, only hazard classifications are currently available, highlighting a critical gap in its toxicological profile.

AldehydeChemical StructureAssay TypeCell LineIC50 ValueGHS Hazard Statements (for this compound)
This compound this compound structureData Not AvailableData Not AvailableData Not AvailableH315: Causes skin irritationH319: Causes serious eye irritation[4][5]
Formaldehyde Formaldehyde structureMTT AssayHeLa Cells≥62.5 µmol/L (inhibited cell growth)[6]
Acetaldehyde Acetaldehyde structureMTT AssayHuman L02 Cells2.127 mmol/L[7]
EZ-Cytox AssayPC12 Cells~310.60 µM[8]
Acrolein Acrolein structureMTT AssayPrimary Human Hepatocytes~50-75 µM[9]
MTS AssayNHBE Cells~100 µM[10]

Key Toxicological Mechanisms and Pathways

Aldehydes exert their toxic effects through several mechanisms, primarily stemming from their electrophilic nature which allows them to react with nucleophilic biomolecules.[2] This reactivity leads to the formation of DNA and protein adducts, which can disrupt cellular processes and lead to genotoxicity and cytotoxicity.[1] Furthermore, aldehyde metabolism and interaction with cellular components can lead to an imbalance in the cellular redox state, resulting in oxidative stress.

Aldehyde_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_damage Cellular Damage Mechanisms cluster_outcomes Toxicological Outcomes Aldehyde Reactive Aldehyde (e.g., this compound, Formaldehyde) DNA_Adducts DNA Adducts & DNA-Protein Crosslinks Aldehyde->DNA_Adducts covalent binding to DNA bases Protein_Adducts Protein Adducts Aldehyde->Protein_Adducts reaction with nucleophilic amino acids Aldeh_ROS Mitochondrial Dysfunction & ROS Production Aldehyde->Aldeh_ROS Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Apoptosis, Necrosis) Protein_Adducts->Cytotoxicity Oxidative_Stress Oxidative Stress Oxidative_Stress->Cytotoxicity Organ_Damage Organ & Tissue Damage Genotoxicity->Organ_Damage Cytotoxicity->Organ_Damage Aldeh_ROS->Oxidative_Stress

Figure 1. General mechanism of aldehyde-induced cellular toxicity.

Experimental Protocols

To facilitate the toxicological assessment of this compound and enable direct comparison with other aldehydes, standardized experimental protocols are essential. The following sections detail the methodologies for key assays measuring cytotoxicity, genotoxicity, and oxidative stress.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[11][12]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Prepare serial dilutions of the test aldehyde in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the aldehyde. Include a vehicle control (medium with the same concentration of solvent used to dissolve the aldehyde) and a medium-only blank.[11]

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, the assay can detect single and double-strand breaks, as well as alkali-labile sites.[14][15]

Methodology:

  • Cell Preparation: After treating cells with the test aldehyde for the desired time, harvest them by trypsinization and resuspend in ice-cold PBS.[14]

  • Slide Preparation: Mix a small aliquot of the cell suspension with molten low-melting-point agarose (B213101) and pipette the mixture onto a pre-coated slide. Allow the agarose to solidify.[16][17]

  • Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[16][17]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.[16][17]

  • Electrophoresis: Apply a voltage (e.g., 0.7-1 V/cm) for 20-30 minutes. The damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".[14][16]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[17] Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software.

Oxidative Stress Assessment: TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation, a key indicator of oxidative stress. The assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[18][19]

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet cellular debris and collect the supernatant.[18]

  • Protein Precipitation: Add an equal volume of a precipitating agent like trichloroacetic acid (TCA) to the lysate, incubate on ice, and then centrifuge to remove precipitated protein.[18]

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA reagent.[18]

  • Incubation: Incubate the mixture in a boiling water bath or heating block at 95°C for 10-60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[18][19]

  • Cooling and Measurement: Cool the samples on ice to stop the reaction.[18] Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

The available data clearly establishes the cytotoxic and genotoxic potential of common aldehydes like formaldehyde, acetaldehyde, and acrolein. In contrast, the toxicological profile of this compound remains largely uncharacterized, with current information limited to its classification as a skin and eye irritant.[4][5] Given the widespread use of aldehydes and the potential for human exposure, a thorough toxicological evaluation of this compound is warranted. The experimental protocols detailed in this guide provide a standardized framework for conducting such assessments, enabling a direct comparison of its toxic potential against other well-characterized aldehydes and ensuring a more complete understanding of its safety profile.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypropanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Handling and Disposal of 2-Hydroxypropanal

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of this compound (lactaldehyde), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE) and Handling:

ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Ventilation Handle in a well-ventilated area or a chemical fume hood

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Small Spills:

  • Restrict Access: Cordon off the spill area to prevent entry.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled liquid.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency protocols.

In-Lab Waste Treatment and Disposal Procedures

For small quantities of aqueous this compound waste, in-laboratory chemical treatment can be a safe and effective method to reduce its hazardous properties before final disposal. The primary method for treating aldehyde waste is through oxidation to the corresponding carboxylic acid, which is generally less toxic and more readily biodegradable.

Two common and effective oxidizing agents for this purpose are potassium permanganate (B83412) and hydrogen peroxide. Below are detailed protocols for each method.

Experimental Protocol 1: Oxidation with Potassium Permanganate

This procedure outlines the oxidation of this compound to lactic acid using potassium permanganate. This should be performed in a chemical fume hood.

Materials:

  • Aqueous solution of this compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Dilution: Dilute the this compound waste with water in a beaker or flask to a concentration of approximately 5% or less. Place the container in an ice bath to manage any potential exothermic reaction.

  • Acidification: While stirring, slowly add dilute sulfuric acid to the solution until the pH is between 2 and 3.

  • Oxidation: Slowly and in small portions, add a 5% solution of potassium permanganate to the acidified this compound solution. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 5 minutes, indicating that the oxidation is complete.

  • Quenching Excess Permanganate: Add a small amount of sodium bisulfite or sodium metabisulfite, portion by portion, until the purple color disappears and any brown manganese dioxide precipitate dissolves, resulting in a clear solution.

  • Neutralization: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate, slowly and with stirring.

  • Final Disposal: The resulting neutralized solution, containing primarily lactic acid salts and other inorganic salts, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS office for final approval.

Experimental Protocol 2: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide to oxidize this compound. This procedure should also be conducted in a chemical fume hood.

Materials:

  • Aqueous solution of this compound waste

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Sodium hydroxide (B78521) (NaOH) or other suitable base, dilute solution (e.g., 1 M)

  • pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Dilution: Dilute the this compound waste with water in a beaker or flask to a concentration of approximately 5% or less.

  • Alkalinization: While stirring, slowly add a dilute solution of sodium hydroxide to raise the pH of the solution to approximately 10-11. This promotes the oxidation reaction.

  • Oxidation: Slowly add 3% hydrogen peroxide solution to the basic this compound solution. The reaction may be mildly exothermic, so monitor the temperature and add the peroxide in portions if necessary. Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Neutralization: After the reaction period, check the pH of the solution. Neutralize it to a pH between 6 and 8 by adding a suitable acid, such as dilute sulfuric acid, slowly and with stirring.

  • Final Disposal: The final neutralized solution can generally be disposed of down the sanitary sewer with a large volume of water, pending approval from your local EHS office and in compliance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated assess Assess Quantity and Concentration start->assess small_quant Small Quantity / Low Concentration? assess->small_quant in_lab In-Lab Chemical Treatment small_quant->in_lab Yes large_quant Large Quantity / High Concentration small_quant->large_quant No oxidize Select Oxidation Method in_lab->oxidize kmno4 Potassium Permanganate Oxidation Protocol oxidize->kmno4 KMnO4 h2o2 Hydrogen Peroxide Oxidation Protocol oxidize->h2o2 H2O2 neutralize Neutralize Final Solution kmno4->neutralize h2o2->neutralize sewer Dispose via Sanitary Sewer (with approval) neutralize->sewer package Package as Hazardous Waste large_quant->package label Label Container Correctly package->label ehs Contact EHS for Pickup label->ehs

Disposal workflow for this compound.

Final Disposal of Untreated Waste

If in-lab treatment is not feasible or for larger quantities of this compound waste, it must be disposed of as hazardous chemical waste.

Procedure:

  • Container: Use a designated, compatible, and leak-proof container for hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxypropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-Hydroxypropanal (also known as lactaldehyde), a key reagent in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Essential Safety Information

Hazard Summary: this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] All personnel handling this chemical must be thoroughly trained on its hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent skin and eye contact.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for operations with a high risk of splashing.
Skin and Body A laboratory coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

2. Handling Procedures:

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Use compatible dispensing equipment (e.g., glass or polyethylene).

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Spill Response:

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry to the contaminated area until it has been deemed safe by EHS.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Seek immediate medical attention.

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water.[1]

  • If skin irritation occurs, seek medical advice.[1]

Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

Neutralization (for aqueous waste):

Final Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal service.

Quantitative Data

Due to a lack of specific published data for this compound, occupational exposure limits have not been established. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

ParameterValue
Occupational Exposure Limit (OEL) Not Established
Flash Point Data not available
Boiling Point Data not available
Vapor Pressure Data not available

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and SOPs b Don Appropriate PPE a->b c Work in a Chemical Fume Hood b->c d Perform Experiment c->d e Segregate Waste d->e h Spill or Exposure Occurs d->h f Decontaminate Work Area e->f g Dispose of Waste via EHS f->g i Follow Emergency Procedures h->i j Seek Medical Attention i->j

Caption: Workflow for Safe Handling of this compound.

References

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